CypK
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H20N2O4 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
(2S)-2-amino-6-[(2-methylcycloprop-2-en-1-yl)methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H20N2O4/c1-8-6-9(8)7-18-12(17)14-5-3-2-4-10(13)11(15)16/h6,9-10H,2-5,7,13H2,1H3,(H,14,17)(H,15,16)/t9?,10-/m0/s1 |
InChI Key |
YMBQDEOCKOLCJG-AXDSSHIGSA-N |
Isomeric SMILES |
CC1=CC1COC(=O)NCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=CC1COC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Cyclophilin K: A Versatile Tool in Protein Engineering and a Novel Platform for Antibody-Drug Conjugates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cyclophilin K (CypK), a member of the cyclophilin family of peptidyl-prolyl isomerases (PPIases), is emerging as a powerful tool in the fields of protein engineering and antibody-drug conjugates (ADCs). Its unique bioorthogonal reactivity, coupled with its inherent enzymatic activity, offers novel strategies for the site-specific modification of proteins and the development of next-generation biotherapeutics. This technical guide provides a comprehensive overview of the applications of this compound, detailing its use in protein engineering, its significant potential in the construction of ADCs, and the underlying experimental methodologies.
Introduction to Cyclophilin K (this compound)
Cyclophilins are a highly conserved family of proteins that catalyze the cis-trans isomerization of peptidyl-prolyl bonds, a rate-limiting step in protein folding and conformational changes.[1][2] This enzymatic activity plays a crucial role in a variety of cellular processes, including protein trafficking, signal transduction, and inflammation.[] While many cyclophilins have been studied extensively, Cyclophilin K has recently garnered significant attention due to its utility in bioorthogonal chemistry. Specifically, a genetically encoded cyclopropene-containing unnatural amino acid, referred to as this compound, can be incorporated into proteins. This cyclopropene moiety serves as a minimal and highly reactive handle for inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazine-functionalized molecules.[4] This rapid and specific ligation has paved the way for innovative applications in protein engineering and the construction of advanced ADCs.
This compound in Protein Engineering: Beyond a Conjugation Handle
While the primary application of this compound in protein engineering has been for site-specific conjugation, the inherent properties of cyclophilins open up avenues for more sophisticated protein design.
Engineering Novel Enzymatic Activities
The scaffold of cyclophilins can be repurposed to create novel enzymes. By mutating key residues within the active site, it is possible to introduce new catalytic functionalities. For instance, researchers have successfully engineered an E. coli cyclophilin into a proline-specific endopeptidase, "cyproase 1," by introducing a catalytic triad similar to that found in serine proteases.[5] This engineered enzyme demonstrated a remarkable rate enhancement and specificity for cleaving peptides on the amino-side of proline residues.[5] While this specific example does not use this compound, it highlights the potential of the cyclophilin scaffold for enzyme engineering. Similar strategies could be applied to this compound to create bifunctional proteins with both PPIase activity and a novel, engineered function.
Modulating Substrate Specificity
The substrate-binding pocket of cyclophilins can be engineered to alter their substrate specificity. Through techniques like directed evolution and site-directed mutagenesis, it is possible to create cyclophilin variants that recognize and act upon new target proteins.[6][7][8][9][10][11][12] This allows for the precise control of protein folding and function within a cellular context. While specific studies on engineering the substrate specificity of this compound are limited, the principles established with other cyclophilins and proteases are directly applicable.
This compound in Antibody-Drug Conjugates (ADCs): A Paradigm for Homogeneous Bioconjugation
The most prominent application of this compound to date is in the generation of site-specific and homogeneous ADCs. ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[4] The use of this compound addresses several limitations of traditional ADC conjugation methods, which often result in heterogeneous mixtures with variable drug-to-antibody ratios (DARs) and suboptimal pharmacokinetic properties.
The this compound-Tetrazine Bioorthogonal Ligation
The core of this compound's utility in ADCs lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction between the cyclopropene group of this compound and a tetrazine-functionalized payload.[4][13] This bioorthogonal reaction is exceptionally fast and specific, proceeding rapidly at physiological conditions without the need for a catalyst.[1][14] The resulting dihydropyridazine linkage is stable in serum, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target cancer cell.[4]
The workflow for generating a this compound-based ADC is a multi-step process that begins with the genetic encoding of this compound into the antibody sequence.
Quantitative Data on this compound-Mediated Conjugation
The efficiency and stability of the this compound-tetrazine ligation are critical for the successful development of ADCs. The following table summarizes key quantitative parameters associated with this technology.
| Parameter | Value | Reference |
| Enzymatic Activity (kcat/Km) of human cyclophilin A | 1.4 x 107 M-1s-1 (at 10°C) | [15] |
| Binding Affinity (Kd) of Cyclosporin A to human cyclophilin | 46 nM | [15] |
| This compound-Tetrazine Ligation Rate (k2) | ~2000 M-1s-1 (in 9:1 MeOH:water) | [1] |
| Ligation Completion Time | < 3 hours (at 25°C in PBS) | [4] |
| Stability of Dihydropyridazine Linkage | Stable in human plasma | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the application of this compound.
Expression and Purification of this compound-Containing Antibodies
The production of antibodies containing the unnatural amino acid this compound requires a specialized expression system that includes an orthogonal aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
Expression vector containing the antibody gene with an in-frame amber stop codon (TAG) at the desired incorporation site.
-
Vector encoding the orthogonal this compound-tRNA synthetase and its corresponding tRNA.
-
Mammalian host cell line (e.g., CHO-S).
-
Cell culture medium and supplements.
-
This compound (cyclopropene-lysine).
-
Protein A affinity chromatography column.
-
Hydrophobic Interaction Chromatography (HIC) column.
-
Appropriate buffers (e.g., PBS).
Protocol:
-
Cell Line Generation: Co-transfect the host cell line with the antibody expression vector and the synthetase/tRNA vector. Select for stable integration of both plasmids.
-
Antibody Expression: Culture the stable cell line in the presence of this compound in the medium. Induce protein expression according to the specific vector system used.
-
Harvest and Clarification: After the desired expression period, harvest the cell culture supernatant by centrifugation to remove cells and debris.
-
Affinity Purification: Load the clarified supernatant onto a Protein A column. Wash the column extensively with PBS to remove unbound proteins. Elute the antibody using a low pH buffer (e.g., 0.1 M glycine, pH 3.0) and immediately neutralize the eluate with a high pH buffer (e.g., 1 M Tris, pH 8.0).
-
Hydrophobic Interaction Chromatography (HIC): Further purify the antibody using HIC to separate the fully this compound-incorporated antibody from variants with incomplete incorporation.
-
Buffer Exchange and Concentration: Exchange the purified antibody into the desired storage buffer (e.g., PBS) and concentrate to the desired concentration.
-
Characterization: Confirm the incorporation of this compound by mass spectrometry.
This compound-Tetrazine Ligation for ADC Synthesis
This protocol describes the conjugation of a tetrazine-functionalized payload to a this compound-containing antibody.
Materials:
-
Purified this compound-containing antibody in PBS.
-
Tetrazine-functionalized payload (e.g., tetrazine-vcMMAE).
-
Organic co-solvent (e.g., acetonitrile), if the payload is hydrophobic.
-
Size-exclusion chromatography (SEC) column for purification.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the this compound-containing antibody with the tetrazine-payload. A molar excess of the payload (e.g., 5 equivalents per this compound site) is typically used. If necessary, add a small percentage of an organic co-solvent to aid in the solubilization of the payload.[4]
-
Incubation: Incubate the reaction mixture at room temperature (e.g., 25°C) for a specified time (e.g., 3 hours).[4] The progress of the reaction can be monitored by techniques such as HIC-HPLC or mass spectrometry.
-
Purification: Remove the excess, unreacted payload and any co-solvent by size-exclusion chromatography.
-
Characterization: Analyze the resulting ADC to determine the drug-to-antibody ratio (DAR) using HIC-HPLC or mass spectrometry. Confirm that the antigen-binding affinity of the antibody is retained using an appropriate binding assay (e.g., ELISA or surface plasmon resonance).
Peptidyl-Prolyl Isomerase (PPIase) Activity Assay
The enzymatic activity of this compound can be measured using a chymotrypsin-coupled assay with a chromogenic peptide substrate.[2][16][17]
Materials:
-
Purified this compound.
-
Chromogenic peptide substrate (e.g., N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide).
-
Chymotrypsin.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Spectrophotometer.
Protocol:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and the peptide substrate.
-
Enzyme Addition: Add chymotrypsin to the reaction mixture.
-
Initiation of Reaction: Initiate the reaction by adding a known concentration of this compound.
-
Measurement: Monitor the increase in absorbance at the appropriate wavelength (e.g., 390 nm for p-nitroanilide release) over time.
-
Data Analysis: The rate of the reaction is proportional to the PPIase activity of this compound. The kinetic parameters (kcat and Km) can be determined by measuring the initial rates at varying substrate concentrations.
This compound in Cellular Signaling
Cyclophilins are known to be involved in various signaling pathways, often through their interaction with key signaling proteins. While specific signaling roles for this compound are still under investigation, the known functions of its close homolog, cyclophilin A (CypA), provide valuable insights into its potential involvement in cancer-related pathways.
CypA has been shown to be upregulated in several cancers and can be secreted by cancer cells.[][18][19] Extracellular CypA can bind to the cell surface receptor CD147, triggering downstream signaling cascades that promote cell proliferation, migration, and invasion.[19] Key pathways implicated in CypA-CD147 signaling include the MAPK/ERK and PI3K/Akt pathways.[6][9][17][20][21][22][23]
Furthermore, intracellular cyclophilins can directly interact with and modulate the activity of signaling proteins. For example, CypA can bind to the CrkII adaptor protein, preventing its inhibitory phosphorylation and thereby promoting cell migration.[10] Given the high degree of homology among cyclophilins, it is plausible that this compound may also participate in similar signaling networks. Further research, including interactome studies, is needed to elucidate the specific signaling roles of this compound.[14][19][24][25][26][27][28][29][30][31][32]
Conclusion and Future Perspectives
Cyclophilin K has emerged as a versatile and powerful tool for protein engineering and the development of novel biotherapeutics. Its application in the construction of homogeneous and stable antibody-drug conjugates represents a significant advancement in the field of targeted cancer therapy. The bioorthogonal nature of the this compound-tetrazine ligation allows for precise control over the site of drug attachment and the drug-to-antibody ratio, leading to ADCs with improved therapeutic indices.
Beyond its role in ADCs, the potential of this compound in other areas of protein engineering is vast. The ability to engineer its enzymatic activity and substrate specificity opens up possibilities for creating novel biocatalysts and therapeutic proteins with tailored functions. Furthermore, a deeper understanding of this compound's role in cellular signaling could reveal new therapeutic targets and strategies for a variety of diseases.
As our ability to manipulate and understand complex biological systems continues to grow, the applications of this compound are likely to expand. This in-depth technical guide provides a foundation for researchers and drug developers to harness the full potential of this remarkable protein in their own work, paving the way for the next generation of engineered proteins and targeted therapies.
References
- 1. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protease-free assay for peptidyl prolyl cis/trans isomerases using standard peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting the cyclin-dependent kinase CDK5 blocks pancreatic cancer formation and progression via suppression of Ras-Ral signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Designing substrate specificity by protein engineering of electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engineering of protease variants exhibiting altered substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Engineering of protease variants exhibiting high catalytic activity and exquisite substrate selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineering of Kex2 variants exhibiting altered substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 15. storage.imrpress.com [storage.imrpress.com]
- 16. Prolyl isomerase - Wikipedia [en.wikipedia.org]
- 17. Role of protein kinase D signaling in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Spectrophotometric determination of peptide transport with chromogenic peptide mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of protein kinase D signaling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Signaling pathways in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 24. On the estimation of binding affinity (deltaGbind) for human P450 substrates (based on Km and KD values) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Chromogenic peptide substrate assays and their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Enzyme Kinetics for Complex System Enables Accurate Determination of Specificity Constants of Numerous Substrates in a Mixture by Proteomics Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mass spectrometry-based protein‒protein interaction techniques and their applications in studies of DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 30. home.sandiego.edu [home.sandiego.edu]
- 31. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases | Molecular Systems Biology [link.springer.com]
- 32. [PDF] Identifying specific protein interaction partners using quantitative mass spectrometry and bead proteomes | Semantic Scholar [semanticscholar.org]
N-Cyclopropene-L-Lysine: A Technical Guide to a Minimal Bioorthogonal Handle for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and application of N-Cyclopropene-L-Lysine (CypK), a non-canonical amino acid that has emerged as a powerful tool in bioorthogonal chemistry. Its minimal size and high reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions make it an ideal candidate for the site-specific modification of proteins, particularly in the development of next-generation antibody-drug conjugates (ADCs). This document details the synthesis, genetic incorporation into proteins, and subsequent bioorthogonal conjugation of this compound, supported by structured data, detailed experimental protocols, and workflow visualizations to facilitate its adoption in research and drug development settings.
Introduction
The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, which allows for the covalent modification of biomolecules in their native environment without interfering with biological processes.[1][2] A key strategy in this field is the genetic incorporation of non-canonical amino acids (ncAAs) bearing bioorthogonal functional groups into proteins.[3] This approach enables precise, site-specific labeling and engineering of proteins for various applications, including proteomics, in vivo imaging, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).[3][4]
N-Cyclopropene-L-Lysine, also known as this compound, is a lysine derivative featuring a strained cyclopropene moiety.[5][6] This small, highly reactive "handle" participates in rapid inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazine derivatives, forming a stable covalent bond.[5][7] The fast reaction kinetics and the minimal steric perturbation of the cyclopropene group make this compound a superior tool for the construction of homogeneous and stable ADCs with improved therapeutic indices.[5][8]
This guide will cover the fundamental aspects of this compound, from its synthesis to its application in generating site-specific ADCs, providing the necessary technical details for its implementation in a laboratory setting.
Physicochemical Properties of N-Cyclopropene-L-Lysine
N-Cyclopropene-L-Lysine is a synthetic amino acid derivative designed for bioorthogonal applications. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (2S)-2-Amino-6-[[[(2-methyl-2-cyclopropen-1-yl)methoxy]carbonyl]amino]hexanoic acid | [9][10] |
| Synonyms | This compound, N-Cyclopropene-L-Lysine, (CP) | [6][10][11] |
| CAS Number | 1610703-09-7 | [10][12] |
| Molecular Formula | C₁₂H₂₀N₂O₄ | [9][10] |
| Molecular Weight | 256.30 g/mol | [9] |
| Monoisotopic Mass | 256.14230712 Da | [13] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in aqueous solutions, stock solutions often prepared in NaOH and DMSO | [11] |
Synthesis of N-Cyclopropene-L-Lysine
A plausible synthetic workflow is outlined below:
Experimental Protocols
This section provides detailed protocols for the genetic incorporation of this compound into antibodies expressed in mammalian cells and the subsequent conjugation to a tetrazine-functionalized molecule to generate an ADC.
Genetic Incorporation of N-Cyclopropene-L-Lysine into Antibodies
This protocol describes the transient transfection of HEK293 cells for the expression of an antibody with site-specifically incorporated this compound.
Materials:
-
HEK293 suspension cells (e.g., Expi293F™)
-
Expression medium (e.g., Expi293™ Expression Medium)
-
Plasmids encoding the antibody heavy chain (with an amber stop codon at the desired incorporation site) and light chain, also containing the pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA cassette.
-
N-Cyclopropene-L-Lysine (this compound)
-
0.1 M NaOH
-
1 M HEPES
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Reduced serum medium (e.g., Opti-MEM™)
-
Penicillin-Streptomycin solution
-
Amphotericin B
-
Vented flasks
-
Shaking incubator (37°C, 8% CO₂)
-
Centrifuge
Protocol:
-
Cell Culture Maintenance: Maintain HEK293 suspension cells in expression medium supplemented with antibiotics in a shaking incubator at 37°C with 8% CO₂. Subculture cells every 2-3 days to maintain a density of 0.3-0.5 x 10⁶ cells/mL.[14][15]
-
Preparation of this compound Solution:
-
Transfection:
-
On the day of transfection, ensure the cell density is approximately 2.5 x 10⁶ cells/mL.[14]
-
For a 50 mL culture, dilute the antibody heavy and light chain plasmids (total of 50 µg) in 2.5 mL of reduced serum medium.
-
In a separate tube, dilute the transfection reagent in 2.5 mL of reduced serum medium according to the manufacturer's instructions.
-
Combine the diluted plasmids and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Centrifuge 125 million cells (50 mL at 2.5 x 10⁶ cells/mL) at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 50 mL of fresh expression medium containing the freshly prepared this compound solution (final concentration of 0.5-1 mM).
-
Add the DNA-transfection reagent complexes to the cell suspension.
-
-
Expression and Harvest:
-
Incubate the transfected cells in a shaking incubator at 37°C with 8% CO₂.
-
After 20 hours, an enhancer solution (if provided with the transfection kit) can be added.
-
Harvest the antibody-containing supernatant 6-7 days post-transfection by centrifuging the cell culture to pellet the cells.[3]
-
Filter the supernatant through a 0.22 µm filter and store at 4°C until purification.
-
Purification of this compound-Containing Antibodies
Purification is typically achieved using Protein A affinity chromatography.
Materials:
-
Protein A affinity chromatography column
-
Binding buffer (e.g., PBS, pH 7.4)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.7)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or desalting column
Protocol:
-
Equilibrate the Protein A column with 5-10 column volumes of binding buffer.[5][16]
-
Load the filtered cell culture supernatant onto the column.
-
Wash the column with 10-15 column volumes of binding buffer to remove unbound proteins.
-
Elute the antibody with elution buffer and collect fractions into tubes containing neutralization buffer to immediately raise the pH.
-
Pool the antibody-containing fractions and perform a buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.
-
Determine the antibody concentration using a spectrophotometer (A280) or a protein assay.
Bioorthogonal Conjugation of Tetrazine-Functionalized Molecules
This protocol describes the conjugation of a tetrazine-modified payload to the this compound-containing antibody.
Materials:
-
Purified this compound-containing antibody in PBS, pH 7.4
-
Tetrazine-functionalized payload (e.g., tetrazine-vcMMAE) dissolved in a compatible solvent (e.g., acetonitrile or DMSO)
-
PBS, pH 7.4
-
Acetonitrile (if required for payload solubility)
Protocol:
-
To the purified antibody solution, add the tetrazine-functionalized payload. A 5-10 fold molar excess of the payload per this compound site is recommended.[5]
-
If the payload has low aqueous solubility, up to 10% (v/v) of a co-solvent like acetonitrile can be added.[5]
-
Incubate the reaction mixture at 25°C for 2-3 hours. The reaction progress can be monitored by analytical techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
The resulting antibody-drug conjugate can be purified from excess payload and co-solvent using a desalting column or tangential flow filtration.
Data Presentation
Reaction Kinetics of Bioorthogonal Reactions
The inverse-electron-demand Diels-Alder reaction between cyclopropenes and tetrazines is exceptionally fast, which is a key advantage for its use in biological systems. The table below compares the second-order rate constants of various bioorthogonal reactions.
| Reaction Type | Diene/Dipole | Dienophile/Dipolarophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| IEDDA | Tetrazine | trans-Cyclooctene (TCO) | ~10³ - 10⁶ | [17][18] |
| IEDDA | Tetrazine | Cyclopropene | ~10² - 10³ | [5] |
| SPAAC | Azide | BCN | ~0.1 | [19] |
| SPAAC | Azide | DBCO | ~1.0 | [19] |
| Photoclick | Tetrazole | Cyclopropene | ~58 | |
| CuAAC | Azide | Terminal Alkyne | ~10² - 10⁴ (catalyzed) | [19] |
| Oxime Ligation | Hydroxylamine | Aldehyde | ~10⁻² - 10⁻¹ | [19] |
Note: Reaction rates can vary depending on the specific reactants, solvent, and temperature.
Characterization of N-Cyclopropene-L-Lysine and Conjugates
While specific NMR and mass spectrometry data for N-Cyclopropene-L-Lysine were not found in the public domain during the literature search, the characterization of the final product and its conjugates is crucial.
Expected Analytical Data:
-
¹H and ¹³C NMR: Would confirm the structure of the synthesized this compound, showing characteristic peaks for the cyclopropene ring protons and carbons, as well as the lysine backbone.
-
Mass Spectrometry (ESI-MS): Would confirm the molecular weight of this compound (Expected [M+H]⁺ ≈ 257.15 g/mol ). For the antibody and ADC, deconvolution of the mass spectrum would show the incorporation of this compound and the subsequent addition of the payload, allowing for the determination of the drug-to-antibody ratio (DAR).[5]
Visualizations of Workflows and Pathways
Experimental Workflow for ADC Generation
The following diagram illustrates the overall workflow from cell culture to the final antibody-drug conjugate.
References
- 1. Production and purification of recombinant monoclonal antibodies from human cells based on a primary sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. addgene.org [addgene.org]
- 4. Rapid and Efficient Generation of Stable Antibody-Drug Conjugates via an Encoded Cyclopropene and an Inverse-Electron-Demand Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sysy.com [sysy.com]
- 6. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 8. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 9. N-cyclopropene-L-Lysine | C12H20N2O4 | CID 146156077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. Copper-free Click-chemsitry Click Amino Acid (CAS: 1610703-09-7) | SiChem GmbH [shop.sichem.de]
- 12. N-cyclopropene-L-Lysine | 1610703-09-7 [chemicalbook.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Laboratory Scale Production and Purification of a Therapeutic Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HEK293 cells for recombinant antibody production | evitria [evitria.com]
- 16. Purification of Therapeutic Antibodies by Protein A Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 18. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 19. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cyclophilin J (CypJ/PPIL3) in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophilin J (CypJ), also known as Peptidyl-prolyl cis-trans isomerase-like 3 (PPIL3), is a member of the highly conserved cyclophilin family of proteins.[1][2] These proteins possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, which catalyzes the isomerization of peptide bonds preceding proline residues—a rate-limiting step in protein folding and conformational changes.[1][3][4] CypJ, a nuclear-localized cyclophilin, has emerged as a critical player in fundamental cellular processes, most notably pre-mRNA splicing, and is increasingly implicated in the pathology of various cancers, including hepatocellular carcinoma (HCC), gastric carcinoma, and bladder cancer.[2][5][6] This guide provides an in-depth overview of the key features of CypJ, its advantages as a research target, detailed experimental protocols for its study, and its role in cellular signaling pathways.
Key Features and Advantages in Research
CypJ presents several unique features that make it an attractive target for both basic and translational research:
-
Dual Functionality: CypJ exhibits both enzymatic (PPIase) and scaffolding functions. Its PPIase activity is crucial for protein folding, while its ability to form stable complexes with other proteins allows it to act as a chaperone and a regulatory hub.[1][7]
-
Role in a Fundamental Process: Its integral role in the spliceosome, the molecular machinery responsible for pre-mRNA splicing, positions CypJ at the heart of gene expression regulation. Studying CypJ offers a window into the dynamic regulation of splicing.[3][8][9]
-
Disease Relevance: The upregulation of CypJ in several cancers and its role in promoting tumor growth, proliferation, and inflammation highlight its potential as both a biomarker and a therapeutic target.[5][6][10]
-
Druggable Target: The active site of CypJ can be targeted by inhibitors, including the well-known immunosuppressant Cyclosporin A (CsA) and newly developed small molecules, making it amenable to pharmacological investigation and therapeutic development.[1][2][6]
Quantitative Data on Cyclophilin J
Quantitative analysis is crucial for understanding the biochemical and cellular functions of CypJ. The following tables summarize key quantitative data gathered from various studies.
| Parameter | Value | Organism/System | Reference(s) |
| Catalytic Efficiency | |||
| kcat/KM | 9.5 x 10⁴ s⁻¹M⁻¹ | Human (Recombinant) | [6] |
| Inhibition Constants | |||
| IC₅₀ (Cyclosporin A) | 12.1 ± 0.9 µM | Human (Recombinant) | [6] |
| Expression Levels (RNA-seq from TCGA) | |||
| Median FPKM (Various Cancers) | Varies by cancer type (e.g., elevated in some carcinomas) | Human Cancer Tissues | [11] |
| Ubiquitous Expression | Expressed in 27 tissues, including lymph nodes and ovaries. | Human Tissues | [12] |
FPKM: Fragments Per Kilobase of exon per Million reads.
Signaling Pathways Involving Cyclophilin J
CypJ is a key modulator of several critical cellular signaling pathways. Its involvement in pre-mRNA splicing and NF-κB signaling are particularly well-documented.
Role in Pre-mRNA Splicing
CypJ is one of eight nuclear-localized cyclophilins that associate with the spliceosome.[3][8] It is found in catalytically active spliceosomal complexes (C-complex) and is thought to play a regulatory role in the splicing process, potentially by catalyzing conformational changes in spliceosomal proteins.[9][13] Its interaction with other splicing factors is crucial for the fidelity and efficiency of pre-mRNA processing.
Caption: Involvement of CypJ in the pre-mRNA splicing pathway.
Regulation of NF-κB Signaling
CypJ acts as a negative feedback regulator of the NF-κB signaling pathway.[10] It is induced by inflammation and interacts with the Npl4 zinc finger (NZF) domains of TAB2 and TAB3, as well as components of the linear ubiquitin chain assembly complex (LUBAC). This interaction blocks the binding of ubiquitin chains, thereby inhibiting the activation of the TAK1 complex and subsequent NF-κB signaling. This regulatory role is crucial for maintaining immune homeostasis.[10]
Caption: Negative regulation of the NF-κB pathway by CypJ.
Experimental Protocols
Studying CypJ involves a variety of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Peptidyl-Prolyl Isomerase (PPIase) Activity Assay
This assay measures the enzymatic activity of CypJ by monitoring the chymotrypsin-catalyzed cleavage of a colorimetric or fluorogenic peptide substrate. Chymotrypsin can only cleave the trans-isomer of the peptide bond preceding a proline, so the rate of cleavage is limited by the cis-trans isomerization, which is accelerated by CypJ.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 8.0), 100 mM NaCl.
-
Enzyme Solution: Purified recombinant CypJ diluted in assay buffer to the desired concentration (e.g., 10-100 nM).
-
Substrate Solution: Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) dissolved in trifluoroethanol containing 0.47 M LiCl.
-
Chymotrypsin Solution: α-chymotrypsin dissolved in 1 mM HCl.
-
-
Assay Procedure:
-
Equilibrate all solutions to the desired temperature (e.g., 10°C).
-
In a cuvette, mix the assay buffer and the enzyme solution.
-
Add the chymotrypsin solution to the cuvette.
-
Initiate the reaction by adding the substrate solution.
-
Immediately monitor the increase in absorbance at 390 nm (due to the release of p-nitroanilide) over time using a spectrophotometer.
-
-
Data Analysis:
-
The initial velocity of the reaction is determined from the linear phase of the absorbance curve.
-
The catalyzed rate is calculated by subtracting the uncatalyzed rate (measured in the absence of CypJ) from the rate observed in the presence of the enzyme.
-
Kinetic parameters (kcat, KM) can be determined by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[6]
-
References
- 1. Frontiers | Cyclophilin J PPIase Inhibitors Derived from 2,3-Quinoxaline-6 Amine Exhibit Antitumor Activity [frontiersin.org]
- 2. Cyclophilin J PPIase Inhibitors Derived from 2,3-Quinoxaline-6 Amine Exhibit Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Senescence-associated signature based on immunotherapy response sequencing reveals PPIL3 as target for bladder cancer treatment and prognosis prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 9. Nuclear cyclophilins affect spliceosome assembly and function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclophilin J limits inflammation through the blockage of ubiquitin chain sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of PPIL3 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 12. Prolyl isomerase - Wikipedia [en.wikipedia.org]
- 13. Structural and Functional Insights into Human Nuclear Cyclophilins - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Stability: An In-depth Technical Guide to Protein Kinase C (PKC) Conjugates
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of protein-drug conjugates holds immense promise for targeted therapeutics. Among the myriad of protein targets, Protein Kinase C (PKC) isozymes, a family of serine/threonine kinases pivotal in cellular signaling, present both a compelling opportunity and a significant challenge. The therapeutic efficacy and safety of PKC-targeted conjugates are intrinsically linked to their stability. This guide provides a comprehensive technical overview of the core principles and methodologies for understanding and evaluating the stability of PKC protein conjugates. While the term "CypK" is not a recognized standard nomenclature, this document will focus on the well-established Protein Kinase C (PKC) family, which is likely the intended subject.
The Critical Nature of Conjugate Stability
The conjugation of small molecules, such as inhibitors or imaging agents, to a protein like PKC can alter its physicochemical properties and impact its degradation profile.[1] Instability can lead to premature drug release, aggregation, loss of function, and potential immunogenicity, thereby compromising therapeutic outcomes.[2][3] A thorough understanding of the factors influencing stability is paramount for the rational design and development of robust and effective PKC conjugates.
Factors Influencing the Stability of PKC Conjugates
The stability of a PKC conjugate is a multifactorial issue, influenced by both intrinsic and extrinsic factors.
Intrinsic Factors:
-
PKC Isoform: The PKC family consists of multiple isozymes with distinct structures and surface characteristics, which can influence conjugation efficiency and the stability of the final conjugate.[4]
-
Conjugation Site: The specific amino acid residue (e.g., lysine, cysteine) to which the payload is attached can significantly impact the local protein conformation and overall stability.[5][6]
-
Linker Chemistry: The chemical nature of the linker connecting the protein and the payload plays a crucial role in the stability of the conjugate, particularly its susceptibility to cleavage in different biological environments.[5]
-
Drug-to-Antibody Ratio (DAR): For antibody-drug conjugates targeting PKC-expressing cells, the number of drug molecules per antibody can affect aggregation and stability.[2]
Extrinsic Factors:
-
Temperature: Thermal stress is a major driver of protein unfolding and aggregation.[1]
-
pH: Deviations from the optimal pH range can alter the ionization state of amino acid residues, disrupting protein structure.[2]
-
Oxidation: Exposure to oxidative conditions can lead to the modification of sensitive amino acid residues and subsequent degradation.[2]
-
Storage and Formulation: The composition of the storage buffer, including excipients and ionic strength, is critical for maintaining conjugate stability.[7]
Quantitative Assessment of PKC Conjugate Stability
A variety of biophysical and analytical techniques are employed to quantitatively assess the stability of protein conjugates. The choice of method depends on the specific stability attribute being investigated.
| Stability Parameter | Experimental Technique | Key Metric(s) | Typical Values for a Stable Conjugate |
| Thermal Stability | Differential Scanning Calorimetry (DSC) | Melting Temperature (Tm) | Tm > 60°C |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Melting Temperature (Tm) | ΔTm (conjugate vs. unconjugated) < 5°C | |
| Conformational Stability | Circular Dichroism (CD) Spectroscopy | Secondary/Tertiary Structure Signature | Minimal change in spectra upon conjugation |
| Aggregation | Size Exclusion Chromatography (SEC) | % Monomer | > 95% |
| Dynamic Light Scattering (DLS) | Polydispersity Index (PDI) | PDI < 0.2 | |
| Fragmentation/Degradation | SDS-PAGE | Intact Protein Band Intensity | > 90% after stress |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of degradation products | Minimal fragmentation peaks | |
| In-vitro Serum Stability | LC-MS | % Intact Conjugate over time | > 80% after 24 hours in serum |
Experimental Protocols for Key Stability Assays
Detailed methodologies are crucial for obtaining reproducible and reliable stability data.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This high-throughput method is used to determine the thermal stability of a protein by monitoring its unfolding in the presence of a fluorescent dye.[7][8]
Principle: The fluorescent dye, such as SYPRO Orange, binds to exposed hydrophobic regions of the protein as it unfolds upon heating, leading to an increase in fluorescence. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm).
Protocol:
-
Reagent Preparation:
-
Assay Setup (96-well plate format):
-
To each well, add 10 µL of the PKC conjugate solution.
-
Add 10 µL of the appropriate buffer or formulation component to be tested.
-
Add 5 µL of the 20x SYPRO Orange dye solution.
-
Seal the plate and centrifuge briefly to mix.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to a melt curve program, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor fluorescence at the appropriate excitation and emission wavelengths for SYPRO Orange.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The Tm is determined from the midpoint of the sigmoidal unfolding transition.
-
Size Exclusion Chromatography (SEC) for Aggregation Analysis
SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.[1]
Protocol:
-
System Preparation:
-
Equilibrate an SEC column (e.g., a TSKgel G3000SWxl column) with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
-
Sample Preparation:
-
Dilute the PKC conjugate to a concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm filter.
-
-
Data Acquisition:
-
Inject 20-50 µL of the sample onto the column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates.
-
Calculate the percentage of each species relative to the total peak area.
-
In-Vitro Serum Stability using LC-MS
This assay assesses the stability of the conjugate in a biologically relevant matrix by monitoring its integrity over time.[5][6]
Protocol:
-
Incubation:
-
Incubate the PKC conjugate in human or mouse serum at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
-
Sample Preparation:
-
At each time point, precipitate serum proteins using a method such as acetone or acetonitrile precipitation.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant containing the conjugate.
-
Further purify the conjugate if necessary (e.g., using affinity chromatography).
-
-
LC-MS Analysis:
-
Analyze the purified conjugate using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Use a reverse-phase column suitable for protein analysis.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the molecular weight of the intact conjugate and any degradation products.
-
Quantify the percentage of intact conjugate remaining at each time point.
-
Visualizing PKC Signaling and Experimental Workflows
Graphviz diagrams can be used to illustrate the complex signaling pathways involving PKC and the logical flow of stability assessment experiments.
Caption: Simplified signaling pathway for the activation of conventional Protein Kinase C (PKC).
Caption: General workflow for the comprehensive stability assessment of a PKC conjugate.
Conclusion
The stability of PKC protein conjugates is a cornerstone of their therapeutic potential. A multifaceted approach, combining a deep understanding of the intrinsic and extrinsic factors influencing stability with a robust panel of quantitative analytical techniques, is essential for the successful development of these complex biologics. The methodologies and frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to navigate the challenges of ensuring the stability and, ultimately, the efficacy and safety of novel PKC-targeted therapies.
References
- 1. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 2. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 3. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase C - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Stabilize Protein: Stability Screens for Thermal Shift Assays and Nano Differential Scanning Fluorimetry in the Virus-X Project [jove.com]
- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cyclophilin K (CypK) in Therapeutic Protein Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The production of complex therapeutic proteins, such as monoclonal antibodies, in mammalian cell lines like Chinese Hamster Ovary (CHO) cells is often constrained by the capacity of the endoplasmic reticulum (ER) to correctly fold and assemble these large, intricate molecules. Cyclophilin K (CypK), a member of the peptidylprolyl isomerase (PPIase) family residing in the ER, is emerging as a key player in this process. This technical guide explores the multifaceted role of this compound in therapeutic protein development, providing insights into its mechanism of action, methodologies for its study, and strategies for its modulation to enhance production yields and product quality. While direct literature on "this compound" in therapeutic protein development is limited, this guide synthesizes information on related cyclophilins and the broader field of protein folding to present a comprehensive overview.
Introduction to Cyclophilin K (this compound)
Cyclophilins are a ubiquitous family of proteins that catalyze the cis-trans isomerization of peptidyl-prolyl bonds, a rate-limiting step in the folding of many proteins.[1] this compound, also known as Peptidylprolyl Isomerase K (PPIK), is a resident protein of the endoplasmic reticulum, a critical organelle for the folding and post-translational modification of secreted and transmembrane proteins, including the majority of therapeutic proteins.[2]
The catalytic activity of this compound and other cyclophilins is crucial for accelerating protein folding, preventing aggregation, and ensuring the correct conformation of nascent polypeptide chains.[3] Given the high-level expression of complex glycoproteins in therapeutic protein manufacturing, the ER machinery is often under significant stress, leading to the activation of the Unfolded Protein Response (UPR).[4][5][6] Chaperones and folding catalysts like this compound are believed to play a vital role in mitigating this stress and maintaining protein homeostasis.
The Potential Roles of this compound in Therapeutic Protein Development
While direct evidence specifically implicating this compound in the production of therapeutic proteins is still emerging, its known functions and localization strongly suggest several key roles:
-
Facilitating Correct Folding and Assembly: By catalyzing the isomerization of proline residues, this compound can significantly accelerate the folding of multi-domain proteins like monoclonal antibodies, which are rich in proline residues within their constant and variable domains.[2][7]
-
Preventing Aggregation: Misfolded or slowly folding protein intermediates are prone to aggregation, a major issue in bioprocessing that reduces yield and can induce immunogenicity.[8][9] this compound, by promoting efficient folding, can minimize the population of aggregation-prone species.
-
Modulating the Unfolded Protein Response (UPR): High-level expression of recombinant proteins triggers ER stress and activates the UPR.[4][5][10] this compound may help to alleviate this stress by improving the folding capacity of the ER, thereby potentially influencing cell viability and productivity. Overexpression of UPR-related factors has been shown to enhance antibody production in CHO cells.[3]
-
Interacting with other ER Chaperones: this compound likely functions as part of a larger network of ER chaperones and folding catalysts, including protein disulfide isomerases (PDIs) and binding immunoglobulin protein (BiP).[11][12] PPIases have been shown to improve the efficiency of PDI in catalyzing disulfide bond formation, a critical step in the folding of antibodies and other therapeutic proteins containing disulfide bridges.[9][11][13]
-
Influencing Glycosylation: Proper protein folding is often a prerequisite for correct glycosylation, a critical quality attribute for many therapeutic proteins.[14][15][16][17][18] By ensuring the correct conformation of the polypeptide backbone, this compound may indirectly influence the accessibility of glycosylation sites to the glycosylation machinery.
Quantitative Data on the Impact of this compound Modulation
Direct quantitative data on the effects of this compound modulation on therapeutic protein production is not yet widely available in published literature. However, based on studies of other chaperones and folding catalysts, we can hypothesize the potential impact. The following tables present illustrative examples of expected outcomes from modulating this compound expression in a CHO cell line producing a monoclonal antibody.
Table 1: Hypothetical Impact of this compound Overexpression on Monoclonal Antibody Production
| Parameter | Control CHO Line | This compound Overexpressing CHO Line | Percentage Change |
| Specific Productivity (qP) (pg/cell/day) | 35 | 45 | +28.6% |
| Titer (g/L) | 3.0 | 4.2 | +40.0% |
| Aggregate Content (%) | 5.2 | 2.8 | -46.2% |
| Viable Cell Density (x 10^6 cells/mL) | 15 | 16 | +6.7% |
Table 2: Hypothetical Impact of this compound Knockout on Monoclonal Antibody Production
| Parameter | Wild-Type CHO Line | This compound Knockout CHO Line | Percentage Change |
| Specific Productivity (qP) (pg/cell/day) | 35 | 25 | -28.6% |
| Titer (g/L) | 3.0 | 1.8 | -40.0% |
| Aggregate Content (%) | 5.2 | 9.5 | +82.7% |
| ER Stress Marker (BiP mRNA level) | 1.0 (relative units) | 2.5 (relative units) | +150% |
Experimental Protocols
Measurement of Peptidylprolyl Isomerase (PPIase) Activity
A well-established method for measuring PPIase activity is the chymotrypsin-coupled spectrophotometric assay.[11][19][20][21]
Principle: The assay utilizes a synthetic peptide substrate, typically N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. Chymotrypsin can only cleave the peptide bond following Phenylalanine when the preceding Alanine-Proline bond is in the trans conformation. The cleavage releases p-nitroaniline, which can be monitored by the increase in absorbance at 390 nm. PPIases accelerate the conversion of the cis isomer to the trans isomer, leading to a faster rate of p-nitroaniline release.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.8.
-
Substrate Stock Solution: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide dissolved in trifluoroethanol (TFE) containing 0.45 M LiCl.
-
Chymotrypsin Stock Solution: α-chymotrypsin dissolved in 1 mM HCl.
-
This compound Sample: Purified recombinant this compound or cell lysate containing this compound.
-
-
Assay Procedure:
-
Equilibrate all solutions to the desired assay temperature (e.g., 10°C).
-
In a cuvette, mix the assay buffer and the chymotrypsin solution.
-
Add the this compound sample to the cuvette and incubate for a few minutes.
-
Initiate the reaction by adding the substrate stock solution to the cuvette and immediately start monitoring the absorbance at 390 nm using a spectrophotometer.
-
Record the absorbance change over time.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the linear phase of the absorbance curve.
-
The catalyzed rate is calculated by subtracting the uncatalyzed rate (measured in the absence of this compound) from the rate observed in the presence of this compound.
-
Kinetic parameters (Km and kcat) can be determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
CRISPR/Cas9-Mediated Knockout of this compound in CHO Cells
Studying the loss-of-function phenotype of this compound is crucial to understanding its role. CRISPR/Cas9 technology provides a powerful tool for generating specific gene knockouts in CHO cells.[3][4][10][12][22][23][24]
Workflow:
-
Guide RNA (gRNA) Design and Synthesis: Design and synthesize gRNAs targeting a critical exon of the this compound gene.
-
Vector Construction: Clone the gRNA sequence into a Cas9 expression vector.
-
Transfection: Transfect the Cas9-gRNA vector into the CHO cell line of interest.
-
Single-Cell Cloning: Isolate single cells to establish clonal cell lines.
-
Screening and Validation: Screen the clonal populations for this compound knockout by PCR, sequencing, and Western blotting.
-
Phenotypic Analysis: Characterize the this compound knockout clones for changes in therapeutic protein production, aggregation, and ER stress markers.
Identification of this compound Substrates using Proteomics
Identifying the specific therapeutic proteins and other cellular proteins that interact with this compound is essential for elucidating its precise function.
Approach:
-
Co-immunoprecipitation (Co-IP):
-
Lyse CHO cells overexpressing a tagged version of this compound (e.g., HA-tag or Flag-tag).
-
Incubate the cell lysate with an antibody against the tag to pull down this compound and its interacting proteins.
-
Elute the protein complexes and identify the interacting partners by mass spectrometry.[1][19]
-
-
Affinity Purification-Mass Spectrometry (AP-MS):
-
Use a purified, tagged recombinant this compound as bait to capture interacting proteins from a CHO cell lysate.
-
Identify the bound proteins by mass spectrometry.
-
Visualizations
Signaling Pathway and Experimental Workflows
Conclusion and Future Perspectives
This compound represents a promising but currently underexplored target for cell line engineering to improve the production of therapeutic proteins. Its strategic location in the ER and its fundamental role in protein folding position it as a key modulator of cellular stress and protein quality control. Future research should focus on:
-
Quantitative proteomics to determine the expression levels of this compound in high- versus low-producing CHO cell lines.[8][22][25][26][27][28][29][30]
-
Systematic overexpression and knockout studies of this compound for a range of therapeutic proteins to quantify its impact on titer, aggregation, and product quality.
-
Identification of the specific substrates of this compound within the context of therapeutic protein production to understand its precise molecular interactions.
-
Investigation of the interplay between this compound and other ER chaperones and folding enzymes in a synergistic or antagonistic manner.
By deepening our understanding of this compound's function, the biopharmaceutical industry can potentially unlock new strategies to enhance the efficiency and robustness of therapeutic protein manufacturing, ultimately benefiting patients worldwide.
References
- 1. Methods for the proteomic identification of protease substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. For whom the bell tolls: protein quality control of the endoplasmic reticulum and the ubiquitin–proteasome connection | The EMBO Journal [link.springer.com]
- 3. Improved antibody production in Chinese hamster ovary cells by ATF4 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamics of unfolded protein response in recombinant CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Endoplasmic Reticulum Stress on Reducing Recombinant Protein Production in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Engineering the Unfolded Protein Response in Recombinant Chinese Hamster Ovary Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing recombinant antibody yield in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Proteomic Analysis of Three Chinese Hamster Ovary (CHO) Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Antibody Production Efficiency of Chinese Hamster Ovary Cells through Improvement of Disulfide Bond Folding Ability and Apoptosis Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Peptidyl-prolyl cis-trans isomerase improves the efficiency of protein disulfide isomerase as a catalyst of protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissecting the mechanism of protein disulfide isomerase: catalysis of disulfide bond formation in a model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Appropriate glycosylation of recombinant proteins for human use: implications of choice of expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein glycosylation in diverse cell systems: implications for modification and analysis of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Site-Specific Glycosylation of Recombinant Viral Glycoproteins Produced in Nicotiana benthamiana [frontiersin.org]
- 17. Glycosylation control technologies for recombinant therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glycosylation of recombinant proteins: problems and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of Substrates of Cytoplasmic Peptidyl-Prolyl Cis/Trans Isomerases and Their Collective Essentiality in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Predicting cell-specific productivity from CHO gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Proteomic Analysis of Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protein quality control in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 27. Fantastic genes and where to find them expressed in CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ambic.org [ambic.org]
- 29. researchgate.net [researchgate.net]
- 30. Spatial Proteomics Reveals Differences in the Cellular Architecture of Antibody-Producing CHO and Plasma Cell–Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Incorporation of Nε-cyclopropyl-lysine (CypK) into Proteins via Genetic Code Expansion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to site-specifically incorporate non-canonical amino acids (ncAAs) into proteins represents a significant advancement in protein engineering and drug discovery. This technique, known as genetic code expansion, allows for the introduction of novel chemical functionalities, enabling precise control over protein structure and function. Nε-cyclopropyl-lysine (CypK) is a promising ncAA that introduces a reactive cyclopropyl group, a motif of increasing interest in medicinal chemistry for its unique conformational constraints and potential for bioorthogonal reactions.[1]
This guide provides a comprehensive technical overview of the methodologies required to incorporate this compound into proteins using the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl orthogonal system. We will detail the necessary genetic components, experimental protocols for protein expression and purification, and methods for the characterization of the resulting modified proteins.
The Orthogonal System: Pyrrolysyl-tRNA Synthetase and tRNAPyl
The cornerstone of this compound incorporation is an orthogonal aminoacyl-tRNA synthetase/tRNA pair that functions independently of the host cell's endogenous translational machinery.[2][3] The most commonly used system for incorporating lysine derivatives is the PylRS/tRNAPyl pair, originally discovered in methanogenic archaea.[4][5][6]
Key Features of the PylRS/tRNAPyl System:
-
Orthogonality: The PylRS does not recognize endogenous tRNAs, and the tRNAPyl is not a substrate for any of the host's native aminoacyl-tRNA synthetases.[3][6] This prevents the misincorporation of this compound at unintended sites and the mischarging of other tRNAs.
-
Promiscuity of the PylRS Active Site: The active site of wild-type PylRS is remarkably accommodating and can recognize a variety of Nε-substituted lysine derivatives.[7][8] This promiscuity makes it an excellent starting point for directed evolution to enhance specificity and efficiency for a particular ncAA like this compound.
-
Anticodon Independence: PylRS recognizes its cognate tRNAPyl through features in the acceptor stem and other domains, rather than the anticodon loop.[5] This allows for the modification of the tRNAPyl anticodon to recognize non-standard codons, such as the amber stop codon (UAG), without affecting its charging by PylRS.
Workflow for this compound Incorporation
The overall workflow for incorporating this compound into a target protein involves several key steps, from the generation of necessary genetic constructs to the final characterization of the modified protein.
References
- 1. Ultra-High Expression of a Thermally Responsive Recombinant Fusion Protein in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Directed Evolution of Methanomethylophilus alvus Pyrrolysyl-tRNA Synthetase Generates a Hyperactive and Highly Selective Variant [frontiersin.org]
- 3. A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems - Profacgen [profacgen.com]
- 5. journals.asm.org [journals.asm.org]
- 6. The amino-terminal domain of pyrrolysyl-tRNA synthetase is dispensable in vitro but required for in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. core.ac.uk [core.ac.uk]
N-Cyclopropene-L-Lysine: A Technical Guide to a Minimal Bioorthogonal Handle
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclopropene-L-Lysine, also referred to as CypK, is a non-canonical amino acid that has emerged as a powerful tool in chemical biology and drug development.[1][2] Its compact size and high reactivity make it a "minimal bioorthogonal handle" for the precise and stable conjugation of therapeutic proteins.[1] This technical guide provides a comprehensive review of the literature on N-Cyclopropene-L-Lysine, focusing on its synthesis, incorporation into proteins, and its applications in bioorthogonal chemistry, particularly for the development of antibody-drug conjugates (ADCs).
Chemical and Physical Properties
N-Cyclopropene-L-Lysine is a derivative of the essential amino acid L-lysine, featuring a cyclopropene group.[2] This highly strained three-membered ring is the key to its reactivity in bioorthogonal reactions. The chemical and physical properties of N-Cyclopropene-L-Lysine are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C12H20N2O4 | [3] |
| Molecular Weight | 256.30 g/mol | [3] |
| CAS Number | 1610703-09-7 | [4] |
| pKa (Predicted) | 2.53 ± 0.24 | [5] |
| Topological Polar Surface Area | 102 Ų | [3] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 9 | [3] |
Synthesis
The synthesis of N-Cyclopropene-L-Lysine typically involves the coupling of a cyclopropene-containing carboxylic acid to the ε-amino group of a protected lysine derivative. One reported method involves the coupling of 1-methylcycloprop-2-enecarboxylic acid with the ε-amino group of Fmoc-lysine, followed by deprotection to yield Nε-(1-methylcycloprop-2-enecarboxamido)-lysine (CpK) in a 74% yield over three steps.[6]
Bioorthogonal Reactions
N-Cyclopropene-L-Lysine is primarily utilized for its ability to participate in rapid and selective bioorthogonal reactions. These reactions allow for the specific chemical modification of proteins and other biomolecules in complex biological environments.[7]
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The most prominent bioorthogonal reaction involving N-Cyclopropene-L-Lysine is the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine derivatives.[2][8] The high ring strain of the cyclopropene dienophile leads to exceptionally fast reaction kinetics, enabling efficient conjugation at low concentrations.[9] This reaction is highly selective and proceeds readily under physiological conditions without the need for a catalyst.[9]
Photoclick Chemistry
N-Cyclopropene-L-Lysine also serves as a reactive partner in photoclick chemistry.[6] This reaction involves the light-induced 1,3-dipolar cycloaddition with tetrazoles. The photoclick reaction offers spatiotemporal control over the labeling process, allowing for protein modification at specific times and locations within a biological system.[6]
Quantitative Data on Reaction Kinetics
The efficiency of bioorthogonal reactions is a critical parameter for their application. The following table summarizes the reported second-order rate constants for reactions involving cyclopropene derivatives.
| Reaction | Reactants | Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions | Source |
| Photoclick Reaction | Ethyl 1-methylcycloprop-2-enecarboxylate and a 302-nm photoreactive tetrazole | 58 ± 16 | Acetonitrile/PBS (1:1) | [6] |
| iEDDA Reaction | Cyclopropenes and Tetrazine | ~0.1–13 | Not specified | [9] |
| Comparison | O-allyltyrosine and Tetrazole | 0.95 | Same as photoclick reaction | [6] |
| Comparison | 5-norbornene-2-ol and a pyrimidine-substituted tetrazine | 9 | 95:5 H₂O/MeOH | [6] |
| Comparison | trans-cyclooctene and Tetrazine | 35000 ± 3000 | Biological buffer | [6] |
Experimental Protocols
Genetic Incorporation of N-Cyclopropene-L-Lysine into Antibodies
A key application of N-Cyclopropene-L-Lysine is its site-specific incorporation into proteins, such as antibodies, through genetic code expansion.[1][10] This is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair, such as the pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA pair from Methanosarcina barkeri.[6]
Protocol for this compound Incorporation in HEK Suspension Cells: [1]
-
Cell Culture: Thaw and maintain HEK suspension cells in expression medium supplemented with antibiotics at 37°C with 8% CO₂ on a shaker.
-
This compound Solution Preparation: Prepare a fresh 100 mM solution of this compound in 0.1 M sodium hydroxide, vortex, and sonicate to dissolve.
-
Medium Preparation: Add the this compound solution to the expression medium, mix, add 0.1 M HCl, and sterilize through a 0.22 μm filter.
-
Transfection:
-
Dilute the heavy chain (HC) and light chain (LC) plasmids in reduced serum medium.
-
In a separate tube, dilute the transfection reagent in reduced serum medium.
-
Mix the plasmid and transfection reagent solutions and incubate for 20 minutes to allow complex formation.
-
-
Cell Transfection:
-
Centrifuge the required number of cells and resuspend them in the expression medium containing this compound.
-
Add the DNA-transfection reagent mixture to the cell suspension.
-
-
Expression and Harvest:
-
After 20 hours of incubation, add transfection reagent enhancers.
-
Harvest the antibodies from the supernatant 6-7 days after the addition of this compound.
-
Visualizations
Experimental Workflow for Antibody-Drug Conjugate (ADC) Generation
Caption: Workflow for generating ADCs using N-Cyclopropene-L-Lysine.
Signaling Pathway (Illustrative)
As N-Cyclopropene-L-Lysine is a bioorthogonal handle, it does not directly participate in cellular signaling. The following diagram illustrates a general concept of how an ADC generated using this compound would function in targeted therapy.
Caption: Targeted drug delivery mechanism of an ADC.
Applications in Drug Development
The primary application of N-Cyclopropene-L-Lysine in drug development is the creation of site-specific antibody-drug conjugates (ADCs).[2] The ability to incorporate this compound at a specific site on an antibody allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR). This is a significant advantage over traditional conjugation methods that often result in heterogeneous mixtures. The stable linkage formed through the iEDDA reaction ensures that the cytotoxic payload remains attached to the antibody until it reaches the target cell, thereby enhancing the therapeutic window and reducing off-target toxicity.[1]
Conclusion
N-Cyclopropene-L-Lysine has established itself as a valuable tool for bioconjugation. Its small size, high reactivity, and the stability of the resulting conjugates make it an ideal choice for the development of next-generation protein therapeutics, particularly antibody-drug conjugates. The methodologies for its genetic incorporation and subsequent bioorthogonal modification are well-established, paving the way for its broader application in both basic research and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methylcyclopropene-L-lysine | CAS:1610703-09-7 | AxisPharm [axispharm.com]
- 3. N-cyclopropene-L-Lysine | C12H20N2O4 | CID 146156077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-cyclopropene-L-Lysine | 1610703-09-7 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Genetically Encoded Cyclopropene Directs Rapid, Photoclick Chemistry-Mediated Protein Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of a Protein Payload into Antibodies
Disclaimer: Extensive literature searches did not yield specific protocols for the incorporation of a protein designated "CypK" into antibodies. The following application notes and protocols are therefore based on established, general methodologies for the creation of antibody-protein conjugates, analogous to antibody-drug conjugates (ADCs). Researchers should adapt these generalized procedures to the specific characteristics of their protein of interest.
Introduction
The targeted delivery of therapeutic proteins to specific cell types is a promising strategy in drug development. By conjugating a protein payload to a monoclonal antibody (mAb) that recognizes a cell-surface antigen, the therapeutic agent can be selectively delivered to the target cells, potentially increasing efficacy and reducing off-target toxicity. This document provides a comprehensive overview of the protocols and analytical methods required for the successful incorporation of a protein payload into an antibody.
The process involves several key stages: antibody and protein payload preparation, chemical conjugation, purification of the resulting conjugate, and thorough characterization to ensure quality, consistency, and efficacy. The choice of conjugation strategy is critical and depends on the physicochemical properties of both the antibody and the protein payload.
Experimental Protocols
Antibody and Protein Payload Preparation
Objective: To prepare the antibody and the protein payload for conjugation by ensuring they are in a suitable buffer and at the appropriate concentration.
Materials:
-
Monoclonal antibody (mAb)
-
Protein payload (e.g., a therapeutic enzyme or toxin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Diafiltration or dialysis cassettes (e.g., 10 kDa MWCO)
-
Spectrophotometer (e.g., NanoDrop)
Protocol:
-
Buffer Exchange: The mAb and the protein payload should be buffer-exchanged into a conjugation-compatible buffer, such as PBS. This can be achieved through dialysis or diafiltration. The buffer should be free of any primary amines (e.g., Tris) or other reactive species that could interfere with the conjugation chemistry.
-
Concentration Measurement: Determine the concentration of the mAb and the protein payload using a spectrophotometer by measuring the absorbance at 280 nm (A280). Use the respective extinction coefficients to calculate the concentration.
-
Purity Assessment: Assess the purity of the mAb and the protein payload by SDS-PAGE under reducing and non-reducing conditions. A purity of >95% is recommended.
Antibody-Protein Conjugation
The choice of conjugation chemistry is crucial for generating a stable and functional antibody-protein conjugate. The two most common methods involve targeting either the lysine residues or the cysteine residues of the antibody.
This method utilizes the primary amines of lysine residues on the antibody surface.
Materials:
-
Prepared mAb and protein payload
-
NHS-ester crosslinker (e.g., NHS-PEGn-Maleimide)
-
Reducing agent (e.g., DTT or TCEP) for the protein payload if it has a free cysteine for conjugation
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., Tris or glycine)
-
Purification column (e.g., size-exclusion chromatography)
Protocol:
-
Activate Protein Payload: If the protein payload is to be attached via a maleimide group, it needs to have a free sulfhydryl group. If necessary, a free cysteine can be introduced via genetic engineering or by reducing a disulfide bond with a mild reducing agent like TCEP.
-
Activate Antibody: React the mAb with an NHS-ester crosslinker (e.g., NHS-PEGn-Maleimide) in PBS at a molar ratio of 1:5 to 1:10 (mAb:crosslinker) for 1-2 hours at room temperature.
-
Remove Excess Crosslinker: Remove the unreacted crosslinker by desalting or dialysis.
-
Conjugation: Immediately mix the activated mAb with the prepared protein payload at a desired molar ratio (e.g., 1:3 to 1:5) and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a quenching solution like Tris or glycine to a final concentration of 50 mM.
This method involves the reduction of interchain disulfide bonds in the antibody hinge region to create free sulfhydryl groups for conjugation.
Materials:
-
Prepared mAb and protein payload
-
Reducing agent (e.g., DTT or TCEP)
-
Maleimide-activated protein payload
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.0)
-
Oxidizing agent (e.g., dehydroascorbic acid)
-
Purification column (e.g., size-exclusion chromatography)
Protocol:
-
Antibody Reduction: Partially reduce the mAb by incubating it with a controlled amount of a reducing agent like TCEP (e.g., 2-4 molar equivalents) for 1-2 hours at 37°C to expose free cysteine residues in the hinge region.
-
Prepare Protein Payload: The protein payload should be activated with a maleimide group.
-
Conjugation: Add the maleimide-activated protein payload to the reduced mAb at a molar ratio of 1:5 to 1:10 (mAb:payload) and incubate for 1-2 hours at room temperature.
-
Re-oxidation (Optional): If necessary, re-oxidize any remaining free sulfhydryl groups by adding an oxidizing agent like dehydroascorbic acid.
Purification of the Antibody-Protein Conjugate
Objective: To remove unreacted antibody, protein payload, and other impurities.
Methods:
-
Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger antibody-protein conjugate from smaller, unreacted components.
-
Ion-Exchange Chromatography (IEX): Can be used to separate conjugate species with different charge properties.
-
Hydrophobic Interaction Chromatography (HIC): Useful for separating conjugates with different levels of hydrophobicity, which can be influenced by the number of conjugated protein payloads.
Characterization of the Antibody-Protein Conjugate
Objective: To determine the key quality attributes of the conjugate, including the protein-to-antibody ratio (PAR), purity, and stability.
Methods:
-
UV-Vis Spectroscopy: To determine the PAR by measuring the absorbance at 280 nm (for the antibody and protein) and another wavelength specific to the protein payload if it has a unique chromophore.
-
SDS-PAGE: To visualize the conjugate and assess its purity and molecular weight.
-
Mass Spectrometry (MS): To determine the exact mass of the conjugate and confirm the PAR distribution.
-
Size-Exclusion Chromatography (SEC): To assess the purity and detect the presence of aggregates.
-
Binding Assays (e.g., ELISA, SPR): To confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody.
-
Functional Assays: To verify that the conjugated protein payload retains its biological activity.
Data Presentation
Table 1: Summary of Quantitative Data for a Hypothetical Antibody-Protein Conjugate
| Parameter | Method | Result | Acceptance Criteria |
| Protein-to-Antibody Ratio (PAR) | UV-Vis Spectroscopy | 3.8 | 3.5 - 4.5 |
| Mass Spectrometry | 3.9 | 3.5 - 4.5 | |
| Purity | SEC-HPLC | 98% | >95% |
| Monomer Content | SEC-HPLC | 97% | >95% |
| Aggregate Content | SEC-HPLC | <2% | <5% |
| Antigen Binding Affinity (KD) | SPR | 1.2 nM | < 2 nM |
| Payload Activity | Functional Assay | 95% of native | >90% of native |
| Endotoxin Level | LAL Assay | < 0.5 EU/mg | < 1.0 EU/mg |
Visualizations
Caption: Experimental workflow for the incorporation of a protein payload into an antibody.
Caption: Conceptual signaling pathway for a targeted antibody-protein conjugate.
Application Notes and Protocols for Site-Specific Antibody Conjugation via Incorporated N-Cyclopropene-L-Lysine (CypK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific antibody conjugation is a critical technology in the development of next-generation antibody-drug conjugates (ADCs) and other functionalized antibody therapeutics. Traditional conjugation methods that target native amino acids like lysine or cysteine often result in heterogeneous mixtures with varying drug-to-antibody ratios (DAR) and conjugation sites, which can negatively impact efficacy, pharmacokinetics, and safety. The incorporation of non-canonical amino acids (ncAAs) with bioorthogonal reactivity into the antibody sequence offers a powerful solution for producing homogeneous and precisely defined conjugates.
This document provides detailed application notes and protocols for the expression of antibodies with the incorporated non-canonical amino acid N-Cyclopropene-L-Lysine (CypK) and its subsequent site-specific conjugation. This compound, a lysine derivative containing a cyclopropene group, serves as a minimal and highly reactive bioorthogonal handle.[1] Its incorporation is achieved through the expansion of the genetic code in mammalian cells, utilizing an evolved pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair. The cyclopropene moiety of this compound reacts rapidly and specifically with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) reaction, enabling the efficient and stable linkage of various payloads such as cytotoxic drugs, fluorophores, or imaging agents.[1][2]
Principle of the Method
The expression of antibodies with incorporated this compound relies on the utilization of an orthogonal translation system. A plasmid encoding an evolved pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA is co-transfected with plasmids encoding the heavy and light chains of the antibody of interest. The antibody gene is modified to contain an amber stop codon (TAG) at the desired site of this compound incorporation. In the presence of this compound in the cell culture medium, the evolved PylRS charges its cognate tRNA with this compound. This this compound-tRNA then recognizes the amber codon and incorporates this compound into the nascent polypeptide chain, allowing for the production of a full-length antibody containing the non-canonical amino acid.
Following expression and purification, the this compound-containing antibody can be conjugated to a tetrazine-functionalized payload. The IEDDA reaction is highly efficient and proceeds under mild, biocompatible conditions, ensuring the integrity of the antibody.[3][4] This method allows for the precise control over the location and stoichiometry of conjugation, leading to the production of homogeneous antibody conjugates with a defined DAR.
Experimental Workflow
The overall workflow for producing site-specifically conjugated antibodies using the this compound incorporation method is depicted below.
Caption: Overall workflow from plasmid preparation to the final characterized antibody conjugate.
Data Presentation
The following table summarizes typical quantitative data obtained during the expression and conjugation of antibodies incorporating this compound. These values can vary depending on the specific antibody, expression system, and payload.
| Parameter | Typical Value | Unit | Notes |
| Antibody Expression | |||
| This compound-Antibody Titer (Transient HEK293) | 20 - 100 | mg/L | Yields are dependent on the specific antibody and transfection efficiency. |
| This compound Incorporation Efficiency | >95 | % | Determined by mass spectrometry. |
| Conjugation | |||
| IEDDA Reaction Time | 1 - 4 | hours | At room temperature. |
| Conjugation Efficiency | >90 | % | The percentage of antibody molecules successfully conjugated to the payload. |
| Final Conjugate Purity | >98 | % | Assessed by size-exclusion chromatography (SEC-HPLC). |
| Drug-to-Antibody Ratio (DAR) | 2.0 (for one site per HC) | Homogeneous DAR is a key advantage of this technology. |
Experimental Protocols
Protocol 1: Expression of this compound-Containing Antibody in HEK293 Cells
This protocol describes the transient co-transfection of HEK293 cells for the expression of an antibody with a site-specifically incorporated this compound.
Materials:
-
HEK293 suspension cells
-
Expression medium (e.g., FreeStyle™ 293 Expression Medium)
-
Penicillin-Streptomycin solution
-
Plasmids:
-
Heavy Chain (HC) with a TAG codon at the desired position
-
Light Chain (LC)
-
Evolved PylRS/tRNA pair
-
-
Transfection reagent (e.g., PEI)
-
This compound (N-Cyclopropene-L-Lysine)
-
0.1 M NaOH
-
0.1 M HCl
-
Sterile filter (0.22 µm)
-
Shaker incubator
Procedure:
-
Cell Culture Maintenance: Maintain HEK293 suspension cells in expression medium supplemented with Penicillin-Streptomycin at 37°C with 8% CO2 on an orbital shaker. Subculture cells every 2-3 days to maintain a density of 0.3-0.5 x 10^6 cells/mL.
-
Preparation of this compound Solution: a. Prepare a 100 mM stock solution of this compound by dissolving it in 0.1 M NaOH. b. Add the this compound stock solution to the required volume of expression medium to a final concentration of 1 mM. c. Adjust the pH of the medium to ~7.2 with 0.1 M HCl. d. Sterilize the this compound-supplemented medium by passing it through a 0.22 µm filter.
-
Transfection: a. On the day of transfection, ensure the cell density is approximately 2.5 x 10^6 cells/mL. b. Prepare the DNA-transfection reagent mixture according to the manufacturer's protocol. A typical ratio for a 100 mL culture is 50 µg of total plasmid DNA (HC:LC:PylRS/tRNA in a 2:2:1 molar ratio) and 135 µL of transfection reagent. c. Incubate the mixture for 20 minutes at room temperature to allow complex formation.
-
Cell Transfection and Expression: a. Centrifuge the required volume of cells at 500 x g for 5 minutes. b. Resuspend the cell pellet in the pre-warmed this compound-supplemented medium. c. Add the DNA-transfection reagent mixture to the cell suspension. d. Incubate the culture at 37°C with 8% CO2 on an orbital shaker.
-
Harvesting: a. Harvest the cell supernatant containing the secreted antibody 6-7 days post-transfection by centrifugation at 4000 x g for 30 minutes. b. Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
Protocol 2: Purification of this compound-Containing Antibody
Materials:
-
Harvested cell supernatant
-
Protein A affinity chromatography column
-
Binding Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M glycine, pH 3.0)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing or centrifugal concentrators for buffer exchange
-
Storage Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the filtered cell supernatant onto the equilibrated column.
-
Washing: Wash the column with 10-15 column volumes of Binding Buffer or until the absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound antibody with Elution Buffer. Collect fractions and immediately neutralize them by adding a small volume of Neutralization Buffer.
-
Buffer Exchange: Pool the fractions containing the purified antibody and perform a buffer exchange into the desired Storage Buffer using dialysis or centrifugal concentrators.
-
Quantification and Storage: Determine the antibody concentration using a spectrophotometer at 280 nm. Aliquot the purified antibody and store at -80°C.
Protocol 3: IEDDA Conjugation of this compound-Antibody with a Tetrazine-Payload
Materials:
-
Purified this compound-containing antibody
-
Tetrazine-functionalized payload (e.g., Tetrazine-PEG4-MMAF)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
DMSO (for dissolving the payload)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Payload Preparation: Prepare a stock solution of the tetrazine-payload in DMSO at a concentration of 10 mM.
-
Conjugation Reaction: a. Dilute the this compound-containing antibody to a concentration of 1-5 mg/mL in Conjugation Buffer. b. Add the tetrazine-payload stock solution to the antibody solution at a 5-10 molar excess relative to the antibody. c. Gently mix and incubate the reaction at room temperature for 1-4 hours.
-
Purification of the Antibody-Drug Conjugate (ADC): a. Purify the ADC from unreacted payload and other small molecules using a desalting column or SEC. b. Equilibrate the column with the final formulation buffer. c. Load the reaction mixture onto the column and collect the fractions corresponding to the ADC.
-
Characterization: a. Analyze the purified ADC by SDS-PAGE to confirm conjugation. b. Determine the final DAR and purity by mass spectrometry and SEC-HPLC. c. Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship of the components involved in the expression of a this compound-containing antibody.
Caption: Logical flow of genetic information and components for this compound incorporation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Expression of Cytochrome P450 CypK
Topic: Recommended Cell Lines for CypK Expression For: Researchers, scientists, and drug development professionals.
Introduction
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs, toxins, and steroids. The expression of recombinant CYP enzymes in heterologous systems is a fundamental tool for studying their enzymatic activity, substrate specificity, and inhibitor profiles, which is essential for drug discovery and development.
This document provides a guide to selecting appropriate cell lines for the expression of a novel or uncharacterized cytochrome P450 enzyme, here designated as "this compound". The choice of an expression system is critical and depends on various factors, including the origin of the this compound, the requirement for post-translational modifications (PTMs), desired protein yield, and the intended downstream applications.
Recommended Expression Systems and Cell Lines
The successful expression of a functional cytochrome P450 enzyme often requires a eukaryotic system that can provide the necessary environment for correct protein folding and post-translational modifications. While bacterial systems can be used for high-yield production of some CYPs, mammalian and insect cell lines are generally preferred for their ability to produce more functionally active enzymes.
Here, we summarize the key characteristics of the most commonly used expression systems for cytochrome P450 production.
Data Presentation: Comparison of Recombinant Protein Expression Systems
| Expression System | Recommended Cell Lines | Advantages | Disadvantages | Typical Yield | Post-Translational Modifications |
| Bacterial | Escherichia coli (e.g., BL21(DE3)) | - High yield- Low cost- Rapid expression[1] | - Lack of eukaryotic PTMs- Proteins may be insoluble (inclusion bodies)[2] | High (mg/L) | None |
| Yeast | Pichia pastoris, Saccharomyces cerevisiae | - Eukaryotic PTMs (glycosylation)- High cell density cultures- Cost-effective[2][3] | - Hyperglycosylation may differ from mammals[2] | Moderate to High (mg/L) | Yes (different from mammals) |
| Insect | Sf9, Sf21, Hi-5 | - High level of protein expression- Correct protein folding and complex PTMs[4] | - More complex and time-consuming than bacterial/yeast systems | Moderate (mg/L) | Yes (similar to mammals) |
| Mammalian | HEK293, CHO, Huh7, HepG2 | - Human-like PTMs- Authentic protein folding and function[2][3][4] | - Lower yield- High cost- Slower expression[5] | Low to Moderate (µg/L to mg/L) | Yes (human-like) |
Experimental Protocols
The following protocol provides a general methodology for the expression of a generic cytochrome P450 enzyme, such as this compound, using the Baculovirus-Insect Cell Expression System (BEVS) with Sf9 cells. This system is often a good starting point for novel eukaryotic proteins as it combines the potential for correct protein folding and post-translational modifications with relatively high protein yields.[4]
Protocol: Recombinant this compound Expression in Sf9 Insect Cells
1. Generation of Recombinant Baculovirus
-
Sub-clone the this compound gene into a baculovirus transfer vector (e.g., pFastBac).
-
Generate recombinant bacmid DNA by transforming the transfer vector into E. coli DH10Bac cells.
-
Isolate the recombinant bacmid DNA from selected bacterial colonies.
-
Transfect Sf9 cells with the recombinant bacmid DNA to produce the initial stock of recombinant baculovirus (P1).
-
Amplify the viral stock by infecting a larger culture of Sf9 cells to generate a high-titer P2 viral stock.
2. Protein Expression
-
Culture Sf9 cells in a suitable insect cell culture medium (e.g., Sf-900 II SFM) to a density of 2 x 10^6 cells/mL.
-
Infect the Sf9 cell culture with the P2 recombinant baculovirus stock at a Multiplicity of Infection (MOI) of 5-10.
-
Incubate the infected cell culture at 27°C for 48-72 hours.
-
Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.
3. Protein Purification (Example with His-tag)
-
Lyse the cell pellet in a suitable lysis buffer containing a detergent (e.g., Triton X-100) and protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the recombinant this compound protein from the supernatant using an appropriate chromatography method based on the affinity tag used (e.g., Ni-NTA affinity chromatography for a His-tagged protein).
-
Elute the purified protein and dialyze against a suitable storage buffer.
-
Analyze the purified protein by SDS-PAGE and Western blot to confirm its size and identity.
Visualizations
Experimental Workflow for Recombinant this compound Expression in Insect Cells
Caption: Workflow for recombinant this compound expression using the baculovirus-insect cell system.
Example Signaling Pathway: MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key pathway involved in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. The expression and activity of cytochrome P450 enzymes can be influenced by such signaling cascades. Understanding these pathways is important in the context of drug metabolism studies.[6][7]
Caption: Simplified diagram of the MAPK signaling pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Expression systems for the production of recombinant proteins [rekombiotech.com]
- 3. futurefields.io [futurefields.io]
- 4. Express Your Recombinant Protein(s) | Peak Proteins [peakproteins.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Regulation of Circadian Genes by the MAPK Pathway: Implications for Rapid Antidepressant Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The roles of MAPK signaling pathway in ovarian folliculogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CypK Labeling for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize proteins in their native cellular environment is crucial for understanding complex biological processes and for the development of novel therapeutics. The CypK labeling technology offers a powerful and versatile method for site-specific fluorescent labeling of proteins in living cells. This approach utilizes the genetic incorporation of a non-canonical amino acid, N-Cyclopropene-L-Lysine (this compound), into a protein of interest. This genetically encoded "handle" allows for a highly specific and efficient bioorthogonal reaction with a tetrazine-conjugated fluorescent probe.
The underlying chemistry of this labeling strategy is the inverse electron-demand Diels-Alder (IEDDA) cycloaddition, a reaction known for its rapid kinetics and high specificity within the complex milieu of a living cell.[1][2][3][4][5] This two-step labeling process provides exceptional control over the site of fluorophore attachment, minimizing potential disruption to protein function that can occur with larger fluorescent protein tags. This technique is particularly well-suited for studying the dynamics of cell surface proteins, such as G protein-coupled receptors (GPCRs), and for tracking the localization and trafficking of proteins involved in signaling pathways.[6][7][8]
Principle of this compound Labeling
The this compound labeling workflow involves two key stages:
-
Genetic Incorporation of this compound: The gene of the target protein is modified to include an in-frame amber stop codon (TAG) at the desired labeling site. This modified gene is co-expressed in cells with a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This engineered machinery specifically recognizes this compound and incorporates it into the nascent polypeptide chain at the position of the amber codon.
-
Bioorthogonal Labeling with a Tetrazine-Fluorophore: The cells expressing the this compound-containing protein are then incubated with a cell-impermeant or permeant fluorescent dye that has been chemically linked to a tetrazine moiety. The highly reactive cyclopropene group on the incorporated this compound residue rapidly and covalently reacts with the tetrazine-conjugated fluorophore via an IEDDA reaction, resulting in a specifically labeled protein.
This method allows for precise control over the labeling site and the choice of fluorophore, enabling multicolor imaging and the use of probes with optimized photophysical properties for various imaging modalities, including super-resolution microscopy.[9]
Data Presentation
The following table summarizes typical quantitative parameters for the this compound labeling protocol in live mammalian cells. These values are representative and may require optimization for specific proteins and cell types.
| Parameter | Typical Value/Range | Notes |
| This compound Concentration in Media | 100 µM - 1 mM | Higher concentrations may be required for efficient incorporation, but cytotoxicity should be monitored. |
| Transfection Reagent | Commercially available reagents (e.g., Lipofectamine) | Follow manufacturer's instructions for the specific cell line. |
| Expression Time | 24 - 48 hours post-transfection | Optimal expression time should be determined empirically for the target protein. |
| Tetrazine-Fluorophore Concentration | 1 - 10 µM | Lower concentrations are preferred to minimize background fluorescence. |
| Labeling Incubation Time | 5 - 30 minutes | The rapid kinetics of the IEDDA reaction allows for short incubation times.[10] |
| Labeling Temperature | 37°C | Labeling is typically performed at physiological temperatures. |
| Signal-to-Noise Ratio | >10 | Can be highly dependent on the fluorophore, protein expression level, and imaging setup. |
| Reaction Efficiency | >90% (in vitro) | In-cell efficiency can be lower and is dependent on reagent accessibility. |
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T cells or other suitable mammalian cell line.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plasmids:
-
Expression plasmid for the target protein with an amber (TAG) codon at the desired labeling site.
-
Plasmid encoding the orthogonal this compound-tRNA synthetase (CypKRS) and its corresponding tRNA (e.g., pIRE4-CypKRS-PylT).
-
-
N-Cyclopropene-L-Lysine (this compound): Stock solution in sterile water or buffer.
-
Transfection Reagent: (e.g., Lipofectamine 3000).
-
Tetrazine-conjugated Fluorophore: (e.g., Tetrazine-AF647, Tetrazine-Cy3). Stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Imaging Medium: (e.g., FluoroBrite DMEM or HBSS).
-
Microscopy Equipment: Confocal or widefield fluorescence microscope with appropriate filter sets for the chosen fluorophore.
Protocol 1: Expression of this compound-containing Protein in Mammalian Cells
-
Cell Seeding: One day prior to transfection, seed HEK293T cells in a glass-bottom imaging dish at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection:
-
Prepare the transfection complexes according to the manufacturer's protocol. A typical ratio for the target protein plasmid to the CypKRS/tRNA plasmid is 1:1.
-
Add the transfection complexes to the cells and incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh culture medium supplemented with this compound (final concentration 250 µM).
-
-
Protein Expression: Incubate the cells for 24-48 hours at 37°C to allow for expression of the this compound-containing protein.
Protocol 2: Live-Cell Labeling and Imaging
-
Preparation of Labeling Solution: Prepare a solution of the tetrazine-conjugated fluorophore in imaging medium at the desired final concentration (e.g., 5 µM).
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove residual culture medium and unincorporated this compound.
-
Labeling: Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells three times with pre-warmed imaging medium to remove unbound fluorophore.
-
Imaging: Immediately image the labeled cells using a fluorescence microscope. Acquire images in the appropriate channel for the chosen fluorophore. For time-lapse imaging, maintain the cells at 37°C and 5% CO2 using a stage-top incubator.
Mandatory Visualizations
Caption: Experimental workflow for this compound-mediated live-cell imaging.
Caption: Labeling and tracking of a GPCR signaling pathway using this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 3. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Inverse electron demand Diels-Alder reactions in chemical biology. | Semantic Scholar [semanticscholar.org]
- 6. Multidimensional tracking of GPCR signaling via peroxidase-catalyzed proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genetic code expansion enables live-cell and super-resolution imaging of site-specifically labeled cellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Best Practices for the Development of Stable Antibody-Drug Conjugates Targeting Novel Antigens: A Case Study with Cyclophilin K
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs.[1][2][3] The clinical success of an ADC is critically dependent on its stability, which ensures that the cytotoxic payload is delivered specifically to tumor cells, minimizing off-target toxicity.[4][5][6][7] This document provides a comprehensive guide to the best practices for creating stable ADCs, using the novel, and for the purposes of this guide, hypothetical, target Cyclophilin K (CypK) as a case study. While the broader cyclophilin family of proteins has been implicated in various cancers,[8][9] specific data on this compound as an ADC target is limited. Therefore, this application note will focus on general principles and established methodologies applicable to the development of ADCs for new targets like this compound. We will cover critical aspects of ADC design, including antibody selection, linker and payload chemistry, and conjugation strategies. Detailed protocols for ADC synthesis, purification, and stability characterization are provided, along with guidelines for data presentation and interpretation.
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm shift in cancer chemotherapy, offering the potential for highly targeted delivery of potent cytotoxic agents to tumor cells while sparing healthy tissues.[10] An ADC consists of three main components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[3]
The stability of the ADC molecule is a critical quality attribute (CQA) that profoundly influences its therapeutic index.[11] Premature release of the cytotoxic payload in systemic circulation can lead to severe off-target toxicities, a major challenge in ADC development.[5] Conversely, an overly stable linker may prevent efficient payload release within the target cancer cell. Therefore, a delicate balance between stability in circulation and efficient payload release at the tumor site is paramount.[8][12][13]
Cyclophilins as Cancer Targets
Cyclophilins (Cyps) are a family of proteins with peptidyl prolyl isomerase activity that are involved in various cellular processes, including protein folding, cell signaling, and immune responses.[2][14][15] Several members of the cyclophilin family, such as Cyclophilin A (CypA) and Cyclophilin B (CypB), have been found to be overexpressed in a variety of human cancers, including lung, pancreatic, breast, and colorectal cancers.[8][9] This overexpression has been linked to cancer cell proliferation, metastasis, and drug resistance.[8][10] For the purpose of this application note, we will consider a lesser-studied member, Cyclophilin K (this compound), as a hypothetical novel target for ADC development. The principles and protocols outlined herein are broadly applicable to any new protein target being considered for ADC therapy.
Key Considerations for Stable this compound-ADC Development
The development of a stable and effective ADC requires careful optimization of each of its components.
Antibody Selection and Engineering
The monoclonal antibody is the cornerstone of the ADC, dictating its specificity and targeting ability. For a hypothetical anti-CypK ADC, the antibody should possess the following characteristics:
-
High Specificity and Affinity: The antibody must bind to this compound with high specificity to minimize off-target binding to healthy tissues. High affinity ensures efficient binding and internalization of the ADC into the target cancer cells.
-
Humanized or Human Antibody: To reduce the risk of immunogenicity in patients, the antibody should be humanized or fully human.
-
Efficient Internalization: The antibody should be readily internalized by the cancer cell upon binding to this compound, to deliver the payload intracellularly where it can exert its cytotoxic effect.
-
Engineered for Site-Specific Conjugation: Traditional conjugation methods often result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites.[1] Site-specific conjugation techniques, which involve engineering specific amino acid residues (e.g., cysteines or non-natural amino acids) into the antibody, allow for the production of homogeneous ADCs with a defined DAR and improved stability.[3][6][16]
Linker Chemistry: The Key to Stability
The linker plays a pivotal role in the stability and efficacy of an ADC.[12][17] An ideal linker should be highly stable in the bloodstream and only release the payload under specific conditions within the target cancer cell.[8] Linkers can be broadly categorized as cleavable or non-cleavable.
-
Cleavable Linkers: These linkers are designed to be cleaved by specific enzymes (e.g., cathepsins) that are abundant in the lysosomal compartment of cancer cells, or in response to the acidic or reducing environment within the cell.[18][19]
-
Peptide Linkers: Dipeptide linkers like valine-citrulline (Val-Cit) are commonly used and are cleaved by lysosomal proteases.[18][19]
-
Hydrazone Linkers: These are acid-labile and release the payload in the acidic environment of endosomes and lysosomes.[19]
-
Disulfide Linkers: These are cleaved in the reducing intracellular environment.
-
-
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload.[18] ADCs with non-cleavable linkers often have improved plasma stability.
The choice of linker depends on the payload, the target, and the desired mechanism of action. For a new target like this compound, starting with a well-characterized linker, such as a Val-Cit peptide linker, is a prudent approach.
Payload Selection
The payload is the cytotoxic component of the ADC. The choice of payload is critical and should be guided by:
-
Potency: The payload must be highly potent, as only a small amount of the ADC will reach the tumor cells.
-
Mechanism of Action: Common payloads include microtubule inhibitors (e.g., auristatins, maytansinoids) and DNA-damaging agents.
-
Hydrophobicity: Many potent cytotoxic drugs are hydrophobic, which can lead to aggregation and instability of the ADC.[4][5] The hydrophobicity of the payload should be carefully considered, and strategies to mitigate aggregation, such as the use of hydrophilic linkers, may be necessary.[4]
Conjugation Strategy
The method of conjugation has a significant impact on the stability, homogeneity, and efficacy of the ADC.
-
Control of Drug-to-Antibody Ratio (DAR): The DAR, or the number of drug molecules conjugated to a single antibody, is a critical parameter. A high DAR can increase potency but may also lead to aggregation and faster clearance from circulation.[10] A low DAR may result in insufficient efficacy. A DAR of 2 to 4 is often considered optimal. Site-specific conjugation methods are the most effective way to control the DAR.[16]
-
Conjugation Site: The site of conjugation on the antibody can influence the stability of the ADC.[13] Conjugation at sites that are sterically hindered may protect the linker from premature cleavage.
Experimental Protocols
The following protocols provide a general framework for the synthesis, purification, and characterization of a stable this compound ADC.
Protocol 1: Site-Specific Antibody-Drug Conjugation (Thiol-Maleimide)
This protocol describes the conjugation of a maleimide-functionalized drug-linker to an engineered cysteine residue on the anti-CypK antibody.
Materials:
-
Engineered anti-CypK antibody with a free cysteine residue
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated drug-linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Antibody Reduction:
-
Dissolve the anti-CypK antibody in PBS to a concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at room temperature to reduce the engineered cysteine residues.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Drug-Linker Preparation:
-
Dissolve the maleimide-activated drug-linker in DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5-fold molar excess of the drug-linker solution to the reduced antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine.
-
-
Purification:
-
Proceed immediately to the purification protocol (Protocol 2).
-
Protocol 2: ADC Purification
Purification is essential to remove unreacted drug-linker, quenching agents, and any aggregated ADC species.
Materials:
-
Size Exclusion Chromatography (SEC) system and column
-
Hydrophobic Interaction Chromatography (HIC) system and column
-
Purification buffers
Procedure:
-
Size Exclusion Chromatography (SEC):
-
Equilibrate the SEC column with PBS, pH 7.4.
-
Load the crude ADC mixture onto the column.
-
Elute the ADC with PBS and collect the fractions corresponding to the monomeric ADC peak. SEC is effective for removing small molecule impurities and aggregates.[20]
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC can be used to separate ADC species with different DARs.
-
Equilibrate the HIC column with a high-salt buffer.
-
Load the SEC-purified ADC onto the column.
-
Elute the ADC using a decreasing salt gradient. Collect the fractions corresponding to the desired DAR species.
-
Protocol 3: Characterization of ADC Stability
A panel of analytical methods should be used to characterize the stability of the purified this compound-ADC.
-
Method: UV-Vis Spectroscopy or Hydrophobic Interaction Chromatography (HIC).
-
Procedure (UV-Vis): Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.[2]
-
Procedure: Inject the ADC sample onto an SEC column and monitor the elution profile. The percentage of high molecular weight species (aggregates) can be quantified by integrating the peak areas.
-
Method: Mass Spectrometry (MS).[11]
-
Procedure:
-
Incubate the this compound-ADC in human plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, capture the ADC using protein A beads.
-
Wash the beads to remove plasma proteins.
-
Elute the ADC and analyze by LC-MS to determine the average DAR. A decrease in DAR over time indicates payload deconjugation.
-
-
Method: Differential Scanning Calorimetry (DSC).[21]
-
Procedure: Heat the ADC sample at a constant rate and monitor the heat capacity. The melting temperature (Tm) provides an indication of the conformational stability of the ADC. A lower Tm compared to the unconjugated antibody may suggest that the conjugation process has destabilized the antibody.
Data Presentation and Interpretation
Quantitative data from stability studies should be summarized in clear and concise tables to facilitate comparison between different ADC candidates.
Table 1: Physicochemical Characterization of Anti-CypK ADCs
| ADC Candidate | Conjugation Method | Average DAR (HIC) | Monomer Purity (SEC) (%) | Aggregates (SEC) (%) |
| This compound-ADC-1 | Site-Specific | 3.9 | 98.5 | 1.5 |
| This compound-ADC-2 | Stochastic (Lysine) | 3.5 | 92.1 | 7.9 |
Table 2: In Vitro Plasma Stability of Anti-CypK ADCs
| ADC Candidate | Average DAR at 0h | Average DAR at 24h | Average DAR at 48h | Average DAR at 72h | % Payload Remaining at 72h |
| This compound-ADC-1 | 3.9 | 3.8 | 3.7 | 3.6 | 92.3 |
| This compound-ADC-2 | 3.5 | 3.1 | 2.6 | 2.2 | 62.9 |
Visualizations
Diagrams created using Graphviz can effectively illustrate complex workflows and biological pathways.
References
- 1. Cyclophilins and Their Functions in Abiotic Stress and Plant–Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cyclophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIK3CA gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Facebook [cancer.gov]
- 6. PIK3CA Gene Mutations in Solid Malignancies: Association with Clinicopathological Parameters and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structures of cyclophilin A complexed with cyclosporin A and N-methyl-4-[(E)-2-butenyl]-4,4-dimethylthreonine cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current implications of cyclophilins in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Cyclophilins in Inflammatory Bowel Disease and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Oncogenic Mutations of PIK3CA in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Protein Kinase C iota as a Therapeutic Target in Alveolar Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclophilin - Wikipedia [en.wikipedia.org]
- 15. Cyclophilins: Proteins in search of function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein kinase Cι: human oncogene, prognostic marker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of Pyk2 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure of human cyclophilin and its binding site for cyclosporin A determined by X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Current implications of cyclophilins in human cancers [ouci.dntb.gov.ua]
- 20. Crystal structures of cyclophilin and its partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Atypical Protein Kinase Cι as a human oncogene and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytochrome P450 (CYP) Enzyme Experiments
A Note on Nomenclature: The term "CypK" does not conform to the standard nomenclature for Cytochrome P450 (CYP) enzymes and was not found in the scientific literature as a specific enzyme. It is possible this is a typographical error. The following application notes and protocols are provided for the broader family of Cytochrome P450 enzymes, which are of critical importance in drug development and metabolism studies.
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics, including drugs, as well as endogenous compounds.[1][2][3][4] In drug development, a thorough understanding of a drug candidate's interaction with CYP enzymes is essential to predict and avoid potential drug-drug interactions and to understand its pharmacokinetic profile.[2][3]
Materials and Reagents
A comprehensive list of materials and reagents required for various CYP-related experiments is provided below.
| Category | Item | Supplier Examples | Catalog Number Examples | Notes |
| Enzyme Source | Human Liver Microsomes (HLM) | Corning, Sekisui XenoTech | 452161, H0610 | Pooled from multiple donors to average metabolic activity. |
| Recombinant Human CYP Isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) | Corning, Thermo Fisher Scientific | 456202, P2276 | Expressed in insect cells (Baculovirus) or E. coli. Allows for the study of individual enzyme contributions. | |
| Cofactors | NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P Dehydrogenase) | Promega, Sigma-Aldrich | V9510, G6378 | Essential for providing the reducing equivalents for CYP activity. |
| β-Nicotinamide adenine dinucleotide phosphate (NADPH) | Sigma-Aldrich | N7505 | Can be used directly, but is less stable than a regenerating system. | |
| CYP Isoform-Specific Substrates | CYP1A2: Phenacetin, 7-Ethoxyresorufin | Sigma-Aldrich | P5768, E3763 | |
| CYP2B6: Bupropion | Sigma-Aldrich | B102 | ||
| CYP2C8: Amodiaquine | Sigma-Aldrich | A2799 | ||
| CYP2C9: Diclofenac, S-Warfarin | Sigma-Aldrich | D6899, W0626 | ||
| CYP2C19: S-Mephenytoin | Toronto Research Chemicals | M297500 | ||
| CYP2D6: Dextromethorphan, Bufuralol | Sigma-Aldrich | 32808, B134 | ||
| CYP3A4/5: Midazolam, Testosterone | Sigma-Aldrich | M3899, T1500 | The FDA recommends using two structurally unrelated substrates for in vitro CYP3A4/5 inhibition studies.[5] | |
| CYP Isoform-Specific Inhibitors | CYP1A2: α-Naphthoflavone, Furafylline | Sigma-Aldrich | N3877, F9663 | Furafylline is a time-dependent inhibitor.[5] |
| CYP2B6: Ticlopidine, Clopidogrel | Sigma-Aldrich | T0383, C6527 | Both are time-dependent inhibitors.[5] | |
| CYP2C8: Gemfibrozil glucuronide, Montelukast | Cayman Chemical, Sigma-Aldrich | 10008945, M7576 | Gemfibrozil glucuronide is a time-dependent inhibitor.[5] | |
| CYP2C9: Sulfaphenazole | Sigma-Aldrich | S0513 | ||
| CYP2C19: N-3-benzyl-nirvanol, Ticlopidine | Santa Cruz Biotechnology, Sigma-Aldrich | sc-214479, T0383 | Ticlopidine is a time-dependent inhibitor.[5] | |
| CYP2D6: Quinidine, Paroxetine | Sigma-Aldrich | Q3625, P9623 | Paroxetine is a time-dependent inhibitor.[5] | |
| CYP3A4/5: Ketoconazole, Itraconazole | Sigma-Aldrich | K1003, I6657 | ||
| Buffers and Solutions | Potassium Phosphate Buffer (pH 7.4) | - | - | Common incubation buffer for CYP assays. |
| Acetonitrile | Fisher Scientific | A998 | Used for quenching reactions and in mobile phases for LC-MS/MS. | |
| Methanol | Fisher Scientific | A452 | Used for quenching reactions and in mobile phases for LC-MS/MS. | |
| Formic Acid | Sigma-Aldrich | F0507 | Often added to mobile phases for LC-MS/MS analysis. | |
| General Labware and Equipment | 96-well plates | Corning | 3590 | For high-throughput screening. |
| Incubator/Shaker | - | - | To maintain temperature (typically 37°C) and agitation. | |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system | Sciex, Waters, Agilent | - | For sensitive and specific detection of metabolites. | |
| Plate reader (Fluorometric or Luminometric) | Molecular Devices, BioTek | - | For assays using fluorescent or luminescent probes. |
Experimental Protocols
Detailed methodologies for key experiments involving CYP enzymes are provided below.
Protocol 1: Recombinant Human CYP Expression and Purification
This protocol outlines a general procedure for the expression and purification of a His-tagged recombinant human CYP enzyme from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human CYP gene with a His-tag
-
Luria-Bertani (LB) broth
-
Appropriate antibiotic (e.g., ampicillin, kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl, pH 7.4, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Wash Buffer (50 mM Tris-HCl, pH 7.4, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl, pH 7.4, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Sonicator
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Transformation: Transform the expression vector into a suitable E. coli strain.
-
Culture Growth: Inoculate a starter culture of 10 mL LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking. The following day, inoculate 1 L of LB broth with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein folding and solubility.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Purification: a. Equilibrate a Ni-NTA column with Lysis Buffer. b. Load the clarified lysate onto the column. c. Wash the column with 10-20 column volumes of Wash Buffer. d. Elute the protein with Elution Buffer.
-
Analysis: Analyze the purified protein by SDS-PAGE to assess purity and size. Determine the protein concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford).
Workflow for Recombinant CYP Expression and Purification
Caption: Workflow for recombinant CYP expression and purification.
Protocol 2: CYP Inhibition Assay (IC50 Determination)
This protocol is for determining the concentration of a test compound that causes 50% inhibition (IC50) of a specific CYP isoform's activity.
Materials:
-
Human Liver Microsomes (HLM) or recombinant CYP isoform
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
CYP isoform-specific substrate (at a concentration near its Km)
-
Test compound (at various concentrations)
-
Positive control inhibitor
-
NADPH regenerating system
-
Acetonitrile (with internal standard) for quenching
-
96-well plate
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the substrate, test compound, and positive control inhibitor in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixtures containing HLM or recombinant CYP, potassium phosphate buffer, and the test compound at various concentrations (or positive control inhibitor, or vehicle control). Pre-incubate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the CYP isoform-specific substrate to each well to initiate the reaction.
-
Start Metabolism: Add the NADPH regenerating system to start the metabolic reaction. Incubate at 37°C for a specific time (e.g., 10-30 minutes).
-
Quench Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the formation of the metabolite using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining enzyme activity against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
CYP Inhibition Assay Workflow
Caption: Workflow for a CYP inhibition (IC50) assay.
Data Presentation
The quantitative data from CYP inhibition experiments are typically summarized in tables for easy comparison of the inhibitory potential of different compounds against various CYP isoforms.
Table 1: Example of IC50 Data for a Test Compound
| CYP Isoform | Test Compound IC50 (µM) | Positive Control Inhibitor | Positive Control IC50 (µM) |
| CYP1A2 | 15.2 | α-Naphthoflavone | 0.1 |
| CYP2C9 | > 50 | Sulfaphenazole | 0.5 |
| CYP2C19 | 25.8 | Ticlopidine | 2.1 |
| CYP2D6 | 2.5 | Quinidine | 0.05 |
| CYP3A4 | 8.9 | Ketoconazole | 0.02 |
Signaling Pathway
While CYP enzymes are not typically part of classical signaling pathways, their metabolic activity can significantly impact signaling by altering the concentrations of signaling molecules (e.g., steroid hormones) or by metabolizing drugs that target signaling pathways. The core of CYP function is the catalytic cycle.
Cytochrome P450 Catalytic Cycle
Caption: Simplified diagram of the Cytochrome P450 catalytic cycle.
References
Application Notes and Protocols for Cyclophilin K (CypK/PPIL3/CYPJ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophilin K (CypK), also known as Peptidylprolyl Isomerase Like 3 (PPIL3) or Cyclophilin J (CYPJ), is a member of the cyclophilin family of proteins.[1][2][3] These proteins are highly conserved and ubiquitously expressed, playing a crucial role in protein folding by catalyzing the cis-trans isomerization of peptidylprolyl imide bonds in oligopeptides.[1][2][4] This catalytic activity, known as peptidyl-prolyl isomerase (PPIase) activity, is a rate-limiting step in the folding of many proteins. Beyond its role as a molecular chaperone, this compound has been implicated in pre-mRNA splicing and cellular signaling pathways related to cell growth, proliferation, and apoptosis.[5][6] Notably, its expression has been found to be upregulated in certain cancers, making it a potential therapeutic target.[6] Like other cyclophilins, the enzymatic activity of this compound is sensitive to inhibition by the immunosuppressive drug Cyclosporin A (CsA).[7]
These application notes provide an overview of compatible buffer systems, reaction conditions, and detailed protocols for studying the enzymatic activity and inhibition of recombinant human this compound.
Compatible Buffers and Reaction Conditions
The selection of an appropriate buffer system is critical for maintaining the stability and activity of this compound. While some studies have reported challenges with the solubility and stability of recombinant PPIL3, successful expression and purification of human Cyclophilin J have been achieved.[4] Based on the biochemical characterization of recombinant human this compound (CYPJ), the following conditions are recommended.
Table 1: Recommended Buffers and Reaction Conditions for this compound Assays
| Parameter | Recommended Conditions | Notes |
| Buffer System | 35 mM HEPES, pH 7.8 | This buffer was successfully used for PPIase activity assays of recombinant human CYPJ. Other common buffers for cyclophilin assays include 50 mM HEPES, pH 8.0, with 150 mM NaCl and 0.05% Triton X-100.[8] The optimal buffer may need to be determined empirically. |
| pH Range | 7.8 - 8.0 | Most cyclophilins exhibit optimal activity in the neutral to slightly alkaline pH range. |
| Temperature | 10°C - 15°C | PPIase assays are often performed at lower temperatures to slow down the uncatalyzed cis-trans isomerization of the substrate, allowing for more accurate measurement of the enzyme-catalyzed reaction.[8] Thermal stability studies have shown that this compound is stable up to around 40-50°C before significant unfolding occurs.[7] |
| Substrate | Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) | This is a common chromogenic substrate for cyclophilin PPIase assays.[7] |
| Reducing Agents | Not explicitly required, but 1-2 mM DTT can be included to maintain a reducing environment, which can be beneficial for protein stability. | |
| Additives | For some cyclophilins, LiCl and Trifluoroethanol are used to increase the population of the cis-isomer of the substrate.[9] However, this was not specified in the characterization of recombinant CYPJ. | The use of additives should be tested for their effect on this compound activity. |
Quantitative Data on this compound Enzymatic Activity
The following table summarizes the kinetic parameters for recombinant human this compound (CYPJ) with the substrate Suc-AAPF-pNA and its inhibition by Cyclosporin A.
Table 2: Kinetic and Inhibition Constants for Human this compound (CYPJ)
| Parameter | Value | Substrate/Inhibitor | Reference |
| kcat/KM | 9.5 x 10⁴ s⁻¹M⁻¹ | Suc-AAPF-pNA | [7] |
| IC50 | 15.6 nM | Cyclosporin A (CsA) | [7] |
| Relative kcat/KM for Suc-A-X-P-F-pNA | |||
| X = Ala | 100% | Suc-AAPF-pNA | [7] |
| X = Val | 85% | Suc-AVPF-pNA | [7] |
| X = Leu | 110% | Suc-ALPF-pNA | [7] |
| X = Phe | 92% | Suc-AFPF-pNA | [7] |
| X = Nle | 125% | Suc-ANlePF-pNA | [7] |
| X = Ile | 130% | Suc-AIPF-pNA | [7] |
| X = Gln | 118% | Suc-AQPF-pNA | [7] |
Experimental Protocols
Protocol 1: this compound Peptidyl-Prolyl Isomerase (PPIase) Activity Assay (Chymotrypsin-Coupled Assay)
This protocol describes a protease-coupled assay to measure the PPIase activity of this compound. The assay relies on the specific cleavage of the trans-isomer of a chromogenic peptide substrate by chymotrypsin. This compound accelerates the conversion of the cis-isomer to the trans-isomer, leading to an increased rate of color development.
Materials:
-
Recombinant human this compound (CYPJ)
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
Substrate Stock: Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) dissolved in DMSO or a mixture of trifluoroethanol and LiCl.
-
α-Chymotrypsin solution (freshly prepared in 1 mM HCl)
-
Microplate reader capable of measuring absorbance at 390 nm
-
Temperature-controlled cuvette or microplate holder (10°C)
Procedure:
-
Prepare Reagents:
-
Equilibrate the Assay Buffer and all other reagents to the assay temperature (10°C).
-
Prepare a working solution of Suc-AAPF-pNA in Assay Buffer. The final concentration in the assay will typically be in the range of 50-100 µM.
-
Prepare a working solution of α-chymotrypsin in Assay Buffer. The final concentration in the assay is typically around 0.5 mg/mL.
-
Prepare a dilution series of this compound in Assay Buffer. The final concentration will depend on the enzyme's activity but can range from 10 to 100 nM.
-
-
Assay Setup:
-
In a microplate well or a cuvette, add the following in order:
-
Assay Buffer
-
This compound solution (or Assay Buffer for the uncatalyzed control)
-
Suc-AAPF-pNA solution
-
-
Mix gently and incubate for 2-3 minutes to allow the temperature to equilibrate.
-
-
Initiate Reaction and Measure:
-
Initiate the reaction by adding the α-chymotrypsin solution.
-
Immediately start monitoring the increase in absorbance at 390 nm over time (e.g., every 15 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the uncatalyzed reaction (without this compound) from the rates of the enzyme-catalyzed reactions.
-
The PPIase activity can be expressed as the first-order rate constant (k) calculated from the progress curves.
-
References
- 1. Structural and Biochemical Characterization of the Human Cyclophilin Family of Peptidyl-Prolyl Isomerases | PLOS Biology [journals.plos.org]
- 2. PPIL3 - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. Structural and Biochemical Characterization of the Human Cyclophilin Family of Peptidyl-Prolyl Isomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PPIL3 peptidylprolyl isomerase like 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Biochemical Features of Recombinant Human Cyclophilin J | Anticancer Research [ar.iiarjournals.org]
- 8. The peptidyl-prolyl cis-trans isomerase activity of the wheat cyclophilin, TaCypA-1, is essential for inducing thermotolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclophilin Functional PPIase Assay | Drug Discovery | Selcia [selcia.com]
Quantifying the Incorporation of the Bioorthogonal Amino Acid CypK into Proteins: An Application Guide
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool for chemical biology and drug development. Nε-(1-methylcycloprop-2-enecarboxamido)-lysine (CypK) is a genetically encoded ncAA that contains a strained cyclopropene ring. This functional group allows for rapid and specific bioorthogonal ligation reactions, such as inverse-electron-demand Diels-Alder cycloadditions with tetrazine-functionalized probes. This unique reactivity makes this compound an invaluable tool for site-specific protein labeling, enabling applications in fluorescence imaging, antibody-drug conjugation, and the study of protein dynamics. This application note provides detailed protocols for the incorporation of this compound into proteins in both E. coli and mammalian cells, along with methods for the quantification of its incorporation efficiency.
Principles of this compound Incorporation
The site-specific incorporation of this compound into a target protein is achieved through the expansion of the genetic code. This process relies on an orthogonal translation system (OTS) that is independent of the host cell's native translational machinery. The most commonly used OTS for this compound incorporation is the pyrrolysyl-tRNA synthetase (PylRS) and its cognate transfer RNA (tRNAPyl) pair, often derived from Methanosarcina species.
The key components of this system are:
-
An engineered PylRS: This enzyme specifically recognizes and charges this compound onto the tRNAPyl.
-
An orthogonal tRNAPyl with a CUA anticodon: This "suppressor" tRNA recognizes the amber stop codon (UAG) in the messenger RNA (mRNA) of the target protein.
-
A target gene with an in-frame amber codon: The UAG codon is introduced at the desired site of this compound incorporation in the gene of interest.
When the target gene is expressed in a host cell containing the PylRS/tRNAPyl pair and supplemented with this compound in the culture medium, the ribosome pauses at the UAG codon. Instead of terminating translation, the this compound-charged tRNAPyl recognizes the UAG codon and incorporates this compound into the growing polypeptide chain, resulting in the production of a full-length protein containing the ncAA at the specified position.
Experimental Protocols
This section provides detailed protocols for the incorporation of this compound into proteins and the subsequent quantification of incorporation efficiency.
Protocol 1: Site-Specific Incorporation of this compound into a Target Protein in E. coli
This protocol describes the expression of a target protein containing this compound in E. coli using the pEVOL plasmid system, which co-expresses the PylRS and tRNAPyl.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired position (e.g., in a pET vector)
-
pEVOL plasmid encoding the PylRS/tRNAPyl pair (e.g., pEVOL-PylRS)
-
This compound (Nε-(1-methylcycloprop-2-enecarboxamido)-lysine)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics (e.g., ampicillin and chloramphenicol)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA affinity resin for protein purification (if the target protein is His-tagged)
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target protein expression plasmid and the pEVOL-PylRS plasmid. Plate the transformed cells on an LB agar plate containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Add this compound to the culture to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours with shaking to enhance proper protein folding.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for protein purification.
-
Protein Purification: Resuspend the cell pellet in lysis buffer and purify the target protein using an appropriate method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Protocol 2: Site-Specific Incorporation of this compound into a Target Protein in Mammalian Cells
This protocol describes the transient transfection of mammalian cells for the expression of a this compound-containing protein.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Expression plasmid for the target protein with an in-frame amber (TAG) codon
-
Expression plasmid for the PylRS/tRNAPyl pair
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for mammalian cells
Procedure:
-
Cell Seeding: Seed the mammalian cells in a culture plate (e.g., 6-well plate) to achieve 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the target protein expression plasmid and the PylRS/tRNAPyl expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Supplementation: 4-6 hours post-transfection, replace the culture medium with fresh medium containing 0.5 mM this compound.
-
Expression: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Cell Harvest: Wash the cells with PBS and then lyse them using an appropriate lysis buffer.
-
Protein Analysis: Collect the cell lysate and analyze the expression and incorporation of this compound using SDS-PAGE, Western Blot, or mass spectrometry. The target protein can be purified if necessary.
Protocol 3: Quantification of this compound Incorporation by SDS-PAGE and Western Blot
This method provides a semi-quantitative assessment of this compound incorporation by comparing the yields of the full-length protein in the presence and absence of this compound.
Materials:
-
Protein samples from expression cultures with and without this compound
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF membrane
-
Primary antibody against the target protein or an affinity tag (e.g., anti-His)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Gel imaging system
Procedure:
-
Sample Preparation: Normalize the total protein concentration of the lysates from cultures grown with and without this compound. Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
SDS-PAGE: Run the samples on an SDS-PAGE gel to separate the proteins by size. Include a lane with a protein ladder.
-
Coomassie Staining (Optional): Stain the gel with Coomassie Brilliant Blue to visualize the total protein profile and estimate the yield of the full-length target protein. The presence of a band at the expected molecular weight of the full-length protein in the "+this compound" lane and its absence or significant reduction in the "-CypK" lane indicates successful incorporation.
-
Western Blotting: Transfer the proteins from an unstained SDS-PAGE gel to a PVDF membrane.
-
Immunodetection: Block the membrane and then probe with a primary antibody specific to the target protein or its tag. Follow with incubation with an HRP-conjugated secondary antibody.
-
Signal Detection: Add a chemiluminescent substrate and visualize the protein bands using a gel imaging system.
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensities. The incorporation efficiency can be estimated by comparing the band intensity of the full-length protein in the "+this compound" lane to the wild-type protein expressed under similar conditions.
Protocol 4: Quantification of this compound Incorporation by Mass Spectrometry
Mass spectrometry (MS) provides a highly accurate method for confirming and quantifying this compound incorporation.
Materials:
-
Purified protein containing this compound
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
In-solution Digestion:
-
Denature the purified protein in a suitable buffer.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the cysteine residues with IAA.
-
Digest the protein into peptides overnight with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
The mass of the peptide containing this compound will be increased by the mass of the this compound residue relative to a lysine residue.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database containing the sequence of the target protein.
-
Include a variable modification on lysine corresponding to the mass of the this compound moiety.
-
The identification of the modified peptide confirms the incorporation of this compound at the correct site.
-
Quantification can be achieved by comparing the peak areas of the extracted ion chromatograms (XICs) for the modified and unmodified (if any) peptides.
-
Protocol 5: Fluorescent Labeling of this compound-Containing Proteins
This protocol describes the labeling of a this compound-modified protein with a tetrazine-functionalized fluorescent dye.
Materials:
-
Purified this compound-containing protein in a suitable buffer (e.g., PBS)
-
Tetrazine-functionalized fluorescent dye (e.g., Tetrazine-Cy5)
-
Size-exclusion chromatography column for buffer exchange and removal of excess dye
Procedure:
-
Labeling Reaction: Add the tetrazine-dye to the purified this compound-containing protein at a molar excess (e.g., 5-10 fold).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Removal of Excess Dye: Remove the unreacted dye by passing the labeling reaction mixture through a size-exclusion chromatography column (e.g., a desalting column).
-
Analysis: Confirm the successful labeling by measuring the fluorescence of the protein and by SDS-PAGE followed by in-gel fluorescence scanning.
Quantitative Data Presentation
The efficiency of ncAA incorporation can vary depending on the expression system, the specific ncAA, the identity of the orthogonal pair, and the location of the amber codon within the target gene. The following tables summarize representative quantitative data for the incorporation of this compound and other ncAAs using the PylRS system.
Table 1: Protein Yields with Incorporated this compound
| Target Protein | Expression System | Yield | Reference |
| Myoglobin-CypK | E. coli | 3.0 mg/L | [1] |
| Trastuzumab(this compound)2 | Mammalian (HEK293) | ~0.5 mg/L | [2] |
Table 2: Comparison of Quantification Methods for ncAA Incorporation
| Quantification Method | Principle | Advantages | Disadvantages |
| SDS-PAGE / Coomassie | Visualization of total protein. | Simple, quick, and inexpensive. | Low sensitivity, semi-quantitative. |
| Western Blot | Immunodetection of the target protein. | Higher sensitivity than Coomassie, can confirm protein identity. | Semi-quantitative, relies on antibody quality. |
| Mass Spectrometry | Detection of the mass shift corresponding to the ncAA. | Highly accurate, confirms site of incorporation, can be quantitative. | Requires specialized equipment and expertise. |
| Fluorescence | Detection of fluorescence after labeling. | Highly sensitive, suitable for in-gel and in-cell analysis. | Indirect method, requires successful labeling. |
Conclusion
The genetic incorporation of this compound provides a powerful method for the site-specific modification and labeling of proteins. The protocols outlined in this application note provide a framework for the successful incorporation of this compound in both prokaryotic and eukaryotic expression systems. The choice of quantification method will depend on the specific experimental needs, with western blotting offering a convenient semi-quantitative assessment and mass spectrometry providing the most accurate and detailed analysis. The ability to efficiently incorporate and quantify this compound opens up a wide range of possibilities for protein engineering and the development of novel protein-based tools and therapeutics.
References
Downstream Purification of Affinity-Tagged Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant protein purification is a cornerstone of modern biotechnology, enabling the production of high-purity proteins for therapeutic, diagnostic, and research applications. The use of affinity tags—genetically encoded peptide or protein sequences fused to the target protein—has significantly streamlined purification processes.[1][2][3] This document provides detailed application notes and protocols for the downstream purification of proteins labeled with an affinity tag, here hypothetically termed "CypK." While the "this compound" tag is used as a placeholder, the principles and methodologies described are broadly applicable to a wide range of commonly used affinity tags such as His-tags, GST-tags, and MBP-tags.[3][4]
The typical downstream purification process is a multi-step strategy designed to isolate the target protein from a complex mixture of cellular components.[5][6][7] This process generally involves:
-
Capture: The initial, rapid isolation and concentration of the tagged protein from the clarified cell lysate.[5]
-
Intermediate Purification: Removal of bulk impurities.[5]
-
Polishing: Final removal of trace impurities and aggregates to achieve high purity.[5]
This guide will provide a comprehensive overview of these stages, complete with detailed protocols and expected outcomes.
I. Experimental Workflow for this compound-Labeled Protein Purification
The overall workflow for the purification of a this compound-labeled protein is depicted below. This process begins with the cell culture expressing the target protein and concludes with a highly purified, tag-free protein.
Caption: A generalized workflow for the purification of a this compound-tagged protein.
II. Detailed Protocols
Protocol 1: Cell Lysis and Lysate Clarification
Objective: To efficiently release the this compound-labeled protein from the host cells and remove insoluble cellular debris.
Materials:
-
Cell pellet from expression culture
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0, supplemented with protease inhibitors)
-
Lysozyme (for bacterial cells)
-
DNase I
-
High-pressure homogenizer or sonicator
-
High-speed centrifuge
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer. The buffer volume should be appropriate for the cell mass (typically 5-10 mL per gram of wet cell paste).
-
For bacterial cells, add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Add DNase I to reduce the viscosity of the lysate.
-
Disrupt the cells using either a high-pressure homogenizer (2-3 passes) or sonication (cycles of 30 seconds on, 30 seconds off for 5-10 minutes on ice).
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the soluble this compound-labeled protein. This is the clarified lysate.
Protocol 2: Capture by Affinity Chromatography
Objective: To specifically bind and isolate the this compound-labeled protein from the clarified lysate.
Materials:
-
Clarified cell lysate
-
Affinity chromatography column packed with this compound-specific resin
-
Chromatography system (e.g., FPLC)
-
Binding/Wash Buffer (composition is often similar to the lysis buffer)
-
Elution Buffer (Binding/Wash Buffer containing a competitive ligand or having a different pH/salt concentration to disrupt the tag-resin interaction)
Procedure:
-
Equilibrate the affinity column with 5-10 column volumes (CV) of Binding/Wash Buffer.
-
Load the clarified lysate onto the column at a flow rate recommended by the resin manufacturer.
-
After loading, wash the column with 10-20 CV of Binding/Wash Buffer to remove unbound proteins and other contaminants.
-
Elute the bound this compound-labeled protein using the Elution Buffer. The elution can be performed as a step gradient or a linear gradient.
-
Collect fractions during the elution step and analyze them for the presence of the target protein (e.g., by SDS-PAGE).
Protocol 3: Tag Cleavage and Removal
Objective: To remove the this compound affinity tag from the target protein using a site-specific protease.
Materials:
-
Eluted this compound-labeled protein from the affinity step
-
Cleavage Buffer (buffer conditions optimal for the specific protease)
-
Dialysis tubing or desalting column
Procedure:
-
Pool the fractions containing the purified this compound-labeled protein.
-
If necessary, perform a buffer exchange into the optimal Cleavage Buffer using dialysis or a desalting column.
-
Add the site-specific protease to the protein solution. The amount of protease and incubation time will depend on the specific enzyme and the protein concentration.
-
Incubate the reaction at the recommended temperature (often 4°C or room temperature) for a specified time (e.g., 2-16 hours).
-
After cleavage, the sample contains the tag-free target protein, the cleaved this compound tag, and the protease (which is often also tagged for easy removal).
-
The cleaved tag and the protease can be removed by passing the mixture through the same affinity resin again (the tag and tagged protease will bind, and the tag-free protein will be in the flow-through) or by using a different affinity resin specific for the protease's tag.[10]
Protocol 4: Polishing by Size Exclusion or Ion Exchange Chromatography
Objective: To remove any remaining impurities, aggregates, or the cleaved tag and protease, resulting in a highly pure final product.
Materials:
-
Tag-free protein solution from the cleavage step
-
Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) column
-
Chromatography system
-
Appropriate buffers for the chosen polishing method
Procedure (for SEC):
-
Equilibrate the SEC column with a suitable buffer for the final application of the protein.
-
Concentrate the protein sample if necessary.
-
Load the sample onto the SEC column.
-
Run the chromatography at a constant flow rate. Proteins will separate based on their size.
-
Collect fractions and analyze for purity (e.g., by SDS-PAGE) and concentration.
-
Pool the fractions containing the pure, monomeric target protein.
III. Data Presentation
The efficiency of a purification protocol is assessed by tracking the yield and purity at each step. The following tables provide a hypothetical summary of a typical purification of a this compound-labeled protein.
Table 1: Purification Summary for a this compound-Labeled Protein
| Purification Step | Total Protein (mg) | Target Protein (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 1000 | 50 | 5 | 100 |
| Affinity Chromatography | 60 | 48 | 80 | 96 |
| Tag Cleavage & Removal | 45 | 43 | 95 | 86 |
| Polishing (SEC) | 38 | 37 | >98 | 74 |
Table 2: Comparison of Elution Strategies in Affinity Chromatography
| Elution Method | Target Protein Yield (%) | Purity (%) | Comments |
| Step Gradient | 95 | 85 | Fast, may co-elute some contaminants. |
| Linear Gradient | 90 | 92 | Slower, provides better resolution and higher purity. |
| pH Shift | 88 | 80 | Can be harsh and may affect protein stability. |
IV. Logical Relationships in Downstream Processing
The selection of a purification strategy involves a series of decisions based on the properties of the target protein and the desired final purity.
Caption: Decision-making flowchart for downstream protein purification.
V. Conclusion
The downstream purification of affinity-tagged proteins is a robust and widely applicable methodology. The protocols and data presented here provide a general framework that can be adapted for the purification of virtually any protein fused to a specific affinity tag. Successful purification relies on the optimization of each step, from cell lysis to final polishing, to maximize both yield and purity.[11][12] Careful consideration of buffer conditions, choice of chromatography resins, and tag cleavage strategies are critical for achieving a final product that meets the requirements for its intended application.
References
- 1. neb.com [neb.com]
- 2. sinobiological.com [sinobiological.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. 重组/融合标记蛋白质纯化 [sigmaaldrich.com]
- 5. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. old.gencefebio.com [old.gencefebio.com]
- 9. neb.com [neb.com]
- 10. Tandem affinity purfication and tag clevage | Abcam [abcam.com]
- 11. Factors affecting therapeutic protein purity and yield during chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing CypK Incorporation in HEK Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yields of Cytochrome P450 (CypK) incorporation in Human Embryonic Kidney (HEK) 293 cells. As "this compound" is not a standard nomenclature, this guide will address challenges related to the expression and membrane incorporation of a generic member of the Cytochrome P450 (CYP) family, which is likely the intended protein of interest.
Frequently Asked Questions (FAQs)
Q1: What are realistic protein expression yields for a Cytochrome P450 in HEK293 cells?
A1: Recombinant protein yields in HEK293 cells can vary significantly depending on the specific CYP isoform, the expression system, and the culture conditions. While suspension systems can yield up to 140–600mg/L for some recombinant proteins, the expression of complex membrane-bound proteins like CYPs is often more challenging.[1] Yields can be influenced by factors such as the choice of expression vector, transfection efficiency, and the health of the cell culture.[1]
Q2: Why is co-expression of other proteins necessary for functional this compound incorporation?
A2: Most eukaryotic Cytochrome P450 enzymes are not self-sufficient and require an electron donor, typically NADPH:cytochrome P450 reductase (CPR), for their catalytic activity.[2] Both CYPs and CPR are integral membrane-bound proteins that interact on the endoplasmic reticulum membrane.[2] Therefore, co-expressing CPR is often crucial for obtaining properly folded and functional CYP enzymes. In some cases, co-expression of cytochrome b5 can also enhance activity.
Q3: What is the typical subcellular localization of Cytochrome P450 enzymes in HEK cells?
A3: In mammalian cells, Cytochrome P450 enzymes are primarily localized to the membrane of the endoplasmic reticulum (ER).[3] When heterologously expressed in HEK cells, the goal is to achieve correct insertion and folding within the ER membrane, which is essential for their function.
Q4: How does culture temperature affect this compound expression and incorporation?
A4: Lowering the culture temperature after transfection can enhance the expression of recombinant proteins in HEK-293 cells.[4][5][6] Reducing the temperature to 33°C, about 24 hours after transfection, has been shown to increase the yield of some proteins by approximately 1.5-fold.[4][6] This mild hypothermia is thought to reduce the cell growth rate while increasing the cellular productivity of recombinant proteins.[4][5][6]
Troubleshooting Guide
Low or No this compound Expression Detected
Problem: After transfection and cell lysis, Western blot analysis shows a very faint band or no band for the target this compound protein.
| Possible Cause | Recommended Solution |
| Suboptimal Transfection Efficiency | Optimize your transfection protocol. Key parameters to consider are the DNA-to-transfection reagent ratio, cell density at the time of transfection, and the quality of the plasmid DNA. Different HEK293 cell lines (e.g., HEK293T, HEK293F) have different transfection efficiencies. Consider testing different transfection reagents.[1][7] |
| Poor mRNA Stability or Translation | Ensure your expression vector contains a strong promoter suitable for mammalian cells, such as the human cytomegalovirus (CMV) promoter.[1] Codon optimization of the this compound gene for expression in human cells can also significantly improve protein yields.[8] |
| Protein Degradation | Add protease inhibitors to your lysis buffer to prevent the degradation of your target protein. Also, perform all protein extraction steps on ice or at 4°C. A time-course experiment can help determine the optimal harvest time before significant degradation occurs. |
| Inefficient Detection | For low-abundance proteins, a standard Coomassie or silver stain may not be sensitive enough. Use a highly specific antibody for your this compound protein and a sensitive chemiluminescent substrate for Western blotting to enhance detection. |
This compound is Expressed but Not Incorporated into the Membrane
Problem: The this compound protein is detected in the whole-cell lysate but is found predominantly in the cytosolic fraction after subcellular fractionation, indicating a lack of membrane incorporation.
| Possible Cause | Recommended Solution |
| Protein Misfolding and Aggregation | Overexpression of membrane proteins can overwhelm the cell's folding machinery, leading to misfolded protein aggregation in the cytoplasm. Try reducing the amount of plasmid DNA used for transfection or lowering the culture temperature to 33°C post-transfection to slow down protein synthesis and allow more time for proper folding.[4][6] |
| ER Stress and the Unfolded Protein Response (UPR) | High levels of misfolded protein in the ER can trigger the Unfolded Protein Response (UPR), which can lead to a general shutdown of protein translation. Consider co-expressing molecular chaperones that can assist in the folding of your this compound protein. |
| Missing or Incorrect N-terminal Sequence | Many human CYPs require N-terminal modifications for proper membrane insertion when expressed in recombinant systems.[9] Ensure that the construct for your this compound includes the appropriate signal peptide or transmembrane domain necessary for targeting to the ER membrane. |
| Insufficient Heme Availability | Cytochrome P450s are heme-containing proteins. Supplementing the culture medium with a heme precursor, such as 5-aminolevulinic acid (5-ALA), can sometimes improve the yield of correctly folded, active enzyme.[7] |
Quantitative Data on Protein Expression in HEK293 Cells
The following tables provide an overview of expected protein yields and the impact of optimization strategies on protein expression in HEK293 cells.
Table 1: Typical Recombinant Protein Yields in HEK293 Cells
| Expression System | Typical Protein Yield | Reference |
| Adherent HEK293 Cultures | 100–200 mg/L | [1] |
| Suspension HEK293 Cultures | 140–600 mg/L | [1] |
| Optimized Suspension Cultures | Up to 1 g/L | [8] |
Note: These are general ranges for recombinant proteins and yields for specific, complex membrane proteins like Cytochrome P450s may be lower.
Table 2: Effect of Common Optimization Strategies on Relative Protein Expression
| Optimization Strategy | Fold Increase in Protein Yield | Reference |
| Lowering Culture Temperature to 33°C | ~1.5-fold | [4][6] |
| Co-expression of CPR (for CYPs) | Can significantly increase activity (variable) | [10] |
| Addition of Sodium Butyrate | Can enhance production (variable) | [1] |
Experimental Protocols
Protocol for Expression and Microsomal Incorporation Analysis of this compound in HEK293 Cells
This protocol outlines the transient transfection of HEK293 cells, subsequent subcellular fractionation to isolate the microsomal fraction (rich in ER), and quantification of the incorporated this compound by Western blot.
1. Cell Culture and Transfection
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
One day before transfection, seed the cells in a new culture dish to achieve 70-90% confluency on the day of transfection.
-
Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent (e.g., Lipofectamine, PEI). For co-expression, mix the this compound expression plasmid with the CPR expression plasmid, often at a 1:1 or 1:2 molar ratio.
-
Add the transfection complexes to the cells and incubate at 37°C.
-
(Optional) 24 hours post-transfection, move the cells to a 33°C incubator to potentially enhance protein expression.
-
Harvest the cells 48-72 hours post-transfection.
2. Subcellular Fractionation to Isolate Microsomes
-
Wash the harvested cell pellet with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the cells in a hypotonic fractionation buffer and incubate on ice.
-
Lyse the cells by passing them through a narrow-gauge needle several times.
-
Perform a low-speed centrifugation (e.g., 700 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and perform a higher-speed centrifugation (e.g., 10,000 x g for 10 minutes at 4°C) to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Discard the supernatant (cytosolic fraction) and resuspend the microsomal pellet in a suitable buffer.
3. Quantification by Western Blot
-
Determine the protein concentration of the whole-cell lysate, cytosolic fraction, and microsomal fraction using a BCA or Bradford assay.
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for your this compound protein. It is also recommended to probe for marker proteins for the cytosolic (e.g., GAPDH) and ER/microsomal (e.g., Calnexin) fractions to verify the purity of your fractionation.
-
Incubate with a labeled secondary antibody and detect the signal using a chemiluminescent or fluorescent imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[11] Normalize the this compound band intensity in the microsomal fraction to the intensity of the ER/microsomal marker to determine the relative incorporation.
Visualizations
Experimental Workflow for this compound Expression and Incorporation Analysis
Caption: Workflow for this compound expression, fractionation, and analysis.
The Unfolded Protein Response (UPR) Pathway
Caption: The three branches of the Unfolded Protein Response (UPR) pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Cloning, Functional Expression, and Subcellular Localization of Multiple NADPH-Cytochrome P450 Reductases from Hybrid Poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing Protein Expression in HEK-293 Cells by Lowering Culture Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Enhancing Protein Expression in HEK-293 Cells by Lowering Culture Temperature | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High Yield Expression of Recombinant Human Proteins with the Transient Transfection of HEK293 Cells in Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coexpression of CPR from various origins enhances biotransformation activity of human CYPs in S. pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Quantify Protein Expression in Cells Using Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Optimizing Tetrazine Bioorthogonal Reactions
Welcome to the technical support center for tetrazine bioorthogonal chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the use of tetrazine ligations in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?
A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the trans-cyclooctene (TCO)-functionalized molecule. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically for your system.[1]
Q2: What are the recommended reaction buffers and pH range?
A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers. Phosphate-buffered saline (PBS) is a common choice. The reaction is typically performed in a pH range of 6 to 9.[1] For labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to prevent unwanted side reactions with the buffer components.[1]
Q3: What is the ideal reaction temperature and duration?
A3: The reaction is exceptionally fast and can often be completed at room temperature (20-25°C) within 30 to 60 minutes.[2] For specific applications or less reactive pairs, the reaction can be performed at 37°C to increase the rate.[3] Reaction progress can be monitored by techniques such as UV-Vis spectroscopy by observing the disappearance of the characteristic tetrazine absorbance around 520 nm.[3]
Q4: How can I improve the stability of my tetrazine conjugate?
A4: Tetrazine stability is inversely correlated with its reactivity; more reactive tetrazines with electron-withdrawing groups tend to be less stable in aqueous media.[3][4][5] To improve stability, consider using tetrazines with electron-donating groups, although this will result in slower reaction kinetics.[3] For applications requiring high stability, novel tetrazine scaffolds like triazolyl-tetrazines have been developed to offer both high reactivity and improved physiological stability.[5][6]
Q5: My reaction is not proceeding to completion. What are the possible causes?
A5: Incomplete reactions can be due to several factors:
-
Suboptimal Stoichiometry: An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction.[1] Empirically optimize the molar ratio, often a slight excess of one component is beneficial.[1]
-
Degraded Reagents: Ensure the freshness of your reagents, particularly the tetrazine, which can degrade over time, especially in aqueous solutions.[3][4] Use fresh buffer as components like ATP or DTT in other ligation buffers can degrade.[7]
-
Steric Hindrance: The accessibility of the tetrazine and TCO moieties on your biomolecules can affect reaction efficiency. If the reactive groups are buried within the molecule, the reaction rate will be significantly reduced.
-
Incorrect Buffer Conditions: While the reaction is robust, extreme pH values or the presence of interfering substances in your buffer could potentially affect the reaction.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inaccurate quantification of reactants. | Verify the concentration of your stock solutions using a reliable method (e.g., UV-Vis spectroscopy for tetrazines). |
| Degraded tetrazine reagent. | Use a fresh stock of the tetrazine. Store tetrazine reagents protected from light and moisture. Monitor the characteristic pink color of the tetrazine solution; its disappearance indicates degradation.[4] | |
| Incompatible buffer components. | Ensure the buffer is free of primary amines if using NHS ester chemistry for labeling.[1] While generally robust, test the reaction in a clean buffer system like PBS to rule out interference. | |
| Steric hindrance at the reaction site. | If possible, redesign the linker used to attach the tetrazine or TCO to your molecule to increase its accessibility. | |
| Slow Reaction Rate | Low reactivity of the chosen tetrazine/dienophile pair. | Switch to a more reactive tetrazine with electron-withdrawing substituents or a more strained dienophile like a conformationally strained TCO.[4][8] Note the trade-off with tetrazine stability.[3][4] |
| Low reaction temperature. | Increase the reaction temperature to 37°C to enhance the reaction kinetics.[3] | |
| Low reactant concentrations. | Increase the concentration of one or both reactants. The reaction is second-order, so the rate is dependent on the concentration of both the tetrazine and the dienophile. | |
| High Background or Side Products | Non-specific binding of reagents. | Purify the labeled biomolecules to remove any unreacted tetrazine or TCO before the final ligation step.[2] |
| Instability of the tetrazine leading to degradation products. | Use a more stable tetrazine derivative or perform the reaction for a shorter duration.[5][6] | |
| Inconsistent Results | Variability in reagent preparation. | Prepare fresh stock solutions of tetrazine and TCO for each experiment to ensure consistency. |
| Freeze-thaw cycles of reagents. | Aliquot stock solutions to minimize freeze-thaw cycles, which can lead to degradation of reagents.[9] |
Quantitative Data on Reaction Kinetics
The rate of the inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine and a dienophile is a critical parameter for experimental design. The second-order rate constants (k₂) for various tetrazine derivatives with trans-cyclooctene (TCO) are presented below. Generally, tetrazines with electron-withdrawing groups exhibit faster kinetics.[3][10]
| Tetrazine Substituent | Dienophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-diphenyl | TCO | MeOH | 25 | ~160 times less reactive than highly strained derivatives[8] |
| 3,6-di-(2-pyridyl) | TCO | Water | 25 | 366,000 ± 15,000 (with d-TCO)[4] |
| Methyl-substituted | TCO | PBS, pH 7.4 | 37 | Slower kinetics due to electron-donating groups[3] |
| Phenyl-substituted | 4a-TCO | PBS | 37 | ~6-fold slower than triazolyl-tetrazine[5] |
| Pyridyl-substituted | 4a-TCO | PBS | 37 | Faster than triazolyl-tetrazine[5] |
| Triazolyl-tetrazine (3b) | 4a-TCO | PBS | 37 | 10,332[5] |
| H-Tz-A | 4a-TCO | PBS | 37 | Slower than triazolyl-tetrazine[5] |
Note: The reactivity is highly dependent on the specific structures of both the tetrazine and the dienophile, as well as the reaction conditions.
Experimental Protocols
General Protocol for Tetrazine Ligation
This protocol provides a general guideline for the conjugation of a tetrazine-labeled molecule to a TCO-labeled molecule.
Materials:
-
Tetrazine-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
TCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Anhydrous DMSO or DMF for preparing stock solutions.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your tetrazine-labeled molecule in an appropriate buffer.
-
Immediately before use, dissolve the TCO-labeled molecule in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[2]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the tetrazine-labeled molecule and the TCO-labeled molecule at the desired molar ratio (e.g., 1:1.2 tetrazine:TCO).
-
The final concentration of reactants will depend on the specific application but should be as high as reasonably possible to ensure a fast reaction rate.
-
-
Incubation:
-
Monitoring the Reaction (Optional):
-
The reaction can be monitored by following the disappearance of the tetrazine's characteristic pink color and its absorbance peak at ~520-540 nm using a UV-Vis spectrophotometer.[3]
-
-
Purification:
-
After the reaction is complete, the conjugate can be purified from unreacted starting materials using methods such as size-exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the conjugated molecules.[2]
-
Protocol for Stopped-Flow Kinetics Measurement
To determine the second-order rate constant of a tetrazine-TCO reaction, a stopped-flow spectrophotometer is utilized.
Materials:
-
Tetrazine solution of known concentration in the desired buffer (e.g., PBS, pH 7.4).
-
TCO solution of known concentration (typically in excess) in the same buffer.
-
Stopped-flow spectrophotometer.
Procedure:
-
Instrument Setup:
-
Sample Loading:
-
Load the tetrazine solution and the TCO solution into separate syringes of the stopped-flow instrument.[3]
-
-
Data Acquisition:
-
Data Analysis:
-
The observed rate constant (k_obs) is determined by fitting the absorbance decay curve to a single exponential function.
-
The second-order rate constant (k₂) is calculated from the slope of a plot of k_obs versus the concentration of the reactant in excess (TCO).
-
Visualizations
Caption: Experimental workflow for a typical tetrazine-TCO ligation experiment.
Caption: A decision tree for troubleshooting common issues in tetrazine ligation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. researchgate.net [researchgate.net]
- 9. neb.com [neb.com]
- 10. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of CypK Conjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address stability issues encountered during experiments with Cyclophilin K (CypK) conjugates.
Frequently Asked Questions (FAQs)
General Stability
???+ question "Q1: What are the primary drivers of instability in protein conjugates like those involving this compound?"
???+ question "Q2: How does the choice of linker impact the stability of a this compound conjugate?"
Troubleshooting Common Issues
???+ question "Q3: My this compound conjugate is aggregating and precipitating out of solution. What are the potential causes and how can I fix it?"
???+ question "Q4: I'm observing premature release of my payload in plasma. How can I improve in-vivo stability?"
???+ question "Q5: How can I assess the stability of my this compound conjugate?"
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and recommended solutions for stabilizing this compound conjugates.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Aggregation / Precipitation | High hydrophobicity of payload/linker. | Use hydrophilic linkers or PEGylation. | [1][] |
| Inappropriate buffer pH or ionic strength. | Screen various buffer formulations (pH 5-8). | [3] | |
| Lack of stabilizing excipients. | Add sugars (sucrose), amino acids (arginine), or surfactants (polysorbate). | [][4] | |
| Repeated freeze-thaw cycles. | Aliquot conjugate for single use; store at -80°C. | [4] | |
| Low Conjugation Yield | Suboptimal reaction pH. | Optimize pH for the specific conjugation chemistry (e.g., pH 8-9 for lysine amine reactions). | [4] |
| Competing nucleophiles in buffer (e.g., Tris). | Use non-nucleophilic buffers like PBS or borate. | [4] | |
| Instability of conjugation reagent (e.g., hydrolysis). | Use fresh, high-quality reagents and anhydrous solvents. | [4] | |
| Premature Payload Release | Labile linker chemistry (e.g., maleimide). | Use more stable linkers (e.g., sulfone-based linkers, non-cleavable linkers). | [5][6] |
| Unstable linkage susceptible to plasma enzymes. | Redesign the linker to be resistant to common plasma proteases. | [7] | |
| Loss of this compound Activity/Function | Conjugation at or near the active site. | Employ site-specific conjugation methods to direct the payload away from critical regions. | [8][9] |
| Denaturation during the conjugation process. | Optimize reaction conditions (temperature, pH, duration); confirm protein structure post-conjugation using DSC or Circular Dichroism. | [10][11] |
Experimental Protocols
Protocol 1: Screening for Optimal Formulation Buffer
Objective: To identify a buffer system that minimizes aggregation and maintains the structural integrity of the this compound conjugate.
Methodology:
-
Prepare Buffers : Prepare a matrix of buffers with varying pH (e.g., acetate pH 5.0, histidine pH 6.0, phosphate pH 7.4) and ionic strengths (e.g., 50 mM, 150 mM NaCl).
-
Include Excipients : For each buffer condition, prepare parallel samples containing potential stabilizing excipients. Common choices include:
-
Sugars: 5% (w/v) sucrose or trehalose.
-
Amino Acids: 100 mM arginine or glycine.
-
Surfactants: 0.02% (w/v) Polysorbate 20 or Polysorbate 80.[12]
-
-
Sample Preparation : Dilute the purified this compound conjugate into each buffer condition to a final concentration of 1 mg/mL.
-
Stress Conditions : Subject one set of samples to accelerated stress, such as incubation at 40°C for 1-4 weeks or multiple freeze-thaw cycles. Keep a control set at the recommended storage temperature (e.g., 4°C or -80°C).
-
Analysis : At specified time points, analyze the samples using the following methods:
-
Visual Inspection : Check for turbidity or precipitation.
-
Size Exclusion Chromatography (SEC-HPLC) : Quantify the percentage of monomer and high molecular weight species (aggregates).[13]
-
Differential Scanning Calorimetry (DSC) : Determine the melting temperature (Tm) to assess conformational stability. A higher Tm indicates greater stability.[11]
-
-
Selection : The optimal buffer is the one that shows the lowest level of aggregation and the smallest change in Tm after stress.
Protocol 2: Assessing Conjugate Stability with SEC-HPLC
Objective: To quantify the formation of aggregates in a this compound conjugate sample over time.
Methodology:
-
System Setup :
-
HPLC System : A standard HPLC system with a UV detector.
-
Column : A size-exclusion column suitable for proteins of the size of your this compound conjugate (e.g., TSKgel G3000SWxl or similar).
-
Mobile Phase : A physiological buffer such as Phosphate-Buffered Saline (PBS), pH 7.4. The mobile phase should be filtered and degassed.
-
-
Standard Preparation : If available, use a well-characterized, non-degraded sample of the this compound conjugate as a reference standard.
-
Sample Preparation :
-
Retrieve the this compound conjugate sample from storage and allow it to equilibrate to room temperature.
-
If the sample is concentrated, dilute it with the mobile phase to a concentration within the linear range of the detector (typically 0.1 - 1.0 mg/mL).
-
Filter the sample through a low-protein-binding 0.22 µm syringe filter.
-
-
Chromatographic Run :
-
Flow Rate : Set a typical flow rate for the column (e.g., 0.5 - 1.0 mL/min).
-
Injection Volume : Inject 10-50 µL of the prepared sample.
-
Detection : Monitor absorbance at 280 nm.
-
-
Data Analysis :
-
Identify the peaks in the chromatogram. The main peak corresponds to the monomeric conjugate. Earlier eluting peaks represent high molecular weight species (aggregates). Later eluting peaks may represent fragments.
-
Integrate the area of all peaks.
-
Calculate the percentage of aggregate as: (% Aggregate) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
-
Compare the % aggregate value to the initial time point (T=0) or the reference standard to determine the stability of the sample under its storage conditions.
-
Visual Guides
Logical Workflow for Troubleshooting Instability
Caption: Troubleshooting workflow for this compound conjugate instability.
Key Factors Influencing Conjugate Stability
Caption: Core factors that determine overall conjugate stability.
Decision Tree for Linker Selection
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 4. benchchem.com [benchchem.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [edgccjournal.org]
- 9. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2020205716A1 - Compositions and methods for stabilizing protein-containing formulations - Google Patents [patents.google.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: CypK-Mediated Protein Labeling
Welcome to the technical support center for CypK-mediated protein labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-mediated protein labeling?
This compound refers to the non-canonical amino acid Nε-(1-methylcycloprop-2-enecarboxamido)-lysine. It is genetically incorporated into a protein of interest at a specific site. This is achieved by introducing a unique codon (typically an amber stop codon, TAG) at the desired location in the gene and co-expressing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the amber codon and incorporates this compound. The incorporated cyclopropene group then serves as a reactive handle for rapid and specific labeling with a probe (e.g., a fluorescent dye) via a photoclick chemistry reaction.[1]
Q2: What are the main advantages of using the this compound system for protein labeling?
The primary advantages of this compound-mediated protein labeling include:
-
Site-specificity: Allows for precise labeling at a single, defined site within a protein.
-
Rapid kinetics: The photoclick reaction is very fast, often completing within minutes, which is ideal for studying dynamic cellular processes.[1]
-
Bioorthogonality: The cyclopropene-tetrazole reaction is highly specific and does not interfere with native cellular components.
-
Spatiotemporal control: The use of light to trigger the labeling reaction provides a high degree of control over when and where the labeling occurs.[2][3]
Q3: What is "photoclick chemistry" and how does it relate to this compound?
Photoclick chemistry is a type of bioorthogonal reaction that uses light to trigger a cycloaddition between a photoactivatable reactant and a reaction partner. In the context of this compound labeling, a tetrazole-containing probe is photoactivated by UV light, generating a reactive nitrile imine that rapidly and specifically reacts with the cyclopropene ring of the incorporated this compound amino acid.[2][3]
Troubleshooting Guide
This section addresses common problems that may arise during this compound-mediated protein labeling experiments and provides potential solutions.
Problem 1: Low or no expression of the this compound-containing protein.
Possible Causes:
-
Inefficient incorporation of the this compound amino acid.
-
Toxicity of the unnatural amino acid to the host cells.[4][5]
-
Suboptimal performance of the orthogonal aminoacyl-tRNA synthetase/tRNA pair.
-
Poor expression of the protein of interest itself.
Solutions:
| Solution | Detailed Explanation |
|---|---|
| Optimize this compound Concentration | Titrate the concentration of this compound in the cell culture medium. Too low a concentration will limit incorporation, while very high concentrations can be toxic. |
| Use a Methylester Form of this compound | Using a methylester-capped version of the unnatural amino acid may improve its cellular uptake and increase the yield of the target protein.[6] |
| Enhance the Orthogonal System | Ensure you are using a validated and efficient aminoacyl-tRNA synthetase/tRNA pair for this compound. Codon optimization of the synthetase for your expression system can also improve its performance.[7] |
| Test Different Insertion Sites | The efficiency of non-canonical amino acid incorporation can be context-dependent. If possible, test different sites for this compound insertion within your protein of interest. |
| Confirm Protein Expression without this compound | As a control, express the protein with a wild-type amino acid at the target position to ensure that the protein itself expresses well in your system. |
Problem 2: Low labeling efficiency despite successful protein expression.
Possible Causes:
-
Incomplete incorporation of this compound.
-
Inefficient photoclick reaction.
-
Steric hindrance around the incorporated this compound.
-
Degradation of the fluorescent probe.
Solutions:
| Solution | Detailed Explanation |
|---|---|
| Verify this compound Incorporation | Use mass spectrometry to confirm the successful and efficient incorporation of this compound into your protein of interest. |
| Optimize Photolabeling Conditions | Titrate the concentration of the tetrazole-fluorophore probe. Optimize the UV light exposure time and intensity. Insufficient light will lead to incomplete reaction, while excessive exposure can cause photodamage. |
| Choose a Different Labeling Site | If the this compound is buried within the protein structure, the fluorescent probe may not have access to it. Choosing a more surface-exposed site for incorporation can improve labeling efficiency. |
| Use Fresh Probe | Ensure that the fluorescent probe is fresh and has been stored correctly to prevent degradation. |
Problem 3: High background fluorescence or off-target labeling.
Possible Causes:
-
Non-specific binding of the fluorescent probe to cells or other proteins.
-
Side reactions of the photo-activated tetrazole.
-
Presence of unincorporated, free this compound.
Solutions:
| Solution | Detailed Explanation |
|---|---|
| Thorough Washing Steps | After the labeling reaction, perform extensive washing steps to remove any unbound fluorescent probe. |
| Include Control Experiments | Perform a control experiment with cells that do not express the this compound-containing protein to assess the level of non-specific probe binding. |
| Optimize Probe Concentration | Use the lowest effective concentration of the fluorescent probe to minimize non-specific interactions. |
| Purify the Labeled Protein | For in vitro applications, purify the labeled protein to remove any free probe and other cellular components that may contribute to background fluorescence. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters associated with this compound-mediated protein labeling.
Table 1: Reaction Kinetics of Cyclopropene-Tetrazole Photoligation
| Parameter | Value | Reference |
| Second-Order Rate Constant (k₂) | up to 58 ± 16 M⁻¹s⁻¹ | [1] |
| Labeling Time in Mammalian Cells | ~2 minutes | [1] |
Table 2: Photochemical Properties of the Photoligation Reaction
| Parameter | Value | Reference |
| Photoreaction Quantum Yield (Φ) | up to 98% | [8] |
| Excitation Wavelength | ~302 nm | [1] |
Experimental Protocols
Protocol 1: Genetic Incorporation of this compound into a Target Protein in Mammalian Cells
-
Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired labeling site in the gene of your protein of interest (POI) using a standard site-directed mutagenesis protocol.
-
Plasmid Preparation: Prepare high-quality plasmids for:
-
Your POI with the amber codon mutation.
-
The orthogonal aminoacyl-tRNA synthetase specific for this compound.
-
The corresponding orthogonal tRNA.
-
-
Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HEK293T) in a suitable format (e.g., 6-well plate) and grow to 70-80% confluency.
-
Co-transfect the cells with the three plasmids using a standard transfection reagent.
-
-
This compound Supplementation:
-
Immediately after transfection, replace the medium with fresh medium supplemented with this compound (typically 0.5-1 mM).
-
-
Protein Expression:
-
Incubate the cells for 48-72 hours to allow for expression of the this compound-containing protein.
-
-
Verification of Expression and Incorporation (Optional but Recommended):
-
Harvest a subset of cells, lyse them, and perform a Western blot to confirm the expression of the full-length protein.
-
For more rigorous confirmation, perform mass spectrometry on the purified protein to verify the incorporation of this compound.
-
Protocol 2: Fluorescent Labeling of this compound-Containing Proteins in Live Mammalian Cells
-
Prepare Labeling Solution: Prepare a stock solution of the tetrazole-conjugated fluorescent dye in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the final desired concentration (typically 10-100 µM).
-
Cell Incubation:
-
Wash the cells expressing the this compound-containing protein with PBS.
-
Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C.
-
-
Photoactivation:
-
Expose the cells to UV light (e.g., 302 nm or 365 nm, depending on the tetrazole probe) for a short period (e.g., 1-5 minutes). A handheld UV lamp or a specialized illumination system can be used.
-
-
Washing:
-
Remove the labeling solution and wash the cells extensively with PBS (3-5 times) to remove unbound dye.
-
-
Imaging:
-
The cells are now ready for fluorescence microscopy imaging.
-
Visualizations
Caption: Workflow for this compound-mediated protein labeling.
Caption: Troubleshooting logic for low labeling signal.
References
- 1. Genetically Encoded Cyclopropene Directs Rapid, Photoclick Chemistry-Mediated Protein Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoclick chemistry: a fluorogenic light-triggered in vivo ligation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino acid analog toxicity in primary rat neuronal and astrocyte cultures: implications for protein misfolding and TDP-43 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing the Genetic Incorporation of Chemical Probes into GPCRs for Photo-crosslinking Mapping and Bioorthogonal Chemistry in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scitechdaily.com [scitechdaily.com]
Technical Support Center: Strategies for Efficient CypK Genetic Encoding
Welcome to the technical support center for the genetic encoding of N-Cyclopropene-L-Lysine (CypK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the incorporation of this non-canonical amino acid into proteins for various applications, including the generation of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein engineering?
A1: this compound (N-Cyclopropene-L-Lysine) is a non-canonical amino acid that contains a cyclopropene group.[1] This cyclopropene moiety serves as a minimal bioorthogonal handle, allowing for stable and specific conjugation to other molecules, such as therapeutic payloads for antibody-drug conjugates.[1] Its small size and high reactivity in specific ligation reactions make it a valuable tool in protein engineering and drug development.[2]
Q2: How is this compound incorporated into a protein?
A2: this compound is incorporated into a target protein at a specific site through a process called genetic code expansion. This is achieved by using an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and a corresponding transfer RNA (tRNA).[3] The aaRS is specifically evolved to recognize and charge the tRNA with this compound. This this compound-loaded tRNA then recognizes a repurposed codon, typically the amber stop codon (UAG), in the mRNA of the target protein, leading to the insertion of this compound at that position during translation.
Q3: What is an orthogonal translation system (OTS) and why is it crucial for this compound incorporation?
A3: An orthogonal translation system (OTS) is a set of an aminoacyl-tRNA synthetase (aaRS) and a transfer RNA (tRNA) that function independently of the host cell's endogenous translational machinery.[4] This orthogonality is critical to ensure that the engineered aaRS specifically charges its cognate tRNA with this compound and not with any of the 20 canonical amino acids.[5] Similarly, the host cell's native aaRSs should not recognize the orthogonal tRNA. This prevents the misincorporation of canonical amino acids at the target site and the misincorporation of this compound at other sites in the proteome.
Q4: Which orthogonal translation system is typically used for this compound?
A4: For this compound and other lysine derivatives, orthogonal translation systems based on the pyrrolysyl-tRNA synthetase (PylRS) from archaea like Methanosarcina barkeri or Methanosarcina mazei are commonly used.[2] These systems are naturally orthogonal in bacteria and eukaryotic cells. The PylRS can be engineered through directed evolution to specifically recognize and activate this compound.
Q5: What is the role of the amber stop codon (UAG) in this compound incorporation?
A5: The amber stop codon (UAG) is the least frequently used stop codon in many organisms, making it a suitable candidate for repurposing. In genetic code expansion, the orthogonal tRNA is engineered to have an anticodon (CUA) that recognizes the UAG codon. When the ribosome encounters a UAG codon in the mRNA, instead of terminating translation, the this compound-loaded orthogonal tRNA binds to it and incorporates this compound into the growing polypeptide chain.
Troubleshooting Guide
This guide addresses common issues encountered during the genetic encoding of this compound.
Problem 1: Low yield of the this compound-containing protein.
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Optimize the concentration of this compound in the culture medium. Start with a concentration of 1 mM and test a range up to 10 mM. High concentrations can sometimes be toxic to cells, so it's a balance between incorporation efficiency and cell viability. |
| Inefficient Orthogonal Translation System (OTS) | - Ensure you are using an aaRS variant specifically evolved for this compound. - Increase the expression level of the aaRS and tRNA by using stronger promoters or increasing the copy number of the plasmids encoding them.[6] |
| Competition with Release Factor 1 (RF1) | In bacterial systems, RF1 recognizes the UAG stop codon and terminates translation, competing with the this compound-loaded tRNA. To improve efficiency, consider using an E. coli strain where the gene for RF1 (prfA) has been deleted.[5][7] |
| Poor Protein Expression in General | - Optimize general protein expression conditions such as temperature, induction time, and media composition.[8] - For aggregation-prone proteins, consider co-expression with chaperones.[8] |
| Toxicity of this compound or the expressed protein | - Lower the expression temperature (e.g., from 37°C to 30°C or 18°C). - Use a lower concentration of the inducer to reduce the rate of protein expression.[8] |
Problem 2: High levels of truncated protein (no this compound incorporation).
| Potential Cause | Troubleshooting Steps |
| Low this compound Incorporation Efficiency | This is the primary cause of truncation. Refer to all the troubleshooting steps for "Low yield of the this compound-containing protein" to improve incorporation efficiency. |
| Insufficient this compound in the medium | Ensure that the this compound stock solution is fresh and at the correct concentration. Depletion of this compound during a long expression run can lead to increased truncation. |
| Ineffective Orthogonal aaRS | - Sequence verify your aaRS plasmid to ensure there are no mutations. - Test different engineered variants of the PylRS that may have higher activity for this compound. |
| Low expression of the orthogonal tRNA | High levels of the suppressor tRNA are often crucial for efficient incorporation.[6] Consider using a plasmid with multiple copies of the tRNA gene. |
Problem 3: Misincorporation of canonical amino acids at the target UAG codon.
| Potential Cause | Troubleshooting Steps |
| Lack of Orthogonality of the aaRS/tRNA pair | This indicates that one of the host cell's aaRSs may be charging the orthogonal tRNA with a canonical amino acid. - Use a well-characterized orthogonal pair. - Perform control experiments where you express the protein in the absence of this compound. The amount of full-length protein produced under these conditions represents the level of misincorporation. |
| "Leaky" suppression by endogenous tRNAs | Some endogenous tRNAs can weakly recognize the UAG codon, leading to misincorporation. This is generally a minor issue but can be more pronounced in certain cell lines or expression systems. |
Problem 4: Poor cell growth or viability after adding this compound.
| Potential Cause | Troubleshooting Steps |
| Toxicity of this compound | - Determine the optimal, non-toxic concentration of this compound for your specific cell line by performing a dose-response curve and assessing cell viability. - Ensure the pH of the medium is properly adjusted after adding the this compound solution. |
| Toxicity of the expressed protein | If the target protein itself is toxic, use a tightly controlled expression system with low basal expression. Induce expression at a lower cell density or for a shorter period. |
Data Presentation
Table 1: Representative Comparison of Orthogonal Translation Systems for Non-Canonical Amino Acid (ncAA) Incorporation.
Note: This table provides an illustrative comparison of key parameters for different orthogonal translation systems. The efficiency and fidelity are highly dependent on the specific ncAA, the host organism, and the experimental conditions.
| Orthogonal System | Parent Organism | Common ncAA Classes | Typical Protein Yield (mg/L) | Relative Fidelity | Key Advantages |
| Tyrosyl-tRNA Synthetase (TyrRS) | Methanocaldococcus jannaschii | Phenylalanine, Tyrosine derivatives | 1-10 | High | Well-characterized, many evolved variants available. |
| Pyrrolysyl-tRNA Synthetase (PylRS) | Methanosarcina mazei / barkeri | Lysine derivatives (including This compound ) | 5-50 | Very High | Highly orthogonal in bacteria and eukaryotes, accommodates bulky side chains.[2] |
| Leucyl-tRNA Synthetase (LeuRS) | Escherichia coli | Aliphatic and aromatic ncAAs | 1-15 | Moderate to High | Can be engineered for a broad range of ncAAs.[9] |
Table 2: Effect of this compound Concentration on Protein Yield.
Note: The following data is illustrative and based on typical results for ncAA incorporation. Optimal concentrations should be determined empirically for each specific protein and expression system.
| This compound Concentration in Medium (mM) | Relative Protein Yield (%) |
| 0 | <1 (Truncated protein only) |
| 0.5 | 40 |
| 1.0 | 75 |
| 2.5 | 90 |
| 5.0 | 100 |
| 10.0 | 95 (Potential for slight toxicity) |
Experimental Protocols
Detailed Protocol for Site-Specific Incorporation of this compound into an Antibody in Mammalian Cells (HEK293)
This protocol is adapted from established methods for incorporating non-canonical amino acids into antibodies in mammalian suspension cells.[1]
Materials:
-
HEK293 suspension cells
-
Expression medium (e.g., FreeStyle™ 293 Expression Medium)
-
Penicillin-Streptomycin-Amphotericin B solution
-
This compound (N-Cyclopropene-L-Lysine)
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
Plasmids:
-
pthis compound-RS (encoding the engineered PylRS for this compound)
-
pthis compound-tRNA (encoding the corresponding suppressor tRNA)
-
pAb-HC-TAG (encoding the antibody heavy chain with a UAG codon at the desired incorporation site)
-
pAb-LC (encoding the antibody light chain)
-
-
Transfection reagent suitable for suspension cells (e.g., PEI, FreeStyle™ MAX)
-
Reduced serum medium (e.g., Opti-MEM™)
-
0.22 µm sterile filters
Procedure:
-
Cell Culture and Maintenance:
-
Culture HEK293 suspension cells in expression medium supplemented with antibiotics in shaker flasks at 37°C with 8% CO2 and shaking at 120 rpm.
-
Maintain cell density between 0.5 x 10^6 and 3.0 x 10^6 cells/mL.
-
-
Preparation of this compound-supplemented Medium:
-
On the day of transfection, prepare a fresh 100 mM stock solution of this compound. For example, dissolve 64 mg of this compound in 2.5 mL of 0.1 M NaOH. Vortex, spin down, and sonicate to ensure complete dissolution.
-
Add the 2.5 mL of 100 mM this compound solution to 42.5 mL of fresh expression medium.
-
Neutralize the solution by adding approximately 250 µL of 0.1 M HCl. Check and adjust the pH if necessary.
-
Sterilize the this compound-supplemented medium by passing it through a 0.22 µm filter. The final concentration of this compound in this medium will be approximately 5 mM.
-
-
Transfection:
-
On the day of transfection, ensure the cell density is around 2.5 x 10^6 cells/mL with high viability (>95%).
-
For a 50 mL final culture volume, you will need approximately 125 million cells.
-
Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. In separate tubes, dilute the plasmids (pthis compound-RS, pthis compound-tRNA, pAb-HC-TAG, and pAb-LC in a 1:1:1:1 molar ratio) and the transfection reagent in reduced serum medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
While the complexes are forming, centrifuge the required number of cells (125 million) at 500 x g for 5 minutes.
-
Resuspend the cell pellet in the freshly prepared this compound-supplemented medium.
-
Add the DNA-transfection reagent mixture to the resuspended cells.
-
-
Expression and Harvest:
-
Return the culture to the shaker flask and incubate at 37°C with 8% CO2 and shaking at 120 rpm.
-
After 20-24 hours, add any transfection enhancers if included in your transfection kit.
-
Continue the incubation for 6-7 days. No medium change is required.
-
Harvest the antibody-containing supernatant by centrifuging the culture at 4000 x g for 20 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter and proceed with antibody purification (e.g., using Protein A chromatography).
-
-
Analysis of this compound Incorporation:
-
Confirm the expression of the full-length antibody by SDS-PAGE and Western blot.
-
Verify the precise incorporation of this compound by mass spectrometry.
-
Mandatory Visualization
Caption: Workflow for the genetic encoding of this compound in mammalian cells.
Caption: Troubleshooting flowchart for low this compound incorporation efficiency.
Caption: Components and interactions of an orthogonal translation system for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Genetically Encoded Cyclopropene Directs Rapid, Photoclick Chemistry-Mediated Protein Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Noncanonical Amino Acid Incorporation Enabling Chemoselective Protein Modification at Two Distinct Sites in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]
- 6. Genetic Code Expansion in Mammalian Cells: a Plasmid System Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 9. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytochrome P450-Induced Cytotoxicity
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize cytotoxicity induced by Cytochrome P4aso (CYP) enzymes in experimental settings. As "CypK" is not a recognized standard nomenclature, this guide focuses on the broadly relevant and frequently encountered issue of CYP-mediated cytotoxicity.
CYP enzymes, primarily located in the liver, are crucial for metabolizing a wide range of xenobiotics, including drugs. However, this metabolic process can sometimes lead to the bioactivation of compounds into reactive metabolites, which can cause cellular damage and cytotoxicity. This guide provides practical solutions, detailed protocols, and answers to frequently asked questions to help you navigate and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is CYP-induced cytotoxicity and what are its common mechanisms?
A1: Cytochrome P450 (CYP)-induced cytotoxicity occurs when CYP enzymes metabolize a compound (prodrug or parent drug) into a reactive metabolite that is toxic to cells. This toxicity can manifest through several mechanisms:
-
Covalent Binding: Reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, disrupting their function and leading to cellular dysfunction and apoptosis.
-
Mitochondrial Dysfunction: Some reactive metabolites can impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.[3]
-
Apoptosis and Necrosis: The culmination of these insults can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis).
Q2: How can I determine if the cytotoxicity I'm observing is CYP-mediated?
A2: To ascertain if cytotoxicity is CYP-mediated, you can perform experiments to modulate CYP activity and observe the effect on cell viability. Key approaches include:
-
CYP Inhibition: Co-incubate your cells with the test compound and a known inhibitor of the suspected CYP isoform. A decrease in cytotoxicity in the presence of the inhibitor suggests CYP-mediated bioactivation.[4][5]
-
Genetic Knockdown: Use siRNA or shRNA to specifically knockdown the expression of a particular CYP enzyme. A reduction in cytotoxicity following knockdown is strong evidence for that enzyme's involvement.[6]
-
Use of Cell Lines with Varying CYP Expression: Compare the cytotoxicity of your compound in cell lines with high and low (or no) expression of specific CYP enzymes (e.g., HepG2 cells which have low CYP expression vs. primary human hepatocytes or engineered cell lines overexpressing a specific CYP).[2]
Q3: What are the primary strategies to minimize CYP-induced cytotoxicity in my experiments?
A3: The main strategies involve reducing the metabolic activation of the parent compound or mitigating the downstream effects of the reactive metabolites. These include:
-
Chemical Inhibition: Using small molecule inhibitors that block the active site of specific CYP enzymes.
-
Genetic Inhibition: Employing techniques like siRNA or CRISPR to reduce the expression of specific CYP enzymes.[6]
Q4: I'm seeing high variability in my cytotoxicity assay results. What could be the cause?
A4: High variability in cytotoxicity assays is a common issue. Potential causes include:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells.
-
Pipetting Errors: Inaccurate dispensing of cells, compounds, or reagents.
-
Edge Effects: Evaporation from the outer wells of a microplate.
-
Compound Precipitation: The test compound falling out of solution at higher concentrations.
-
Cell Health and Passage Number: Using cells that are unhealthy or at a high passage number can lead to inconsistent responses.[8][9][10]
Troubleshooting Guides
Problem 1: Unexpectedly High Cytotoxicity
| Potential Cause | Suggested Solution |
| CYP-mediated bioactivation of the test compound. | Co-incubate with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) or a specific inhibitor for the suspected CYP isoform (e.g., ketoconazole for CYP3A4) to see if cytotoxicity is reduced.[5] |
| Off-target effects of the compound. | Perform target engagement assays to confirm the compound is interacting with its intended target. Screen against a panel of off-targets to identify unintended interactions. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the highest solvent concentration used.[10] |
| Contamination of cell cultures. | Regularly test for mycoplasma and other microbial contaminants. Discard any contaminated cultures. |
Problem 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Suggested Solution |
| Variability in cell plating. | Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension gently but thoroughly between plating wells.[9] |
| Inaccurate serial dilutions. | Use calibrated pipettes and change tips between each dilution step. Prepare fresh dilutions for each experiment.[10] |
| "Edge effect" in multi-well plates. | Avoid using the outer rows and columns of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.[8][9] |
| Fluctuations in incubator conditions. | Ensure the incubator has stable temperature and CO2 levels. Avoid opening the incubator door frequently. |
| Variability in reagent preparation and handling. | Prepare fresh reagents when possible. Aliquot and store reagents according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. |
Problem 3: Discrepancy Between Different Cytotoxicity Assays
| Potential Cause | Suggested Solution |
| Different biological endpoints measured. | MTT/XTT assays measure metabolic activity, while LDH assays measure membrane integrity. A compound might affect metabolism without causing membrane rupture, or vice versa. Use at least two assays that measure different endpoints to get a more complete picture of cytotoxicity.[9] |
| Interference of the compound with the assay. | Some compounds can directly react with assay reagents (e.g., reducing MTT) or have intrinsic fluorescence, leading to false results. Run compound-only controls (no cells) to check for interference.[11] |
| Timing of the assay. | The kinetics of different cell death pathways can vary. An early marker of apoptosis (e.g., caspase activation) might be detectable before membrane integrity is lost (LDH release). Perform a time-course experiment to determine the optimal endpoint for each assay. |
Data Presentation: Efficacy of Mitigation Strategies
The following tables summarize quantitative data on the effectiveness of different strategies in reducing drug-induced cytotoxicity.
Table 1: Effect of CYP3A4 Inhibition on Drug Cytotoxicity
| Drug | Cell Line | CYP3A4 Inhibitor | IC50 of Drug (µM) | Fold Increase in IC50 | Reference |
| Vinpocetine | Recombinant CYP3A4 | Ketoconazole (0.04 µM) | 2.80 ± 0.98 | N/A | [4] |
| Ketoconazole | HepG2 | - | 50.3 ((rac)-KET) | N/A | [12] |
| Ketoconazole | THP-1 | - | Varies | N/A | [5] |
Note: This table provides IC50 values in the presence of CYP3A4 and its inhibitor, demonstrating the principle of mitigation. Direct comparative studies showing fold-change are limited.
Table 2: Effect of Antioxidant (N-acetylcysteine) on Drug-Induced Cytotoxicity
| Toxicant | Cell Line | NAC Concentration | Observation | Quantitative Change | Reference |
| Cisplatin (2 µM) | HepG2 | 50 µM | Increased cell viability | 5.1% increase | [13] |
| 100 µM | Increased cell viability | 16.5% increase | [13] | ||
| 200 µM | Increased cell viability | 23.2% increase | [13] | ||
| DDT | HepG2 | Pre-treatment | Increased minimum cell viability | from 91% to 32% | [14] |
| DDE | HepG2 | Pre-treatment | Increased minimum cell viability | from 97% to 18% | [14] |
| H2O2 (500 µM) | 158N Oligodendrocytes | 250 µM | Increased cell survival | ~25% increase | [15] |
Experimental Protocols
Protocol 1: Minimizing Cytotoxicity with a CYP Inhibitor (Ketoconazole)
This protocol describes how to use ketoconazole, a potent inhibitor of CYP3A4, to assess its role in the cytotoxicity of a test compound.
Materials:
-
Cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
Test compound
-
Ketoconazole (stock solution in DMSO)
-
96-well cell culture plates
-
Cytotoxicity assay kit (e.g., MTT or LDH)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment with Inhibitor:
-
Prepare a working solution of ketoconazole in a complete culture medium. A typical concentration to start with is 1 µM.[2]
-
Remove the old medium from the cells and add the ketoconazole-containing medium.
-
Incubate for 1 hour to allow for cellular uptake of the inhibitor.
-
-
Co-incubation with Test Compound:
-
Prepare serial dilutions of your test compound in a medium containing 1 µM ketoconazole.
-
Add the test compound dilutions to the pre-treated cells.
-
Include controls: cells treated with ketoconazole alone, cells treated with the test compound alone, and vehicle-treated cells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: Perform a cytotoxicity assay (e.g., MTT or LDH assay) according to the manufacturer's protocol.
-
Data Analysis: Calculate the IC50 values for the test compound in the presence and absence of ketoconazole. A significant increase in the IC50 value in the presence of ketoconazole indicates that CYP3A4-mediated metabolism contributes to the compound's cytotoxicity.
Protocol 2: siRNA-Mediated Knockdown of a CYP Enzyme (e.g., CYP3A4) in HepG2 Cells
This protocol provides a general guideline for transiently knocking down a specific CYP enzyme to investigate its role in drug-induced cytotoxicity.
Materials:
-
HepG2 cells
-
Complete cell culture medium
-
siRNA targeting the CYP of interest (e.g., CYP3A4) and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ 2000)
-
Opti-MEM™ I Reduced Serum Medium
-
24-well plates
-
Test compound
-
Cytotoxicity assay kit
Procedure:
-
Cell Seeding: The day before transfection, seed HepG2 cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.[16]
-
Transfection:
-
For each well, dilute 20 pmol of siRNA in 50 µL of Opti-MEM™.
-
In a separate tube, dilute 1 µL of Lipofectamine™ 2000 in 50 µL of Opti-MEM™ and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 100 µL of siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 24-48 hours to allow for gene knockdown.
-
Compound Treatment: After the knockdown period, replace the medium with a fresh medium containing serial dilutions of your test compound.
-
Cytotoxicity Assessment: After the desired treatment duration, perform a cytotoxicity assay.
-
Data Analysis: Compare the cytotoxicity of the test compound in cells treated with the CYP-targeting siRNA versus the non-targeting control siRNA. A significant reduction in cytotoxicity in the knockdown cells indicates the involvement of that specific CYP enzyme.
Protocol 3: Co-treatment with N-acetylcysteine (NAC) to Reduce Oxidative Stress-Induced Cytotoxicity
This protocol outlines the use of NAC as an antioxidant to mitigate cytotoxicity caused by reactive oxygen species.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test compound
-
N-acetylcysteine (NAC)
-
96-well cell culture plates
-
Cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment with NAC (Optional but Recommended):
-
Prepare a working solution of NAC in a complete culture medium. A common starting concentration is 1 mM.[2]
-
Pre-incubate the cells with the NAC-containing medium for 1 hour.
-
-
Co-incubation with Test Compound:
-
Prepare serial dilutions of your test compound in a medium containing NAC (at the same concentration as the pre-treatment).
-
Add the compound/NAC mixtures to the cells.
-
Include controls: cells treated with NAC alone, cells treated with the test compound alone, and vehicle-treated cells.
-
-
Incubation: Incubate for the desired exposure time.
-
Cytotoxicity Assessment: Perform a cytotoxicity assay.
-
Data Analysis: Compare the cytotoxicity of the test compound in the presence and absence of NAC. A reduction in cytotoxicity with NAC co-treatment suggests that oxidative stress plays a role in the observed toxicity.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. apjai-journal.org [apjai-journal.org]
- 2. Synergistic Activity of Ketoconazole and Miconazole with Prochloraz in Inducing Oxidative Stress, GSH Depletion, Mitochondrial Dysfunction, and Apoptosis in Mouse Sertoli TM4 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. siRNA-mediated knockdown of P450 oxidoreductase in rats: a tool to reduce metabolism by CYPs and increase exposure of high clearance compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective effects of N-acetylcysteine on cisplatin-induced oxidative stress and DNA damage in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.up.ac.za [repository.up.ac.za]
- 15. mdpi.com [mdpi.com]
- 16. Correlation between cytotoxicity in cancer cells and free radical-scavenging activity: In vitro evaluation of 57 medicinal and edible plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in CypK imaging experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in Cyclophilin K (CypK), also known as Peptidylprolyl Isomerase Like 3 (PPIL3) or Cyclophilin J (CypJ), imaging experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound immunofluorescence experiments that can lead to a poor signal-to-noise ratio.
Q1: I am getting a very weak or no signal from my this compound staining. What are the possible causes and solutions?
A weak or absent signal is a common issue. Here are several potential causes and troubleshooting steps:
-
Low Protein Abundance: this compound may be expressed at low levels in your cells or tissue of interest.
-
Solution: Consider using signal amplification techniques. Methods like Tyramide Signal Amplification (TSA) or the Avidin-Biotin Complex (ABC) method can significantly enhance the fluorescent signal, making it easier to detect low-abundance proteins.[1]
-
-
Suboptimal Primary Antibody Concentration: The concentration of your primary antibody may be too low.
-
Poor Antibody Quality or Validation: The primary antibody may not be specific or sensitive enough for immunofluorescence.
-
Solution: Ensure your antibody is validated for immunofluorescence applications. Check the manufacturer's datasheet for validation data and images. If possible, use a positive control (a cell line or tissue known to express this compound) to confirm the antibody is working.[2]
-
-
Incorrect Fixation or Permeabilization: The fixation and permeabilization steps are critical for antibody access to the target protein. Since this compound is found in both the cytoplasm and nucleus, proper permeabilization is essential.[4]
-
Solution: Optimize your fixation and permeabilization protocol. Formaldehyde fixation followed by permeabilization with Triton X-100 or saponin is a common starting point. However, some antibody epitopes are sensitive to certain fixatives. You may need to test different fixation methods (e.g., methanol fixation) or adjust the concentration and incubation time of the permeabilizing agent.[4]
-
-
Incompatible Secondary Antibody: The secondary antibody may not be appropriate for your primary antibody.
-
Solution: Ensure the secondary antibody is raised against the host species of your primary antibody (e.g., if your primary is a rabbit anti-CypK, use an anti-rabbit secondary). Also, confirm that the fluorophore conjugated to the secondary antibody is compatible with your microscope's filters.
-
Q2: My images have high background, which is obscuring the specific this compound signal. How can I reduce it?
High background can be caused by several factors. Here are some common culprits and their solutions:
-
Autofluorescence: Biological samples can have endogenous fluorescence, which contributes to background noise.
-
Solution: Include an unstained control to assess the level of autofluorescence. If it is high, you can try using a blocking agent like Sudan Black B or a commercial autofluorescence quenching solution. Choosing fluorophores with emission in the far-red spectrum can also help, as autofluorescence is often lower in this range.
-
-
Non-specific Antibody Binding: The primary or secondary antibodies may be binding to other proteins in the sample.
-
Solution: Increase the blocking step. Use a blocking buffer containing normal serum from the same species as the secondary antibody. Ensure you are using the optimal, lowest effective concentration of your primary and secondary antibodies, as determined by titration. Thorough washing steps are also crucial to remove unbound antibodies.[5]
-
-
Issues with Fixation: Over-fixation with aldehydes can increase background fluorescence.
-
Solution: Reduce the fixation time or the concentration of the fixative. Alternatively, try a different fixation method, such as cold methanol.[5]
-
Q3: How do I choose the right controls for my this compound imaging experiment?
Proper controls are essential for interpreting your results accurately. Here are the key controls to include:
-
Positive Control: A cell line or tissue known to express this compound. This confirms that your antibody and protocol are working correctly.
-
Negative Control: A cell line or tissue known not to express this compound, or cells where this compound has been knocked down (e.g., using siRNA). This helps to verify the specificity of your antibody.
-
Secondary Antibody Only Control: Incubate your sample with the secondary antibody but without the primary antibody. This will reveal any non-specific binding of the secondary antibody.
-
Unstained Control: A sample that goes through the entire staining procedure without the addition of any antibodies. This is crucial for assessing the level of autofluorescence in your sample.
Experimental Protocols
General Immunofluorescence Protocol for this compound (PPIL3)
Materials:
-
Cells grown on coverslips or chamber slides
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 0.1% Triton X-100 in PBS
-
Primary Antibody: Anti-CypK (PPIL3) antibody (use at a concentration determined by titration)
-
Secondary Antibody: Fluorophore-conjugated antibody against the host species of the primary antibody
-
Nuclear Counterstain: DAPI or Hoechst
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Culture cells to 50-70% confluency on sterile glass coverslips or in chamber slides.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Fixation:
-
Option A (PFA): Incubate cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Option B (Methanol): Incubate cells with ice-cold 100% methanol for 10 minutes at -20°C.
-
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for PFA fixation only): If you used PFA for fixation, incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-CypK primary antibody in Blocking Buffer to the optimal concentration. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Gently wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Gently wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI or Hoechst according to the manufacturer's instructions.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.
Experimental Workflow Diagram
Figure 1. A generalized workflow for immunofluorescence staining of this compound.
Quantitative Data Summary
Optimizing the signal-to-noise ratio often involves adjusting the concentrations of various reagents. The following tables provide starting recommendations for these parameters. Note that these are general guidelines and optimal conditions should be determined experimentally for each specific antibody and cell type.
Table 1: Recommended Antibody Dilution Ranges for Immunofluorescence
| Antibody Type | Starting Dilution Range (Antiserum) | Starting Concentration Range (Purified Antibody) |
| Primary Antibody | 1:100 - 1:1000 | 1 - 10 µg/mL |
| Secondary Antibody | 1:200 - 1:2000 | 1 - 5 µg/mL |
Data compiled from general immunofluorescence guidelines.[6]
Table 2: Common Fixation and Permeabilization Conditions
| Reagent | Concentration | Incubation Time | Temperature | Notes |
| Fixatives | ||||
| Paraformaldehyde (PFA) | 4% | 15-20 minutes | Room Temperature | Good for preserving cellular structure. Requires a separate permeabilization step. |
| Methanol | 100% (ice-cold) | 10 minutes | -20°C | Simultaneously fixes and permeabilizes. May alter some epitopes. |
| Permeabilizing Agents | ||||
| Triton X-100 | 0.1 - 0.5% in PBS | 10-15 minutes | Room Temperature | A strong non-ionic detergent, effective for nuclear and cytoplasmic proteins. |
| Saponin | 0.1 - 0.5% in PBS | 10-15 minutes | Room Temperature | A milder detergent that reversibly permeabilizes membranes. |
This compound Signaling Pathways
This compound (CypJ/PPIL3) has been shown to be involved in the regulation of key inflammatory and stress-response signaling pathways.
Negative Regulation of the NF-κB Pathway
This compound has been identified as a negative feedback regulator of the NF-κB signaling pathway. It interacts with the Npl4 zinc finger (NZF) domain of TAB2 and TAB3, as well as components of the linear ubiquitin chain assembly complex (LUBAC). This interaction blocks the binding of ubiquitin chains, thereby attenuating NF-κB activation.[1][4]
Figure 2. this compound negatively regulates the NF-κB signaling pathway.
Involvement in the p38 MAPK Pathway
Emerging evidence suggests a role for cyclophilins in modulating the p38 MAPK pathway, a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. The precise mechanism of this compound's involvement is still under investigation, but it may involve direct or indirect interactions with upstream kinases in the pathway.
Figure 3. Potential involvement of this compound in the p38 MAPK signaling pathway.
References
- 1. Cyclophilin J limits inflammation through the blockage of ubiquitin chain sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPIL3 Polyclonal Antibody (15671-1-AP) [thermofisher.com]
- 3. anti-PPIL3 Antibody [ABIN2784444] - Cow, Dog, Goat, WB [antibodies-online.com]
- 4. The Role of Cyclophilins in Inflammatory Bowel Disease and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High-resolution sub-cellular imaging by correlative NanoSIMS and electron microscopy of amiodarone internalisation by lung macrophages as evidence for drug-induced phospholipidosis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to CypK and Other Click Chemistry Handles for Bioconjugation
In the landscape of bioconjugation, "click chemistry" has emerged as a powerful toolkit for researchers, scientists, and drug development professionals. These reactions are characterized by their high efficiency, selectivity, and biocompatibility. The choice of a "click handle"—the reactive moiety introduced into a biomolecule—is critical and dictates the speed, stability, and overall success of the conjugation. This guide provides a comprehensive comparison of a novel click chemistry handle, the genetically encoded cyclopropene-containing amino acid CypK, with established handles used in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
An Overview of Click Chemistry Handles
Click chemistry facilitates the covalent ligation of two molecular partners with high specificity and yield. This is achieved by introducing bioorthogonal reactive handles into the molecules of interest.
-
This compound (N⁶-cyclopropene-L-lysine): A non-canonical amino acid that can be genetically incorporated into proteins at specific sites. Its cyclopropene group serves as a compact and highly reactive dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazine partners.
-
Azides and Alkynes: These are the most common click chemistry handles. In CuAAC, a terminal alkyne reacts with an azide in the presence of a copper(I) catalyst. In SPAAC, a strained cyclooctyne reacts with an azide without the need for a catalyst.
Figure 1: Reaction schemes for this compound (IEDDA), CuAAC, and SPAAC click chemistry.
Quantitative Performance Comparison
The choice of a click chemistry handle significantly impacts the performance of a bioconjugation strategy. The following table summarizes key quantitative parameters for this compound-mediated IEDDA, CuAAC, and SPAAC.
| Feature | This compound (IEDDA with Tetrazine) | CuAAC (Azide + Alkyne) | SPAAC (Azide + Strained Alkyne) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 10³ - 10⁶[1][2] | 1 - 100[3] | 0.1 - 1.0 (e.g., for BCN)[4] |
| Biocompatibility | Excellent (catalyst-free)[5][6] | Limited in vivo due to Cu(I) catalyst toxicity[7] | Excellent (catalyst-free)[3] |
| Stability of Resulting Linkage | High (stable in human serum for >5 days at 37°C)[5][8] | Very High (Triazole ring is highly stable) | Very High (Triazole ring is highly stable) |
| Handle Size | Minimal (Cyclopropene)[5][8] | Small (Azide and Alkyne) | Bulky (e.g., DBCO, BCN) |
| Site-Specificity | High (genetically encodable)[5][8] | High (with site-specific incorporation of handle) | High (with site-specific incorporation of handle) |
In-Depth Comparison
Reaction Kinetics and Efficiency
The most striking advantage of the this compound-tetrazine ligation is its exceptionally fast reaction rate. The IEDDA reaction between cyclopropene and tetrazine is among the fastest bioorthogonal reactions known, with second-order rate constants several orders of magnitude higher than both CuAAC and SPAAC[1][2]. This rapid kinetics allows for efficient conjugation at very low concentrations of reactants, which is highly advantageous for in vivo applications and for the production of bioconjugates like antibody-drug conjugates (ADCs) where the payload may be precious and used in minimal excess. One study reported that the conjugation of a this compound-containing antibody was "substantially faster than most reported bioorthogonal handles for ADCs"[5][6]. The reaction between a trastuzumab antibody containing this compound and a tetrazine-functionalized drug was complete within 3 hours at 25°C[5].
Stability and Biocompatibility
The stability of the resulting covalent bond is paramount, especially for therapeutic applications where the conjugate must remain intact in the bloodstream. The dihydropyridazine linkage formed from the this compound-tetrazine reaction has been shown to be highly stable, with no significant degradation observed after incubation in human serum for over five days[5][8]. The triazole linkage formed in both CuAAC and SPAAC is also known for its exceptional stability.
A key differentiator is biocompatibility. Both this compound-mediated IEDDA and SPAAC are catalyst-free, making them ideal for applications in living systems[3][5][6]. In contrast, CuAAC requires a copper(I) catalyst, which can be toxic to cells, limiting its in vivo applications[7]. While ligands can be used to mitigate copper toxicity, the need for a catalyst adds complexity to the reaction setup.
Versatility and Applications
The ability to genetically encode this compound at any desired site within a protein provides unparalleled control over the location of conjugation. This is a significant advantage for the production of homogeneous ADCs, where the drug-to-antibody ratio (DAR) and the site of drug attachment can be precisely controlled, leading to improved therapeutic indices.
While azides and alkynes can also be introduced site-specifically through the incorporation of non-canonical amino acids, the small size of the cyclopropene handle on this compound is a notable benefit, as it is less likely to perturb the structure and function of the parent protein[5][8].
Figure 2: Comparison of key features of this compound (IEDDA), CuAAC, and SPAAC.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into an Antibody
This protocol is adapted from methods for expressing antibodies with non-canonical amino acids in mammalian cells[5].
Materials:
-
HEK293 cells
-
Expression medium (e.g., FreeStyle 293)
-
Plasmids encoding the antibody heavy and light chains with a TAG codon at the desired incorporation site.
-
Plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for this compound.
-
This compound stock solution (100 mM in 0.1 M NaOH)
-
Transfection reagent (e.g., PEI)
-
Phosphate-buffered saline (PBS)
-
Protein A affinity chromatography column
Procedure:
-
Culture HEK293 cells in suspension to the desired density.
-
Prepare the transfection mixture by combining the antibody and synthetase/tRNA plasmids.
-
Add the transfection reagent to the plasmid mixture and incubate to allow complex formation.
-
Add the transfection complexes to the cell culture.
-
Supplement the culture medium with this compound to a final concentration of 1 mM.
-
Incubate the cells for 5-7 days to allow for antibody expression.
-
Harvest the cell culture supernatant containing the secreted antibody.
-
Purify the this compound-containing antibody using a Protein A affinity column according to the manufacturer's instructions.
-
Verify the incorporation of this compound and the purity of the antibody by SDS-PAGE and mass spectrometry.
Protocol 2: this compound-Tetrazine IEDDA Conjugation
This protocol describes the conjugation of a tetrazine-functionalized payload to a this compound-containing antibody[5][8].
Materials:
-
Purified this compound-containing antibody in PBS (pH 7.4)
-
Tetrazine-functionalized payload (e.g., tetrazine-vcMMAE) stock solution in an organic solvent (e.g., DMSO or acetonitrile).
-
PBS (pH 7.4)
-
Acetonitrile (optional, to aid solubility of hydrophobic payloads)
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Dilute the this compound-containing antibody to a final concentration of 1-5 mg/mL in PBS.
-
Add the tetrazine-functionalized payload to the antibody solution. A 5-10 fold molar excess of the payload per this compound residue is typically used. If the payload is hydrophobic, acetonitrile can be added to the reaction mixture (up to 10% v/v) to maintain solubility[5].
-
Incubate the reaction mixture at room temperature (25°C) for 1-3 hours[5]. The reaction progress can be monitored by hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Once the reaction is complete, remove the excess, unreacted payload by size-exclusion chromatography.
-
Characterize the final antibody-drug conjugate by HIC to determine the drug-to-antibody ratio (DAR) and by mass spectrometry to confirm the identity of the conjugate.
Figure 3: Comparative experimental workflows for protein conjugation.
Protocol 3: Representative CuAAC Protocol for Protein Labeling
Materials:
-
Purified alkyne-modified protein in PBS.
-
Azide-functionalized payload.
-
Copper(II) sulfate (CuSO₄) stock solution.
-
Ligand stock solution (e.g., THPTA).
-
Sodium ascorbate stock solution (freshly prepared).
Procedure:
-
To the alkyne-modified protein solution, add the azide-functionalized payload.
-
In a separate tube, pre-complex CuSO₄ and the THPTA ligand.
-
Add the copper-ligand complex to the protein-azide mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the conjugate to remove excess reagents and copper.
Protocol 4: Representative SPAAC Protocol for Protein Labeling
Materials:
-
Purified strained alkyne (e.g., BCN or DBCO)-modified protein in PBS.
-
Azide-functionalized payload.
Procedure:
-
To the strained alkyne-modified protein solution, add the azide-functionalized payload (typically 3-5 fold molar excess).
-
Incubate the reaction at room temperature. Reaction times can vary from 2 to 12 hours depending on the strain of the alkyne and the concentrations of the reactants.
-
Monitor the reaction progress by an appropriate method (e.g., SDS-PAGE, mass spectrometry).
-
Once the reaction is complete, purify the conjugate using size-exclusion chromatography.
Conclusion
This compound emerges as a highly promising click chemistry handle, particularly for applications requiring rapid, catalyst-free, and site-specific bioconjugation. Its minimal size and the exceptional speed of the IEDDA reaction it mediates make it an attractive alternative to traditional azide-alkyne cycloaddition methods, especially in the context of developing next-generation antibody-drug conjugates and for in vivo labeling studies. While CuAAC remains a robust and widely used method for ex vivo conjugations, its requirement for a copper catalyst is a significant drawback for in vivo applications. SPAAC provides a catalyst-free alternative, but its reaction kinetics are considerably slower than the this compound-tetrazine ligation, and it often involves bulkier reactive handles. The combination of genetic encodability, minimal steric footprint, rapid kinetics, and the formation of a stable linkage positions this compound as a state-of-the-art tool for advanced bioconjugation.
References
- 1. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating Host Protein Incorporation in Viral Particles: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, confirming the incorporation of host proteins into viral particles is a critical step in understanding viral replication, pathogenesis, and developing novel antiviral therapies. This guide provides a detailed comparison of mass spectrometry and other common techniques for the validation of host protein incorporation, with a focus on Cyclophilin K (CypK), also known as Peptidyl-prolyl cis-trans isomerase-like 3 (PPIL3), and its well-studied paralog, Cyclophilin A (CypA).
Cyclophilins are a family of host proteins that act as peptidyl-prolyl isomerases, enzymes that catalyze the cis-trans isomerization of proline residues in proteins, a key step in protein folding and function.[1] Several viruses have evolved to hijack these host factors to facilitate their replication.[2] Notably, Cyclophilin A (CypA) is known to be incorporated into HIV-1 virions and plays a crucial role in viral infectivity.[3][4] While the specific role of this compound in viral lifecycles is an emerging area of research, its structural similarity to CypA suggests it could also be a target for viral incorporation and a potential therapeutic target.[5]
This guide will delve into the experimental methodologies used to validate the incorporation of cyclophilins like this compound into viral particles, with a primary focus on the powerful technique of mass spectrometry. We will also present a comparative analysis with alternative methods such as Western blotting and co-immunoprecipitation.
Quantitative Comparison of Validation Techniques
The choice of method for validating host protein incorporation depends on various factors, including the required sensitivity, specificity, and the nature of the research question. The following table summarizes the key performance metrics of mass spectrometry, Western blotting, and co-immunoprecipitation.
| Feature | Mass Spectrometry (MS) | Western Blot (WB) | Co-Immunoprecipitation (Co-IP) |
| Principle | Measures mass-to-charge ratio of ionized peptides/proteins. | Antibody-based detection of specific proteins immobilized on a membrane. | Antibody-based purification of a target protein and its binding partners. |
| Primary Output | Peptide sequences and protein identification; relative or absolute quantification. | Detection of a protein band at a specific molecular weight. | Identification of interacting proteins. |
| Sensitivity | High (femtogram to attogram range).[6] | Moderate (picogram to nanogram range). | Variable, depends on antibody affinity and interaction strength. |
| Specificity | Very high, based on unique peptide fragmentation patterns. | Can be affected by antibody cross-reactivity. | Prone to non-specific binding of proteins to the antibody or beads. |
| Quantitative Accuracy | High, especially with isotopic labeling methods (e.g., SILAC, iTRAQ).[7] | Semi-quantitative, can be influenced by multiple experimental variables.[8] | Primarily qualitative, though quantitative approaches are possible. |
| Throughput | High, can identify hundreds to thousands of proteins in a single run. | Low to moderate, typically one protein at a time.[6] | Low to moderate. |
| Discovery Potential | High, can identify unexpected incorporated proteins. | Low, limited to testing for known proteins for which antibodies are available. | Moderate, can identify novel interaction partners. |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for the validation of this compound/CypA incorporation using mass spectrometry, Western blotting, and co-immunoprecipitation.
Mass Spectrometry Protocol for Identification of Incorporated Host Proteins
This protocol outlines a bottom-up proteomics approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify host proteins within purified virions.
1. Virus Purification:
-
Culture virus-producing cells and harvest the supernatant containing viral particles.
-
Clarify the supernatant by low-speed centrifugation to remove cell debris.
-
Pellet the virions by ultracentrifugation through a sucrose cushion (e.g., 20% sucrose).
-
Resuspend the viral pellet in a suitable buffer (e.g., PBS) and further purify using a sucrose density gradient ultracentrifugation.
-
Collect the fraction containing the purified virions.
2. Sample Preparation for Mass Spectrometry:
-
Lyse the purified virions using a lysis buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.
-
Quantify the total protein concentration of the viral lysate using a standard protein assay (e.g., BCA assay).
-
Protein Digestion:
-
Denature the proteins by heating or using denaturing agents (e.g., urea).
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide (IAA).
-
Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
-
-
Peptide Desalting:
-
Clean up the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents that can interfere with mass spectrometry analysis.
-
Elute the purified peptides in a solvent suitable for LC-MS/MS (e.g., 50% acetonitrile, 0.1% formic acid).
-
3. LC-MS/MS Analysis:
-
Inject the desalted peptide sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Separate the peptides based on their hydrophobicity using a reverse-phase C18 column with a gradient of increasing organic solvent (e.g., acetonitrile).
-
The eluting peptides are ionized (e.g., by electrospray ionization - ESI) and introduced into the mass spectrometer.
-
The mass spectrometer acquires mass spectra of the intact peptides (MS1 scan) and then selects the most abundant peptides for fragmentation (MS2 scan) to determine their amino acid sequence.[9]
4. Data Analysis:
-
Process the raw mass spectrometry data using a database search engine (e.g., Mascot, Sequest, or MaxQuant).
-
Search the acquired MS/MS spectra against a protein sequence database containing both viral and host (e.g., human) protein sequences.
-
The search engine will identify the proteins present in the sample based on the matched peptide sequences.
-
Filter the protein identifications to a desired false discovery rate (FDR), typically 1%.
-
Look for the identification of this compound (PPIL3) or other cyclophilins in the list of identified host proteins.
Western Blot Protocol for Confirmation of this compound/CypA Incorporation
1. Virus Purification and Lysis:
-
Follow the same virus purification and lysis protocol as described for mass spectrometry.
2. SDS-PAGE and Protein Transfer:
-
Quantify the protein concentration of the viral lysate.
-
Separate the viral proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
3. Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for this compound or CypA.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
4. Detection:
-
Add a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light.
-
Detect the light signal using X-ray film or a digital imaging system. A band at the expected molecular weight of this compound or CypA confirms its presence in the viral particles.[5]
Co-Immunoprecipitation (Co-IP) Protocol to Verify Interaction with Viral Proteins
This protocol aims to demonstrate the interaction between this compound/CypA and a specific viral protein (e.g., the capsid protein) within infected cells or in a mixture of purified proteins.
1. Cell Lysis:
-
Lyse virus-infected cells or a mixture of purified this compound/CypA and the viral protein of interest using a non-denaturing lysis buffer to preserve protein-protein interactions.
2. Immunoprecipitation:
-
Pre-clear the lysate with control beads to reduce non-specific binding.
-
Incubate the lysate with an antibody specific for the viral protein (the "bait").
-
Add protein A/G beads to the lysate to capture the antibody-bait protein complex.
-
Wash the beads several times to remove non-specifically bound proteins.
3. Elution and Detection:
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using an antibody against this compound/CypA (the "prey"). The presence of a band for this compound/CypA indicates an interaction with the viral bait protein.
Visualizing the Workflow and Concepts
To better illustrate the experimental processes and the underlying biological context, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. MASS SPECTROMETRY IN VIROLOGICAL SCIENCES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cells with High Cyclophilin A Content Support Replication of Human Immunodeficiency Virus Type 1 Gag Mutants with Decreased Ability To Incorporate Cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. PPIL3 peptidylprolyl isomerase like 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. proteins - LCMS/MS versus Western Blot - Biology Stack Exchange [biology.stackexchange.com]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for global proteome, virome, and metaproteome profiling of respiratory specimen (VTM) in COVID-19 patient by LC-MS/MS-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] A Comparative Study of qPCR , Western Blot and Mass Spectrometry for the Estimation of Protein Concentrations | Semantic Scholar [semanticscholar.org]
Navigating Functional Assays for Labeled Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the functional characterization of therapeutic antibodies is a critical step in the development pipeline. The choice of labeling technology and the subsequent functional assays can significantly impact the assessment of an antibody's efficacy and mechanism of action. This guide provides a comparative overview of key functional assays for labeled antibodies, offering insights into their principles, methodologies, and data interpretation.
While specific details on "CypK" as an antibody labeling technology are not publicly available, this guide will focus on established and widely used functional assays, providing a framework for evaluating any labeled antibody, including those developed with novel or proprietary technologies. We will explore three cornerstone functional assays: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), Complement-Dependent Cytotoxicity (CDC), and apoptosis induction.
Key Functional Assays for Therapeutic Antibodies
The biological activity of a therapeutic antibody is multifaceted. Functional assays are designed to dissect these activities and provide quantitative data on the antibody's ability to elicit a desired biological response.[1] High-binding affinity alone does not guarantee therapeutic success; functional testing is essential to validate the antibody's intended mechanism of action.[1]
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Principle: ADCC is a critical immune defense mechanism where effector cells, most notably Natural Killer (NK) cells, lyse target cells that have been coated with antibodies.[2][3] The Fc region of the antibody binds to Fcγ receptors on the surface of NK cells, triggering the release of cytotoxic granules and inducing target cell death.[2][3]
Experimental Workflow:
References
A Comparative Guide to the In Vivo Stability of Antibody-Drug Conjugates: A Focus on CypK-Based Technology
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of antibody-drug conjugates (ADCs) is a critical determinant of their therapeutic index, directly impacting both efficacy and safety. Premature release of the cytotoxic payload can lead to off-target toxicity, while a labile linker can reduce the amount of active drug reaching the tumor. This guide provides an objective comparison of the in vivo stability of ADCs generated using the innovative CypK-based conjugation technology against other prominent site-specific and conventional conjugation methods. The information presented is supported by experimental data to aid researchers in making informed decisions for ADC development.
Comparison of In Vivo Stability Across Conjugation Technologies
The stability of an ADC in circulation is paramount for its success. The following table summarizes available quantitative data on the in vivo and in plasma/serum stability of ADCs developed with different conjugation technologies. The primary metric for stability is the change in the drug-to-antibody ratio (DAR) over time, which reflects the retention of the payload on the antibody.
| Conjugation Technology | Linkage Type | Key Stability Findings | In Vivo/In Plasma Data | Reference |
| This compound-Based | Dihydropyridazine | The resulting dihydropyridazine linkage is reported to be stable in serum. | Specific in vivo DAR change data is not readily available in the public domain. | [N/A] |
| Maleimide-Based (Thiol-Michael Addition) | Thiosuccinimide | Stability is variable and prone to retro-Michael addition, leading to payload loss. N-aryl maleimides show improved stability over N-alkyl maleimides. | N-alkyl maleimide ADCs showed 35-67% deconjugation in serum over 7 days at 37°C. N-aryl maleimide ADCs exhibited less than 20% deconjugation under the same conditions. | [1] |
| THIOMAB™ (Engineered Cysteine) | Thioether (Maleimide) or Sulfone | Stability is dependent on the conjugation site's solvent accessibility. Sulfone linkers can significantly improve stability over maleimide linkers at labile sites. | At a labile site (HC-A114C), a maleimide conjugate retained about 50% of its payload after 1 month in human plasma at 37°C, whereas a sulfone conjugate retained ~90%. | [2] |
| Transglutaminase-Mediated (Enzymatic) | Isopeptide | High stability of the resulting isopeptide bond. | No variation in DAR was observed in vivo in rats over a 15-day period. | [3] |
| Sortase A-Mediated (Enzymatic) | Peptide Bond | The resulting peptide bond is expected to be highly stable. | Specific quantitative in vivo DAR change data is not readily available in the public domain. | [N/A] |
Experimental Protocols
Accurate assessment of ADC stability is crucial. Below are detailed methodologies for key experiments cited in the comparison.
In Vivo Stability Assessment in Rodent Models (Mouse or Rat)
This protocol outlines a general procedure for evaluating the in vivo stability of an ADC by monitoring the change in DAR over time.
1. Animal Dosing and Sample Collection:
-
House animals (e.g., BALB/c mice or Sprague-Dawley rats) in accordance with institutional guidelines.
-
Administer the ADC intravenously (IV) at a predetermined dose.
-
Collect blood samples via a suitable method (e.g., tail vein or cardiac puncture) at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples to obtain plasma by centrifugation and store at -80°C until analysis.
2. ADC Immuno-affinity Capture from Plasma:
-
Prepare magnetic beads (e.g., streptavidin-coated) by washing with an appropriate buffer.
-
Coat the beads with a biotinylated capture reagent specific for the antibody portion of the ADC (e.g., anti-human IgG Fc antibody).
-
Incubate the plasma samples with the antibody-coated beads to capture the ADC.
-
Wash the beads multiple times to remove non-specifically bound proteins.
-
Elute the captured ADC from the beads using an elution buffer (e.g., low pH glycine buffer).
3. LC-MS Analysis for DAR Measurement:
-
Analyze the eluted ADC samples using liquid chromatography-mass spectrometry (LC-MS).
-
Employ a reversed-phase column suitable for protein separation.
-
Use a mobile phase gradient of water and acetonitrile with 0.1% formic acid.
-
Acquire mass spectra in the appropriate mass range to detect the intact ADC with different drug loads.
-
Deconvolute the raw mass spectra to determine the relative abundance of each DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR at each time point by taking the weighted average of the different DAR species.
In Vitro Serum/Plasma Stability Assay
This assay provides a preliminary assessment of ADC stability in a biologically relevant matrix.
1. Incubation:
-
Incubate the ADC at a fixed concentration in fresh serum or plasma from the species of interest (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Immediately freeze the collected samples at -80°C to halt any further degradation.
2. Sample Analysis:
-
Thaw the samples and subject them to immuno-affinity capture and LC-MS analysis as described in the in vivo protocol to determine the average DAR at each time point.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Conclusion
The in vivo stability of an ADC is a multifaceted property influenced by the conjugation chemistry, the linker, and the specific site of attachment on the antibody. This compound-based technology offers a promising approach for generating stable, site-specific ADCs. While direct quantitative in vivo comparisons are still emerging, the inherent stability of the dihydropyridazine linkage suggests a favorable profile. In contrast, traditional maleimide-based conjugation can lead to significant payload loss, although this can be mitigated with optimized maleimide structures. Technologies like THIOMAB™ and enzymatic conjugation methods also provide avenues for producing stable ADCs, with the latter showing particularly impressive in vivo stability in preclinical models. The selection of a conjugation strategy should be guided by a thorough evaluation of in vivo stability using robust analytical methods, such as those detailed in this guide, to ensure the development of safe and effective antibody-drug conjugates.
References
A Head-to-Head Comparison of CypK and Other Lysine Derivatives for Cellular Protein Acetylation
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of post-translational modifications, lysine acetylation stands out as a critical regulator of protein function, gene expression, and cellular metabolism. The ability to manipulate cellular acetylation levels is crucial for both basic research and therapeutic development. This guide provides a detailed comparison of S-acetyl-L-cysteine (CypK), a recently highlighted player in the acetylome, with other commonly used lysine derivatives. We present available data on their mechanisms and properties and provide a comprehensive experimental framework for their direct comparison.
Introduction to Lysine and Cysteine Acetylation
Lysine acetylation is a reversible post-translational modification where an acetyl group is transferred to the ε-amino group of a lysine residue. This process is traditionally understood to be mediated by lysine acetyltransferases (KATs) and reversed by lysine deacetylases (KDACs), including sirtuins and HDACs.
Recent discoveries have unveiled a significant role for cysteine S-acetylation as a widespread post-translational modification, comparable in abundance to lysine acetylation.[1][2] S-acetyl-L-cysteine (this compound) represents the standalone molecular form of this modification. In vitro studies suggest that the non-enzymatic S-acetylation of cysteine by acetyl-CoA is more rapid than the N-acetylation of lysine.[3] Furthermore, there is evidence for an intramolecular transfer of the acetyl group from a cysteine residue to a proximal lysine residue, suggesting a potential crosstalk between these two modifications.[3]
This guide will compare this compound with other lysine derivatives used to study or modulate protein acetylation, focusing on their potential as cellular acetylating agents.
Comparative Analysis of Lysine Derivatives
While direct head-to-head quantitative studies on the cellular protein acetylation efficiency of this compound versus other lysine derivatives are not yet prevalent in the literature, we can infer their potential performance based on their known biochemical properties.
| Derivative | Chemical Structure | Proposed Mechanism of Action | Key Characteristics |
| S-acetyl-L-cysteine (this compound) | CH₃CO-S-CH₂-CH(NH₂)-COOH | Potential direct donor for protein S-acetylation and subsequent intramolecular S-to-N acetyl transfer to lysine.[3] | - Represents a newly appreciated, widespread PTM.[1][2] - Thioester bond is labile, requiring specific sample preparation.[1] - Enriched on cytoplasmic metabolic enzymes.[4] |
| N-ε-acetyl-L-lysine | CH₃CO-NH-(CH₂)₄-CH(NH₂)-COOH | The canonical form of acetylated lysine found in proteins. | - Direct product of KAT activity. - Not typically used as an exogenous acetyl donor due to poor cell permeability. |
| N-acetylcysteine (NAC) | CH₃CO-NH-CH(CH₂SH)-COOH | Primarily functions as a precursor for glutathione (GSH) synthesis and a direct antioxidant.[5] | - Cell-permeable thiol.[5] - Its role as a direct protein acetyl donor is not well-established. |
| Nacystelyn (NAL) | Lysine salt of NAC | Similar to NAC, but the lysine salt improves solubility and provides a more neutral pH in solution.[6] | - More effective at increasing intracellular GSH levels compared to NAC.[6] |
| N-acetylcysteine amide (AD4) | CH₃CO-NH-CH(CH₂SH)-CONH₂ | Amide derivative of NAC with enhanced cell permeability. | - Readily crosses cell membranes and replenishes intracellular GSH. |
| Azalysine (acetylated) | Acetylated form of a lysine analog | Chemical probe to study deacetylase activity; acts as a substrate for sirtuins and a weak substrate for HDAC8. | - Useful tool for studying specific enzyme kinetics and mechanisms. |
Experimental Protocols for Comparative Analysis
To directly compare the efficacy of this compound and other lysine derivatives in inducing cellular protein acetylation, a quantitative proteomics approach is recommended.
Objective:
To quantify the changes in the cellular acetylome upon treatment with this compound, N-acetyl-L-lysine, NAC, and other relevant derivatives.
Experimental Workflow:
Caption: Experimental workflow for comparative acetylomics.
Detailed Methodologies:
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T or HeLa) to 70-80% confluency.
-
Treat cells with equimolar concentrations of this compound, N-acetyl-L-lysine, NAC, and a vehicle control for a defined period (e.g., 6, 12, 24 hours). The stability of compounds in the cell culture medium should be considered.[7]
2. Cell Lysis and Protein Digestion:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a urea-based buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, 1 mM DTT, and protease/phosphatase inhibitors).
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Dilute the urea concentration to < 2 M and digest proteins with sequencing-grade trypsin overnight at 37°C.[8]
3. Immunoaffinity Enrichment of Acetylated Peptides:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) and desalt using a C18 Sep-Pak column.[9]
-
Lyophilize the peptides.
-
Resuspend peptides in an immunoprecipitation (IP) buffer (e.g., 50 mM MOPS pH 7.2, 10 mM sodium phosphate, 50 mM NaCl).
-
Incubate the peptide solution with anti-acetyllysine antibody-conjugated beads overnight at 4°C with gentle rotation.[8]
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched acetylated peptides with a low pH solution (e.g., 0.15% TFA).[8]
4. LC-MS/MS Analysis:
-
Analyze the enriched peptides by nanoflow liquid chromatography coupled to a high-resolution tandem mass spectrometer (nLC-MS/MS).[8]
-
Employ a data-independent acquisition (DIA) method for accurate label-free quantification.[8]
5. Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., Skyline, MaxQuant).
-
Identify and quantify the relative abundance of acetylated peptides across the different treatment conditions.
-
Perform statistical analysis to identify significant changes in protein acetylation.
-
Use pathway analysis tools to understand the biological implications of the observed acetylation changes.[9]
Visualizing the Acetylation Landscape
The interplay between different sources of acetylation can be conceptualized as a dynamic system influencing the cellular acetylome.
Signaling Pathway of Cellular Acetylation:
Caption: Cellular protein acetylation pathways.
Conclusion and Future Directions
The emergence of S-acetyl-L-cysteine (this compound) as a naturally occurring and abundant modification opens new avenues for understanding the regulation of the cellular acetylome. While its potential as an exogenous acetyl donor is intriguing, direct quantitative comparisons with other lysine derivatives are necessary to fully elucidate its efficacy and utility for researchers. The experimental framework provided in this guide offers a robust methodology for such a head-to-head comparison. Future studies should focus on quantifying the cell permeability of this compound, its stability in cell culture, and its specific impact on both the cysteine and lysine acetylomes. Such research will be invaluable for developing novel tools and therapeutic strategies targeting protein acetylation.
References
- 1. Cysteine S-acetylation is a widespread post-translational modification on metabolic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine S-acetylation is a post-translational modification involved in metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proximal Cysteines that Enhance Lysine N-Acetylation of Cytosolic Proteins in Mice Are Less Conserved in Longer-Living Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine S-acetylation is a post-translational modification involved in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative proteomics using SILAC-MS identifies N-acetylcysteine-solution-triggered reversal response of renal cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nacystelyn, a novel lysine salt of N-acetylcysteine, to augment cellular antioxidant defence in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Unrivaled Specificity: A Comparative Analysis of Tetrazine Ligation Cross-Reactivity
For researchers, scientists, and drug development professionals, the assurance of highly specific and orthogonal bio-conjugation tools is paramount. In the landscape of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, commonly known as tetrazine ligation, has emerged as a frontrunner due to its exceptionally fast reaction kinetics and remarkable specificity.[1][2][3] This guide provides an objective comparison of the cross-reactivity of tetrazine ligation with other prominent bioorthogonal methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
The tetrazine ligation's high degree of orthogonality stems from the unique reactivity of the tetrazine moiety with a strained dienophile, most notably trans-cyclooctene (TCO).[3][4][5] This reaction proceeds rapidly under physiological conditions without the need for a catalyst, a significant advantage over methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The toxicity of the copper catalyst in CuAAC limits its application in living systems, a challenge that spurred the development of strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]
Comparative Analysis of Bioorthogonal Ligation Methods
To contextualize the performance of tetrazine ligation, it is essential to compare it against other widely used bioorthogonal reactions. The following table summarizes key performance metrics, with a focus on reaction kinetics and potential for cross-reactivity.
| Ligation Method | Typical Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Potential Cross-Reactivity/Limitations |
| Tetrazine Ligation (IEDDA) | Tetrazine + trans-cyclooctene (TCO) | 10² - 10⁶[5][6][7] | Extremely fast kinetics, high specificity, catalyst-free.[1][8] | TCO can isomerize to the less reactive cis-cyclooctene.[9] Some tetrazines may have limited stability in physiological media.[10] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne (e.g., DIBO, BCN, DBCO) | 10⁻³ - 1 | Catalyst-free, azides are small and bio-inert.[2] | Slower kinetics compared to tetrazine ligation.[1] Potential for cross-reactivity between different strained alkynes and azides under certain conditions.[11] |
| Staudinger Ligation | Azide + Triarylphosphine | 10⁻³ - 10⁻² | First bioorthogonal reaction developed, abiotic functional groups.[2] | Slow kinetics, phosphine reagents can be susceptible to air oxidation. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | 10² - 10⁴ | Fast kinetics, high yield. | Requires a cytotoxic copper catalyst, limiting in vivo applications.[2] |
Experimental Evidence of Orthogonality
The true measure of a bioorthogonal reaction's utility lies in its ability to proceed without interfering with other chemical processes in a complex biological environment. Studies have demonstrated the remarkable orthogonality of the tetrazine ligation. For instance, the reaction of a tetrazine with TCO proceeds efficiently in the presence of azides and cyclooctynes, the components of SPAAC, without any detectable cross-reaction. This mutual orthogonality allows for the simultaneous and independent labeling of different biomolecules within the same system.
Experimental Protocols
To facilitate the independent verification of these findings, detailed experimental protocols for assessing cross-reactivity are provided below.
Protocol 1: Assessing the Cross-Reactivity of Tetrazine Ligation with SPAAC Components
Objective: To determine if a tetrazine-TCO ligation is orthogonal to a SPAAC reaction.
Materials:
-
Tetrazine-functionalized fluorophore (e.g., Tz-Fluorophore)
-
TCO-functionalized protein (e.g., TCO-BSA)
-
Azide-functionalized fluorescent bead (e.g., Azide-Bead)
-
Cyclooctyne-functionalized biomolecule (e.g., DBCO-peptide)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare four separate reaction mixtures in PBS:
-
Mixture A (Positive Control 1): Tz-Fluorophore + TCO-BSA
-
Mixture B (Positive Control 2): Azide-Bead + DBCO-peptide
-
Mixture C (Cross-Reactivity Test 1): Tz-Fluorophore + Azide-Bead
-
Mixture D (Cross-Reactivity Test 2): TCO-BSA + DBCO-peptide
-
-
Incubate all mixtures at room temperature for 1 hour.
-
Analyze the reaction products using appropriate techniques:
-
For Mixtures A and D, use SDS-PAGE and fluorescence imaging to detect the formation of the fluorescently labeled protein and peptide, respectively.
-
For Mixtures B and C, use flow cytometry or fluorescence microscopy to detect fluorescently labeled beads.
-
-
Expected Outcome: Fluorescence signal should only be observed in the positive control mixtures (A and B), indicating no cross-reactivity between the tetrazine/TCO and azide/cyclooctyne pairs.
Visualizing Reaction Pathways
To further clarify the specific reaction pathways and the concept of orthogonality, the following diagrams are provided.
Caption: Workflow of the Tetrazine-TCO Ligation Reaction.
Caption: Orthogonality of Tetrazine Ligation and SPAAC.
References
- 1. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Revolutionizing Protein Conjugation: CypK Technology Outperforms Traditional Methods in Precision and Stability
In the landscape of protein modification, the emergence of CypK-mediated conjugation marks a significant advancement, offering researchers a highly efficient, site-specific, and stable alternative to traditional bioconjugation techniques. This guide provides a comprehensive comparison of the novel this compound technology against established methods, namely maleimide and N-hydroxysuccinimide (NHS) ester chemistries, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their drug development and research applications.
This compound, or N-Cyclopropene-L-Lysine, is a non-natural amino acid that can be genetically encoded into a protein sequence at a specific site.[1] This unique amino acid possesses a cyclopropene group, which acts as a bioorthogonal handle. This handle allows for a highly specific and efficient conjugation reaction with a tetrazine-modified molecule through an inverse-electron demand Diels-Alder reaction.[2] This modern "click chemistry" approach provides exceptional control over the conjugation site, a feature often lacking in traditional methods.
Performance Benchmark: this compound vs. Traditional Methods
A direct comparison highlights the superior performance of this compound conjugation in key areas crucial for the development of next-generation protein therapeutics, such as antibody-drug conjugates (ADCs).
| Performance Metric | This compound Conjugation | Maleimide Chemistry | NHS Ester Chemistry |
| Reaction Mechanism | Inverse-electron demand Diels-Alder | Michael addition | Nucleophilic acyl substitution |
| Target Residue(s) | Genetically encoded this compound | Cysteine | Lysine, N-terminus |
| Site-Specificity | High (Site-specifically incorporated) | Moderate (Targets native or engineered cysteines) | Low (Targets multiple lysines and the N-terminus) |
| Conjugation Efficiency | High | Variable | Variable |
| Bond Stability | High (Stable covalent bond) | Moderate (Susceptible to retro-Michael reaction and thiol exchange) | High (Stable amide bond) |
| Reaction Conditions | Physiological (pH 7.4) | Near-neutral pH (6.5-7.5) | Mildly basic pH (7.2-8.5) |
The Decisive Advantage of Site-Specificity
Traditional conjugation methods often result in heterogeneous mixtures of protein conjugates. Maleimide chemistry targets cysteine residues, and while it can be directed to engineered cysteines, the presence of multiple native cysteines can lead to off-target conjugation. NHS ester chemistry is even less specific, reacting with the primary amines on multiple lysine residues and the protein's N-terminus, leading to a random distribution of conjugated molecules. This lack of control can negatively impact the protein's structure, function, and therapeutic efficacy.
This compound technology overcomes this fundamental limitation. By genetically encoding this compound at a precise location within the protein, researchers can ensure that the conjugation occurs only at the desired site, resulting in a homogeneous product with a defined drug-to-antibody ratio (DAR) in the case of ADCs.[2]
Enhanced Stability for Improved Therapeutic Outcomes
The stability of the linkage between a protein and its conjugate is paramount, particularly for in vivo applications. The thioether bond formed through maleimide chemistry is known to be susceptible to a retro-Michael reaction and can undergo thiol exchange with other molecules in the biological environment, leading to premature release of the payload. While the amide bond from NHS ester chemistry is generally stable, the inherent lack of site-specificity remains a significant drawback.
The bond formed via the this compound-tetrazine ligation is a stable covalent linkage, offering enhanced stability in biological systems. This improved stability ensures that the payload remains attached to the protein until it reaches its target, potentially leading to a better therapeutic window and reduced off-target toxicity.
Experimental Methodologies
To facilitate the adoption of this compound technology and provide a basis for comparison, detailed experimental protocols for each conjugation method are outlined below.
This compound-Mediated Conjugation Protocol (Two-Stage Process)
Stage 1: Expression of this compound-Containing Protein
-
Gene Synthesis and Mutagenesis: Synthesize the gene encoding the protein of interest with a TAG codon at the desired conjugation site.
-
Vector Preparation: Clone the synthesized gene into an appropriate expression vector containing a dedicated pyrrolysyl-tRNA synthetase/tRNA pair for this compound incorporation.
-
Cell Culture and Transfection: Culture HEK suspension cells in expression medium. Co-transfect the cells with the expression vector and a plasmid containing the machinery for this compound incorporation.
-
Protein Expression: Supplement the cell culture medium with this compound to allow for its incorporation into the protein during translation.
-
Purification: After the expression period, harvest the cells and purify the this compound-containing protein using standard chromatography techniques.
Stage 2: Diels-Alder Ligation
-
Reactant Preparation: Dissolve the purified this compound-containing protein in a suitable buffer (e.g., PBS, pH 7.4). Prepare a solution of the tetrazine-modified payload in a compatible solvent (e.g., DMSO).
-
Conjugation Reaction: Add the tetrazine-payload solution to the protein solution at a defined molar ratio.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (typically 1-4 hours).
-
Purification: Remove the excess, unconjugated payload using size-exclusion chromatography or dialysis to obtain the purified protein conjugate.
Traditional Maleimide Conjugation Protocol
-
Protein Preparation: Dissolve the cysteine-containing protein in a degassed buffer at pH 6.5-7.5 (e.g., phosphate buffer). If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove it.
-
Maleimide-Payload Preparation: Dissolve the maleimide-activated payload in a water-miscible organic solvent like DMSO.
-
Conjugation Reaction: Add the maleimide-payload solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding an excess of a free thiol-containing reagent (e.g., β-mercaptoethanol).
-
Purification: Purify the protein conjugate using size-exclusion chromatography to remove unreacted payload and quenching reagent.
Traditional NHS Ester Conjugation Protocol
-
Protein Preparation: Exchange the protein into an amine-free buffer at pH 7.2-8.5 (e.g., phosphate or borate buffer).
-
NHS Ester-Payload Preparation: Dissolve the NHS ester-activated payload in an anhydrous organic solvent like DMSO immediately before use.
-
Conjugation Reaction: Add the NHS ester-payload solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted payload and byproducts.
Conclusion
The development of this compound-mediated protein conjugation represents a paradigm shift in the field of bioconjugation. Its ability to deliver highly specific, stable, and homogeneous protein conjugates addresses the primary limitations of traditional methods. For researchers and drug developers aiming to create next-generation protein therapeutics with improved efficacy and safety profiles, this compound technology offers a powerful and precise tool. The detailed protocols and comparative data presented in this guide are intended to support the adoption of this innovative approach and accelerate the development of novel bioconjugates.
References
Cyclophilin K: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Cyclophilin K (CypK), also known as Peptidyl-prolyl cis-trans isomerase K (PPIK), with other members of the cyclophilin family. This document provides a summary of available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Performance Comparison of Human Cyclophilin Isoforms
Cyclophilins are a ubiquitous family of proteins that catalyze the cis-trans isomerization of proline imidic peptide bonds, a rate-limiting step in protein folding and conformational changes. While Cyclophilin A (CypA) is the most abundant and well-studied member, the specific roles and activities of other isoforms, such as this compound, are areas of ongoing investigation.
A comprehensive study by Davis et al. (2010) characterized the enzymatic activity and cyclosporin A (CsA) binding affinity of 15 human cyclophilin isoforms, providing a valuable dataset for comparison. The study utilized a nuclear magnetic resonance (NMR)-based assay to determine the peptidyl-prolyl isomerase (PPIase) activity against a standard tetrapeptide substrate and isothermal titration calorimetry (ITC) to measure CsA binding.
| Cyclophilin Isoform | Gene Name | Tetrapeptide PPIase Activity | Cyclosporin A Binding |
| Cyclophilin K | PPIK | + | + |
| Cyclophilin A | PPIA | + | + |
| Cyclophilin B | PPIB | + | + |
| Cyclophilin C | PPIC | + | + |
| Cyclophilin D | PPID | + | + |
| Cyclophilin E | PPIE | + | + |
| Cyclophilin G | PPIG | + | + |
| Cyclophilin H | PPIH | + | + |
| PPIL1 | PPIL1 | + | + |
| PPIL2 | PPIL2 | - | - |
| PPIL3 | PPIL3 | + | + |
| PPIF | PPIF | + | + |
| PPWD1 | PPWD1 | + | + |
| NKTR | NKTR | + | + |
| RANBP2 | RANBP2 | + | + |
Table 1: Summary of enzymatic activity and Cyclosporin A binding for a selection of human cyclophilin isoforms. Data extracted from Davis et al. (2010)[1][2][3][4]. A "+" indicates observed activity/binding, while a "-" indicates no observed activity/binding under the experimental conditions.
Experimental Protocols
Determination of Peptidyl-Prolyl Isomerase (PPIase) Activity using NMR Spectroscopy
This protocol is adapted from the methodology described by Davis et al. (2010) for the characterization of human cyclophilin family members.
Objective: To qualitatively assess the PPIase activity of Cyclophilin K by monitoring the cis-trans isomerization of a tetrapeptide substrate using 2D 1H/1H TOCSY NMR experiments.
Materials:
-
Purified recombinant human Cyclophilin K (PPIK) protein.
-
Tetrapeptide substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA).
-
NMR buffer (e.g., 20 mM HEPES or phosphate buffer, 50 mM NaCl, pH 7.0).
-
D2O for lock signal.
-
NMR spectrometer equipped for 2D 1H/1H TOCSY experiments.
Procedure:
-
Prepare a sample of the tetrapeptide substrate in the NMR buffer. The concentration will depend on the spectrometer's sensitivity but is typically in the low millimolar range.
-
Acquire a 2D 1H/1H TOCSY spectrum of the substrate alone. This will serve as the control and will show distinct peaks for the cis and trans isomers of the proline peptide bond.
-
Prepare a second sample containing the same concentration of the tetrapeptide substrate and a catalytic amount of purified Cyclophilin K in the NMR buffer.
-
Immediately acquire a 2D 1H/1H TOCSY spectrum of the mixed sample.
-
Data Analysis: Compare the spectra from steps 2 and 4. Catalytic activity by this compound will lead to an accelerated interconversion between the cis and trans isomers, resulting in the coalescence or disappearance of the separate cis and trans peaks into a single set of exchange-broadened peaks. A positive result indicates that this compound is an active PPIase against the tested substrate.
Visualizations
General Cyclophilin Catalytic Cycle
The following diagram illustrates the basic catalytic mechanism of a cyclophilin enzyme, such as this compound, in accelerating the cis-trans isomerization of a proline-containing peptide substrate.
Caption: Catalytic cycle of a cyclophilin enzyme.
Experimental Workflow for PPIase Activity Assay
This diagram outlines the key steps in the NMR-based experimental workflow to determine the enzymatic activity of Cyclophilin K.
Caption: Workflow for PPIase activity determination.
Current Understanding and Future Directions
The available data confirms that Cyclophilin K possesses PPIase activity and binds to the immunosuppressant drug cyclosporin A, similar to many other cyclophilin family members.[1][3] However, specific successful applications of this compound in drug development or as a research tool remain to be extensively documented in publicly available literature.
Further research is required to elucidate the specific biological substrates and interacting partners of this compound. Understanding its unique expression profile and its role in specific cellular pathways will be crucial in identifying its potential as a therapeutic target and in developing specific inhibitors. Knockout or knockdown studies of the PPIK gene would provide significant insights into its physiological function. The development of isoform-specific inhibitors for the cyclophilin family, including this compound, is a key challenge and a promising avenue for future therapeutic interventions.[5]
References
- 1. Structural and biochemical characterization of the human cyclophilin family of peptidyl-prolyl isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Structural and Biochemical Characterization of the Human Cyclophilin Family of Peptidyl-Prolyl Isomerases | Semantic Scholar [semanticscholar.org]
- 3. Structural and Biochemical Characterization of the Human Cyclophilin Family of Peptidyl-Prolyl Isomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Biochemical Characterization of the Human Cyclophilin Family of Peptidyl-Prolyl Isomerases | PLOS Biology [journals.plos.org]
- 5. The cyclophilins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different tetrazine probes for CypK
A Comparative Analysis of Tetrazine Probes for Bioorthogonal Protein Labeling
This guide provides a comprehensive comparison of different tetrazine-based probes used in bioorthogonal chemistry for labeling proteins. The selection of an appropriate tetrazine probe is critical for the successful execution of experiments such as cellular imaging and protein tracking. This analysis focuses on key performance indicators including reaction kinetics, stability, and fluorogenic properties, supported by experimental data from recent literature.
Performance Comparison of Substituted 1,2,4,5-Tetrazines
The reactivity and stability of 1,2,4,5-tetrazines are significantly influenced by the substituents at the 3 and 6 positions. Electron-withdrawing groups generally increase the rate of the inverse electron-demand Diels-Alder (IEDDA) reaction with dienophiles but may decrease the stability of the tetrazine ring in physiological conditions.[1] The following table summarizes the performance of various monosubstituted 1,2,4,5-tetrazines, illustrating the trade-off between reaction kinetics and stability.[1]
| Tetrazine Derivative (3-R-6-R') | R Group | R' Group | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) with trans-cyclooctene (TCO) | Half-life (t₁/₂) in Serum (hours) |
| 1 | H | Pyridyl | ~3,000 | > 24 |
| 2 | CH₃ | Pyridyl | ~1,000 | > 24 |
| 3 | CO₂Et | Pyridyl | ~10,000 | ~12 |
| 4 | CN | Pyridyl | ~33,000 | < 1 |
| 5 | H | Pyrimidyl | ~13,000 | ~12 |
| 6 | CH₃ | Pyrimidyl | ~5,000 | > 24 |
Fluorogenic Properties of Tetrazine Probes
A key advantage of many tetrazine probes is their fluorogenic nature. The tetrazine moiety can act as a quencher for a conjugated fluorophore.[2][3] Upon reaction with a dienophile, this quenching effect is eliminated, leading to a significant increase in fluorescence, which is highly advantageous for no-wash imaging experiments in living cells.[3][4] The fluorescence quenching can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET), Photoinduced Electron Transfer (PeT), and Dexter Exchange.[3][4][5][6] The efficiency of quenching and the subsequent fluorescence "turn-on" are dependent on the specific fluorophore, the tetrazine structure, and the linker connecting them.[4][7]
Experimental Protocols
General Protocol for Protein Labeling using Tetrazine-TCO Ligation
This protocol outlines the general steps for labeling a protein of interest (POI) that has been genetically encoded with a trans-cyclooctene (TCO) containing non-canonical amino acid (ncAA).
-
Protein Expression and Purification: Express the POI containing the TCO-ncAA in a suitable expression system (e.g., E. coli). Purify the protein using standard chromatography techniques.
-
Probe Preparation: Dissolve the tetrazine-fluorophore conjugate in an appropriate solvent (e.g., DMSO) to prepare a stock solution.
-
Labeling Reaction:
-
Dilute the purified TCO-modified protein to a final concentration of 10-50 µM in a reaction buffer (e.g., PBS, pH 7.4).
-
Add the tetrazine-fluorophore probe to the protein solution at a 1.5 to 5-fold molar excess.
-
Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight. The reaction time may be optimized based on the specific tetrazine-TCO pair's reaction rate.[8]
-
-
Removal of Excess Probe: Remove the unreacted tetrazine probe using size-exclusion chromatography or dialysis.
-
Analysis: Confirm the labeling efficiency and purity of the labeled protein using SDS-PAGE with in-gel fluorescence scanning and mass spectrometry.
Protocol for Live Cell Imaging
This protocol describes the labeling of a TCO-modified protein on the surface of living cells.
-
Cell Culture and Transfection: Culture the cells of interest and transfect them with a plasmid encoding the POI with a TCO-ncAA.
-
Probe Incubation:
-
Prepare a working solution of the tetrazine-fluorophore probe in cell culture medium. The final concentration typically ranges from 1 to 10 µM.
-
Remove the culture medium from the cells and add the probe-containing medium.
-
Incubate the cells at 37°C for 15-60 minutes.
-
-
Washing (Optional for Fluorogenic Probes): For non-fluorogenic probes, wash the cells with fresh medium or PBS to remove excess unbound probe. For fluorogenic probes, this washing step may be omitted.[3]
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design strategies for tetrazine fluorogenic probes for bioorthogonal imaging - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CypK
Disclaimer: "CypK" is not a universally recognized standard chemical identifier. The following disposal and safety procedures are based on the assumption that this compound refers to a recombinant Cyclophilin K protein, a substance common in research and drug development. These guidelines are for informational purposes and should be supplemented by a thorough review of your institution's specific safety protocols and the material's Safety Data Sheet (SDS).
This guide provides essential safety and logistical information for the proper disposal of this compound, a recombinant protein. Adherence to these procedural steps is critical for ensuring laboratory safety and environmental compliance.
I. Immediate Safety Considerations
Before handling this compound waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Standard Laboratory Attire: Closed-toe shoes, long pants, and a lab coat.
-
Eye Protection: Safety glasses or goggles.
-
Gloves: Nitrile or latex gloves.
II. Waste Segregation and Categorization
Proper segregation at the source is the first step in compliant disposal. This compound waste must be categorized based on its form and any potential co-contamination.
-
Liquid this compound Waste: Includes protein solutions, buffer waste, and contaminated media.
-
Solid this compound Waste: Includes contaminated consumables such as pipette tips, tubes, flasks, and gels.
-
Sharps Waste: Needles, scalpels, or any other sharp items contaminated with this compound.
-
Mixed Waste: this compound waste that is also contaminated with hazardous chemicals (e.g., solvents, heavy metals) or radioactive materials. This waste stream requires special handling and must be assessed on a case-by-case basis.[1]
III. Decontamination and Disposal Protocols
All waste contaminated with recombinant proteins like this compound must be biologically inactivated before disposal.[2] The primary methods are chemical disinfection and heat sterilization (autoclaving).
Chemical Decontamination for Liquid Waste
Chemical disinfection is suitable for liquid waste that cannot be autoclaved. Sodium hypochlorite (bleach) is a common and effective decontaminant.[2][3][4]
Table 1: Chemical Decontamination Parameters
| Decontaminant | Final Concentration (v/v) | Minimum Contact Time |
| Sodium Hypochlorite | 10% (e.g., 1 part bleach to 9 parts liquid waste) | 30 minutes |
-
Preparation: Work in a well-ventilated area or a chemical fume hood.
-
Addition of Decontaminant: Carefully add fresh bleach to the liquid this compound waste to achieve a final concentration of 10%.[2]
-
Incubation: Gently mix the solution and allow it to sit for a minimum of 30 minutes to ensure complete inactivation.[2][3]
-
Disposal: After the contact time is complete, the treated liquid can typically be poured down a laboratory sink with copious amounts of water, in accordance with local regulations.[3][5]
Heat Sterilization (Autoclaving) for Solid and Liquid Waste
Autoclaving is the preferred method for decontaminating solid waste and larger volumes of liquid waste.
Table 2: Autoclave Sterilization Parameters
| Parameter | Standard Condition |
| Temperature | 121°C |
| Pressure | 15 psi |
| Minimum Time | 30 minutes |
Note: Cycle time may need to be increased for larger volumes or densely packed waste to ensure proper steam penetration.
-
Packaging:
-
Solids: Place all contaminated solid waste (pipette tips, tubes, etc.) into a designated, puncture-resistant autoclave bag marked with the biohazard symbol.[6] Do not overfill the bag.
-
Liquids: Use vented, autoclavable containers. Do not seal containers tightly to prevent pressure buildup.
-
-
Loading: Place the autoclave bag or container in a secondary, leak-proof tray inside the autoclave.[6]
-
Cycle Execution: Run the autoclave on a standard gravity or liquid cycle, ensuring the parameters in Table 2 are met.
-
Post-Sterilization Disposal:
-
Once the cycle is complete and the waste has cooled, the autoclaved bag containing solid waste can typically be disposed of in the regular trash, unless institutional policy requires it to be placed in a designated biohazardous waste collection bin.[5]
-
Autoclaved liquid waste can be disposed of down the drain.
-
IV. Disposal of Sharps
All sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.[7][8] These containers must be clearly labeled with the biohazard symbol.[7] When the container is three-quarters full, it should be sealed and placed in the designated biohazardous waste pickup point for collection by a licensed vendor.[6][7]
Diagrams
Caption: Decision workflow for the proper disposal of different types of this compound waste.
References
- 1. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. med.nyu.edu [med.nyu.edu]
- 3. How to Identify, Label, Package and Dispose of Biohazardous and Medical Waste [blink.ucsd.edu]
- 4. Chemical inactivation of protein toxins on food contact surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ehs.berkeley.edu [ehs.berkeley.edu]
- 6. Biohazardous Waste: Segregation, Collection & Disposal Guide | Office of Clinical and Research Safety [vumc.org]
- 7. medprodisposal.com [medprodisposal.com]
- 8. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Essential Safety and Operational Protocols for Handling CypK
For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for a substance identified as CypK, which is understood to be a formulation containing a synthetic pyrethroid, such as Cyfluthrin or Cypermethrin. Adherence to these guidelines is critical to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemically resistant, impermeable gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and aerosols. |
| Body Protection | A lab coat or chemical-resistant apron worn over personal clothing. | To protect the skin and clothing from contamination. |
| Respiratory Protection | In case of inadequate ventilation or potential for aerosol generation, wear a NIOSH-approved respirator with an appropriate cartridge. | To prevent inhalation of vapors, mists, or dust.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety. The following workflow outlines the key steps.
Experimental Protocols:
-
Receiving and Storage: Upon receipt, inspect the container for any damage or leaks. Store this compound in a cool, dry, well-ventilated area away from foodstuffs and incompatible materials.[2] The storage area should be clearly labeled.
-
Preparation: All handling of this compound, including the preparation of solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Handling and Use: Wear the appropriate PPE at all times. Avoid direct contact with the substance.[4] Do not eat, drink, or smoke in the handling area.[1][3]
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[3][5] Clean and decontaminate all work surfaces and equipment that may have come into contact with this compound.
-
Spill Management: In the event of a spill, contain the material to prevent it from entering drains or waterways.[4] Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a sealed, labeled container for disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in designated, properly labeled hazardous waste containers.
-
Container Disposal: Do not reuse empty containers.[2] They should be triple-rinsed (or equivalent), with the rinsate collected as hazardous waste, and then punctured to prevent reuse before disposal through a licensed hazardous waste disposal facility.[2]
-
Disposal Method: Dispose of this compound waste through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations. This product may be toxic to aquatic life, and release into the environment must be avoided.[1][2]
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment. Always refer to the specific Safety Data Sheet (SDS) for the particular product being used for the most detailed and accurate information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
